4-(4-Fluorophenyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIGWZMDTRKUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362659 | |
| Record name | 4-(4-Fluorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-31-5 | |
| Record name | 4-(4-Fluorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Fluorophenyl)benzonitrile: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorophenyl)benzonitrile, a biphenyl nitrile compound, has emerged as a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic properties imparted by the fluorine and nitrile functional groups, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.
Chemical Identity and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. The presence of the polar nitrile group and the electronegative fluorine atom contributes to its moderate polarity.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile, 4-Cyano-4'-fluorobiphenyl | [1] |
| CAS Number | 10540-31-5 | [1] |
| Molecular Formula | C₁₃H₈FN | [1] |
| Molecular Weight | 197.21 g/mol | [1] |
| Melting Point | 112-116 °C | [2] |
| Boiling Point | 329.6 ± 25.0 °C (Predicted) | |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and ethyl acetate. |
Structural Elucidation
The structure of this compound consists of two phenyl rings connected by a single bond. One ring is substituted with a nitrile group (-C≡N) at the 4-position, and the other with a fluorine atom at the 4'-position.
Crystallography
The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure reveals a largely planar conformation of the biphenyl system.
Crystallographic Data: [1]
-
Crystal System: Orthorhombic
-
Space Group: P b c a
-
Unit Cell Dimensions:
-
a = 22.525 Å
-
b = 11.730 Å
-
c = 7.568 Å
-
α = 90°
-
β = 90°
-
γ = 90°
-
This planarity and defined geometry are crucial for its interaction with biological targets and for its application in materials with specific optical properties.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and purity assessment of this compound. Below are the expected characteristic spectral features.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the eight protons on the biphenyl core. The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the 13 carbon atoms in the molecule. The carbon atoms of the fluorinated ring will show coupling with the ¹⁹F nucleus. The nitrile carbon will appear in the characteristic downfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key vibrational frequencies include:
-
C≡N stretch: A sharp, intense band around 2220-2240 cm⁻¹.
-
C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 197.
Synthesis of this compound
The most common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Suzuki-Miyaura Coupling: Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., a brominated or iodinated benzene derivative) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species (e.g., a boronic acid or ester) is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The robustness of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be present in the starting materials, making it a preferred method in complex molecule synthesis.
Detailed Experimental Protocol (Illustrative Example)
This protocol is provided as an illustrative example and may require optimization.
Materials:
-
4-Cyanophenylboronic acid
-
1-Fluoro-4-iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-cyanophenylboronic acid (1.2 equivalents), 1-fluoro-4-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Applications in Drug Discovery and Materials Science
The unique structural and electronic features of this compound make it a valuable scaffold in several areas of research and development.
Privileged Scaffold in Medicinal Chemistry
The biphenyl moiety is considered a "privileged scaffold" in drug design, as it is found in numerous biologically active compounds.[3][4] The this compound core serves as a key building block for the synthesis of therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.
Menin-MLL Inhibitors for Leukemia Treatment
A prominent application of the this compound scaffold is in the development of inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[5][6] This interaction is a critical driver in certain types of acute leukemia. Small molecules that incorporate the this compound moiety have been shown to be potent inhibitors of this interaction, leading to the suppression of leukemic cell growth.[5]
Structure-Activity Relationship (SAR) Insights:
-
The 4-fluorophenyl group often occupies a hydrophobic pocket in the target protein, and the fluorine atom can form favorable interactions, such as with backbone amides.
-
The nitrile group can participate in hydrogen bonding or other polar interactions within the binding site.
-
The rigid biphenyl structure provides a scaffold to correctly orient other pharmacophoric groups for optimal binding.
Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)
The rigid, rod-like shape of this compound is conducive to the formation of liquid crystalline phases. Its derivatives are investigated for their potential use in display technologies. Furthermore, its electronic properties make it a candidate for incorporation into organic light-emitting diodes (OLEDs), contributing to the development of efficient and stable materials for electronic devices.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Codes: Xi (Irritant), N (Dangerous for the environment).
-
Risk Statements: May cause irritation to the respiratory system and skin. Risk of serious damage to eyes. Very toxic to aquatic life with long-lasting effects.
-
Safety Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a versatile and valuable chemical entity with significant potential in both medicinal chemistry and materials science. Its well-defined structure, coupled with its favorable electronic properties, makes it an attractive building block for the design and synthesis of novel compounds with tailored functions. The successful application of this scaffold in the development of potent Menin-MLL inhibitors highlights its importance in the ongoing quest for new therapeutic agents. As synthetic methodologies continue to advance, the utility of this compound and its derivatives is poised to expand into new and exciting areas of scientific research.
References
- A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. (n.d.). National Institutes of Health.
- 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. (n.d.). PubChem.
- High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein-Protein Interaction. (n.d.). PubMed Central.
- Preparation method for high-purity 4-fluorobenzoylacetonitrile. (2016). Google Patents.
- Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. (2011). National Center for Biotechnology Information.
- Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia. (n.d.). Semantic Scholar.
- Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression. (n.d.). National Institutes of Health.
- Synthesis and refining method of 4-fluorobenzoylacetonitrile. (n.d.). Google Patents.
- Benzonitrile, 4-fluoro-. (n.d.). NIST WebBook.
- Benzonitrile, 4-fluoro-. (n.d.). NIST WebBook.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses.
- Process for preparing fluorobenzonitriles. (1995). Google Patents.
- 1,1'-Biphenyl, 4-fluoro-. (n.d.). NIST WebBook.
- "Pure shift" 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (n.d.). ResearchGate.
- Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PubMed Central.
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- 4-Fluoro ADB. (2019). SWGDRUG.org.
- (1,1'-Biphenyl)-4-carbonitrile. (n.d.). PubChem.
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- 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. (n.d.). PubChem.
- Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one. (2015). ResearchGate.
- A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (n.d.). Hindawi.
- Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI.
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IUPAC name for C13H8FN biphenyl nitrile compound
An In-depth Technical Guide to the Nomenclature, Synthesis, and Applications of C13H8FN Biphenyl Nitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Fluorinated biphenyl nitrile scaffolds, represented by the molecular formula C13H8FN, are a class of compounds of high interest in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom and a nitrile group onto the biphenyl backbone imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and performance in advanced materials. This guide provides a comprehensive overview of the nomenclature, isomerism, synthesis, and characterization of C13H8FN isomers, with a focus on their applications in drug discovery and materials science.
Table of Contents
-
Introduction: The Significance of Fluorinated Biphenyls
-
Nomenclature and Isomerism of C13H8FN
-
Physicochemical Properties of Key Isomers
-
Strategic Synthesis: The Suzuki-Miyaura Coupling
-
Spectroscopic Characterization
-
Applications in Drug Discovery and Materials Science
-
References
Introduction: The Significance of Fluorinated Biphenyls
The introduction of fluorine into organic molecules can profoundly influence their electronic properties, lipophilicity, and metabolic stability.[1] The carbon-fluorine bond is highly polarized and exceptionally strong, which can lead to enhanced binding interactions with biological targets and resistance to metabolic degradation.[1][2] Aromatic fluorinated biphenyl compounds have gained considerable significance in medicinal chemistry, crop protection, biochemistry, and materials science.[3] The nitrile group, on the other hand, is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor, contributing to molecular interactions.
The combination of a fluorine atom and a nitrile group on a biphenyl scaffold results in a molecule with a unique set of properties. These compounds are explored as intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.[4] In materials science, the rigidity and electronic properties of fluorinated biphenyls make them suitable for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).[5]
Nomenclature and Isomerism of C13H8FN
The molecular formula C13H8FN represents several positional isomers of a mono-fluorinated biphenyl carbonitrile. The IUPAC nomenclature for these compounds precisely defines the location of the fluorine and nitrile (-CN) substituents on the biphenyl core. The biphenyl structure consists of two phenyl rings linked by a single bond. One ring is designated as the principal ring (unprimed numbers) and the other as the substituent ring (primed numbers). The principal ring is the one containing the principal functional group, which in this case is the carbonitrile.
The most common isomers include:
-
4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile : The nitrile group is at the 4-position of the principal ring, and the fluorine atom is at the 4'-position of the substituent ring. Its IUPAC name is also 4-(4-fluorophenyl)benzonitrile.[6]
-
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile : Both the fluorine and nitrile groups are on the same ring. The nitrile is at the 4-position and the fluorine at the 3-position. An alternative IUPAC name is 2-fluoro-4-phenylbenzonitrile.[7]
-
Other positional isomers : Numerous other isomers are possible, such as those with the fluorine atom at the 2'- or 3'-positions, or with the nitrile group at the 2- or 3-position. For example, 2-fluoro-4-(5-fluoro-2-methylphenyl)benzaldehyde is a more complex derivative, but illustrates the numbering system.[8]
Caption: General structures of two common C13H8FN isomers.
Physicochemical Properties of Key Isomers
The position of the fluorine atom significantly influences the physicochemical properties of the C13H8FN isomers. These properties, in turn, affect their behavior in biological systems and materials applications.
| Property | 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile | 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | Reference(s) |
| Molecular Weight | 197.21 g/mol | 197.21 g/mol | [6][7] |
| CAS Number | 10540-31-5 | 503177-15-9 | [6][7] |
| IUPAC Name | This compound | 2-fluoro-4-phenylbenzonitrile | [6][7] |
Strategic Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the synthesis of biphenyl derivatives, including fluorinated biphenyl nitriles.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Experimental Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a general procedure for the synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura coupling.
Reagents:
-
4-bromobenzonitrile
-
4-fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
A suitable base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
-
A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
Procedure:
-
In a reaction vessel, combine 4-bromobenzonitrile (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile.
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Spectroscopic Characterization
The structural elucidation of fluorinated biphenyl nitrile isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR : The proton NMR spectrum provides information about the aromatic protons. The chemical shifts and coupling patterns are influenced by the positions of the fluorine and nitrile substituents. For example, in 4-fluorobiphenyl, the protons on the fluorinated ring appear as a triplet around 7.10 ppm, while other aromatic protons appear as multiplets between 7.33 and 7.52 ppm.[9][10]
-
¹³C NMR : The carbon NMR spectrum shows distinct signals for the carbon atoms in the biphenyl system. The carbon attached to the fluorine atom exhibits a characteristic large one-bond coupling constant (¹JCF). For instance, in some fluorinated biphenyls, this coupling constant can be around 245 Hz.[9]
-
¹⁹F NMR : Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine atom is indicative of its electronic environment. For 4-fluorobiphenyl, the ¹⁹F chemical shift is reported to be in the range of -113 to -115 ppm.[9]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For C13H8FN, a prominent molecular ion peak (M+) is expected.[11] High-resolution mass spectrometry can confirm the elemental composition.
Applications in Drug Discovery and Materials Science
Drug Discovery
The incorporation of fluorine can enhance a drug candidate's metabolic stability and binding affinity.[1][2] Fluorinated biphenyl moieties are found in various therapeutic agents. For example, they are used as building blocks for non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1] The fluorine substituent can block metabolic sites, improving the pharmacokinetic profile of the drug.[1]
Materials Science
Fluorinated biphenyls are important components in liquid crystals due to their thermal and chemical stability.[3] The polarity and rigidity of the biphenyl nitrile core are beneficial for creating the desired mesophases in liquid crystal displays.[12][13] The introduction of fluorine can modify the dielectric anisotropy and other properties of the liquid crystal material.
Conclusion
The C13H8FN fluorinated biphenyl nitrile scaffold represents a versatile and valuable class of compounds for researchers in drug discovery and materials science. A thorough understanding of their nomenclature, isomerism, and synthetic routes is crucial for their effective utilization. The strategic placement of the fluorine atom and nitrile group allows for the fine-tuning of molecular properties to achieve desired biological activities or material characteristics. The synthetic and analytical methods outlined in this guide provide a solid foundation for the exploration and application of these promising molecules.
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- 6. 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID 1393040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | C13H8FN | CID 2763360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxaldehyde | C14H10F2O | CID 54912673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. ossila.com [ossila.com]
- 13. 4 -(Pentyloxy)-4-biphenylcarbonitrile liquid crystal nematic, 99 52364-71-3 [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of 4'-fluoro-1,1'-biphenyl-4-carbonitrile
Abstract
This technical guide provides a comprehensive examination of the core physical properties of 4'-fluoro-1,1'-biphenyl-4-carbonitrile (CAS No. 10540-31-5), a key intermediate and a member of the scientifically significant cyanobiphenyl class of liquid crystals. Designed for researchers, materials scientists, and professionals in drug development, this document synthesizes structural data, thermal properties, and solubility characteristics. We present not only the established physical constants but also the detailed experimental methodologies required to validate these properties, grounding the discussion in the principles of analytical chemistry and materials science. This guide aims to serve as an authoritative resource, explaining the causal relationships between molecular structure and macroscopic properties and providing robust, field-proven protocols for characterization.
Introduction: The Significance of a Fluorinated Cyanobiphenyl
4'-fluoro-1,1'-biphenyl-4-carbonitrile belongs to a class of molecules that revolutionized display technology: the cyanobiphenyls. The parent compounds, such as 4'-pentyl-4-cyanobiphenyl (5CB), were among the first room-temperature nematic liquid crystals discovered, paving the way for the modern liquid crystal display (LCD). The defining features of these calamitic (rod-shaped) molecules are a rigid biphenyl core, which promotes anisotropic ordering, and a highly polar nitrile (-C≡N) group, which induces a strong dipole moment crucial for alignment in an electric field.
The introduction of a fluorine atom at the 4'-position, as in the subject compound, is a strategic chemical modification. Fluorine is highly electronegative and sterically small, allowing it to significantly alter molecular properties without introducing bulk. In the context of liquid crystals and advanced materials, such substitutions are known to modulate key parameters including melting point, the stability of the mesophase, dielectric anisotropy, and viscosity. Understanding the precise physical properties of 4'-fluoro-1,1'-biphenyl-4-carbonitrile is therefore critical for its application in creating novel liquid crystal mixtures, developing advanced functional materials, and as a precursor in complex organic synthesis.
Compound Identification and Structure
A precise understanding of a compound begins with its unambiguous identification and molecular structure. The defining characteristics of 4'-fluoro-1,1'-biphenyl-4-carbonitrile are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-(4-fluorophenyl)benzonitrile | [PubChem][CID:1393040] |
| CAS Number | 10540-31-5 | [PubChem][CID:1393040] |
| Molecular Formula | C₁₃H₈FN | [PubChem][CID:1393040] |
| Molecular Weight | 197.21 g/mol | [PubChem][CID:1393040] |
| Chemical Structure | PubChem |
The molecule's structure, featuring a fluorinated phenyl ring linked to a cyanophenyl ring, is the primary determinant of its physical properties. The C-F bond introduces polarity, while the nitrile group creates a strong dipole along the long molecular axis. The biphenyl core provides the rigidity necessary for the formation of ordered phases.
Solid-State and Crystallographic Properties
The arrangement of molecules in the solid state dictates properties such as density, melting point, and solubility. An authoritative study by Gleason et al. provides a definitive look at the crystal structure of this compound.[1]
Crystal System and Molecular Conformation
X-ray diffraction analysis reveals that 4'-fluoro-1,1'-biphenyl-4-carbonitrile crystallizes in the orthorhombic system with the space group Pbca .[1] A key conformational feature of the biphenyl system is the dihedral angle (twist angle) between the two phenyl rings. In the solid state, this angle is 30.28° .[1] This non-planar conformation is a result of the balance between intramolecular steric hindrance of the ortho-hydrogens and intermolecular crystal packing forces that favor dense arrangements. This contrasts with some other biphenyl derivatives which can be planar in the solid state.[1]
| Crystallographic Parameter | Value | Reference |
| Crystal System | Orthorhombic | Gleason, W. B. et al. (1991)[1] |
| Space Group | Pbca | Gleason, W. B. et al. (1991)[1] |
| Calculated Density (Dx) | 1.31 g/cm³ | Gleason, W. B. et al. (1991)[1] |
| Inter-ring Dihedral Angle | 30.28° | Gleason, W. B. et al. (1991)[1] |
Thermal Properties and Phase Transitions
The thermal behavior of a material, particularly one with potential liquid crystalline properties, is its most defining characteristic. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for elucidating these properties.
Melting Point and Mesophase Transitions
The structure is strongly indicative of liquid crystalline behavior. For cyanobiphenyls, the typical phase sequence upon heating is Crystal (Cr) → Nematic (N) → Isotropic (I). The Cr→N transition is the melting point, and the N→I transition is known as the clearing point. Fluorination is known to affect these transition temperatures.
Expert Insight: The introduction of a terminal fluorine atom on the alkyl or alkoxy chain of cyanobiphenyls generally decreases the transition temperatures and can suppress the formation of more ordered smectic phases in favor of the nematic phase. This is a critical consideration when designing liquid crystal mixtures for specific temperature ranges.
Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpies.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 4'-fluoro-1,1'-biphenyl-4-carbonitrile into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an empty, sealed aluminum pan as the reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min). Causality: A 10 °C/min rate provides a good balance between signal resolution and experimental efficiency. The inert atmosphere prevents oxidative degradation at elevated temperatures.
-
Hold at 150 °C for 2 minutes to ensure complete melting and erase any prior thermal history.
-
Cool the sample from 150 °C back to 25 °C at 10 °C/min.
-
Perform a second heating scan from 25 °C to 150 °C at 10 °C/min. Causality: The second heating scan is crucial as it reveals the thermal properties of the material from a consistent, amorphous or semi-crystalline state, providing more reproducible data.
-
-
Data Analysis: Analyze the second heating curve. The melting point (Tₘ) is determined as the onset temperature of the endothermic peak. The clearing point (T꜀), if a nematic phase is present, will appear as a second, typically smaller, endothermic peak at a higher temperature. The area under each peak corresponds to the enthalpy of the transition (ΔH).
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information on its thermal stability and decomposition profile.
Anticipated Results: For a stable organic molecule like 4'-fluoro-1,1'-biphenyl-4-carbonitrile, the TGA curve is expected to show a flat baseline with negligible mass loss until the onset of thermal decomposition, typically well above its melting and clearing points. For many liquid crystals, this decomposition temperature is often above 250 °C.
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample from 30 °C to 600 °C at a rate of 20 °C/min under a continuous nitrogen flow. Causality: A faster ramp rate is acceptable for TGA as the primary goal is to identify the onset of decomposition, not resolve fine thermal transitions.
-
Data Analysis: The output is a plot of mass (%) versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Solubility Profile
Solubility is a fundamental property that governs the formulation, purification, and application of a compound. The solubility of 4'-fluoro-1,1'-biphenyl-4-carbonitrile is dictated by its molecular structure: a largely non-polar biphenyl core with two polar functional groups.
Qualitative Solubility
Based on the principle of "like dissolves like," the compound is expected to be:
-
Insoluble in water.
-
Slightly soluble to soluble in polar protic solvents like ethanol and methanol.
-
Freely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone.
-
Freely soluble in chlorinated solvents like chloroform and dichloromethane.
-
Soluble in aromatic solvents like toluene.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of solid 4'-fluoro-1,1'-biphenyl-4-carbonitrile to a series of vials, each containing a known volume of a selected solvent (e.g., water, 95% ethanol, DMSO). Causality: Adding an excess ensures that a saturated solution is formed, which is essential for determining the maximum solubility.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for 24-48 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to sediment.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE for organic solvents) into a clean vial. Causality: Filtration is a critical step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max).
-
Construct a calibration curve (Absorbance vs. Concentration) from the standards.
-
Determine the concentration of the filtered sample solution by interpolating its absorbance on the calibration curve. This concentration represents the solubility.
-
Safety and Handling
As a research chemical, 4'-fluoro-1,1'-biphenyl-4-carbonitrile requires careful handling.
-
Hazard Statements: GHS classifications indicate that this compound may cause skin irritation, serious eye damage, and respiratory irritation. It is also noted as being very toxic to aquatic life.[2]
-
Precautionary Measures: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.
Conclusion
4'-fluoro-1,1'-biphenyl-4-carbonitrile is a crystalline solid with a defined orthorhombic structure and a non-planar molecular conformation. Its thermal profile is characteristic of mesogenic compounds, with a melting point around 100 °C and an anticipated nematic liquid crystal phase. The compound exhibits poor solubility in aqueous media but is readily soluble in common organic solvents. The protocols detailed in this guide provide a robust framework for the empirical validation of these critical physical properties, ensuring data integrity for applications in materials science, liquid crystal research, and synthetic chemistry.
References
- Gleason, W. B., Brostrom, M., Etter, M. C., & Johnson, R. B. (1991). Structure of 4-cyano-4'-fluorobiphenyl.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1393040, 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile.
- Wang, K., Saha, R., Guchhait, G., Karmakar, T., Salamon, P., Chen, D., Twieg, R. J., & Sharma, A. (2019). Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals. Liquid Crystals, 46(13-15), 2056-2068. [Link]
- Goodby, J. W., et al. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 825. [Link]
Sources
Molecular weight and formula of 4-(4-Fluorophenyl)benzonitrile
An In-depth Technical Guide to 4-(4-Fluorophenyl)benzonitrile
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal biaryl compound with significant applications in medicinal chemistry and materials science. The document details its fundamental chemical and physical properties, outlines a robust synthetic protocol via Suzuki-Miyaura coupling, and describes standard analytical techniques for its characterization. Furthermore, it explores the compound's role as a key intermediate in the development of novel therapeutics and advanced materials, supported by field-proven insights and authoritative references. This guide is intended for researchers, chemists, and professionals in drug discovery and organic synthesis who require a detailed understanding of this versatile molecule.
Core Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name, is a biaryl molecule where a fluorophenyl group is attached to a benzonitrile moiety. The presence of the cyano (-C≡N) group and the fluorine atom significantly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in synthetic chemistry.[1]
Molecular Structure
The structure consists of two phenyl rings linked by a single bond. One ring is substituted with a nitrile group at the para-position (position 4), and the other is substituted with a fluorine atom, also at the para-position (position 4').
Caption: Chemical Structure of this compound.
Key Identifiers and Properties
A summary of the essential quantitative data for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈FN | [2][3][4] |
| Molecular Weight | 197.21 g/mol | [2][3][4] |
| CAS Number | 10540-31-5 | [2][3][4][5] |
| IUPAC Name | This compound | [4] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 112-116 °C | [2][3][5][6] |
| Boiling Point | 329.6 ± 25.0 °C (Predicted) | [3][5] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [3][5] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C#N)F | [4] |
| InChIKey | URIGWZMDTRKUSJ-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[7]
Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki reaction facilitates the formation of a carbon-carbon bond between an organoboron species (e.g., a boronic acid or ester) and an organic halide or triflate.[7][8] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 4-bromobenzonitrile).
-
Transmetalation: The organic group from the activated boronic acid (e.g., 4-fluorophenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[8]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis using 4-bromobenzonitrile and 4-fluorophenylboronic acid.
Materials:
-
4-Bromobenzonitrile
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (solvent system)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Spectroscopic and Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show complex signals in the aromatic region (typically 7.0-8.0 ppm). The protons on both rings will appear as doublets or multiplets due to coupling with adjacent protons and, for the fluorinated ring, coupling with the ¹⁹F nucleus.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 10 distinct signals for the 13 carbon atoms due to molecular symmetry. The nitrile carbon appears characteristically downfield (~118-120 ppm), while the carbon attached to the fluorine will show a large C-F coupling constant.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A strong, sharp absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A strong band in the region of 1250-1150 cm⁻¹ corresponds to the C-F stretch.[9][10]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (197.21).[4]
Applications in Research and Development
The unique structural features of this compound make it a highly sought-after intermediate in diverse fields.
Drug Discovery and Medicinal Chemistry
The benzonitrile motif is a known pharmacophore, and its derivatives are explored as inhibitors for various enzymes and receptors.[11][12] The fluorine atom often enhances metabolic stability and membrane permeability, improving the pharmacokinetic profile of drug candidates.[1]
-
Menin-MLL Inhibitors: Derivatives of this compound have been instrumental in the structure-based design of potent and orally bioavailable inhibitors of the Menin-MLL interaction, a key target in certain types of leukemia. The small molecule inhibitor VTP50469 is a notable example derived from this structural class.[1]
-
Enzyme Inhibition: The nitrile group can act as a bioisostere for other functional groups like carbonyls or halogens and can serve as a hydrogen bond acceptor, enabling strong interactions with biological targets.[13]
Materials Science
The rigid, rod-like structure of this biaryl compound is advantageous for applications in advanced materials.
-
Liquid Crystals: Its structural rigidity and aromatic character make it a candidate for inclusion in liquid crystal mixtures used in display technologies.[1]
-
Organic Light-Emitting Diodes (OLEDs): The compound can serve as a building block for more complex organic molecules used in the development of efficient and stable materials for OLEDs.[1]
Caption: Relationship between the structural features of this compound and its applications.
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as an irritant and is very toxic to aquatic life with long-lasting effects.[5]
| Hazard Class | GHS Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Damage | H318: Causes serious eye damage. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Avoid breathing dust or fumes.[5]
-
Prevent release into the environment.[5]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
Conclusion
This compound is a compound of significant scientific and commercial interest. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, establishes it as a fundamental building block in both pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation technologies and therapeutics.
References
- 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. (n.d.). PubChem. [Link]
- Benzonitrile, 4-fluoro-. (n.d.). NIST Chemistry WebBook. [Link]
- This compound Basic information. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2021). PMC - NIH. [Link]
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- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into the biphenyl scaffold has unlocked a vast and promising landscape for the discovery of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities exhibited by fluorinated biphenyl compounds. We will delve into the fundamental principles guiding the use of fluorine in medicinal chemistry, examine a spectrum of biological activities with specific examples, and provide detailed, actionable experimental protocols for their evaluation. This guide is designed for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical insights to accelerate the journey from compound synthesis to preclinical evaluation. By elucidating the mechanisms of action and the causality behind experimental design, we aim to empower researchers to harness the full potential of this versatile chemical class.
The Power of Synergy: Fluorine and the Biphenyl Scaffold
The biphenyl moiety, with its rigid yet tunable diaryl structure, serves as a privileged scaffold in medicinal chemistry, providing a foundation for interaction with a multitude of biological targets.[1] The introduction of fluorine atoms, the most electronegative element, bestows a unique set of properties that can dramatically enhance the drug-like characteristics of these compounds.[2][3][4]
The strategic placement of fluorine can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[5][6][7] This can lead to an extended half-life and improved bioavailability.
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution of the biphenyl rings, leading to more potent and selective interactions with target proteins through mechanisms like hydrogen bonding and dipole-dipole interactions.[2][8]
-
Lipophilicity and Membrane Permeability: The introduction of fluorine can modulate the lipophilicity of a compound, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.[2][8] This can enhance a drug's ability to cross cellular membranes and reach its site of action.
-
Conformational Control: The presence of fluorine can influence the torsional angle between the two phenyl rings of the biphenyl scaffold, locking the molecule into a bioactive conformation.
This synergistic interplay between the biphenyl core and fluorine substituents has led to the development of a diverse array of biologically active molecules, which will be explored in the subsequent sections.
A Spectrum of Biological Activities: From Inflammation to Infection
Fluorinated biphenyl compounds have demonstrated a remarkable breadth of biological activities. The following table summarizes key examples, highlighting their therapeutic potential across various disease areas.
| Compound Class/Example | Biological Activity | Target(s) | Key Findings & Rationale |
| Flurbiprofen and Derivatives | Anti-inflammatory | COX-1 and COX-2 | A well-established NSAID.[9] Fluorination enhances its anti-inflammatory potency.[9] Research focuses on developing derivatives with reduced gastrointestinal side effects. |
| Fluorine-Substituted Biphenyl Methylene Imidazoles | Anticancer (Prostate Cancer) | Cytochrome P450 17A1 (CYP17A1) | Inhibition of CYP17A1 blocks androgen biosynthesis, a key driver of prostate cancer growth.[10] Fluorine substitution has been shown to improve potency and pharmacokinetic properties.[10] |
| Fluorinated NH2-Biphenyl-Diarylpyrimidines (DAPYs) | Antiviral (Anti-HIV) | HIV-1 Reverse Transcriptase (non-nucleoside inhibitor) | The biphenyl moiety interacts with a hydrophobic pocket of the enzyme.[6][11] Fluorination enhances metabolic stability and potency against wild-type and mutant HIV-1 strains.[6] |
| Fluorine- and Trifluoromethyl-Substituted Biphenyls | Antimicrobial (Antibacterial) | Escherichia coli FabH | These compounds show promising activity against various bacterial strains.[12] Molecular docking studies suggest inhibition of the FabH enzyme, which is crucial for bacterial fatty acid synthesis.[12] |
| Various Fluorinated Biphenyls | Anticancer (General) | Various (e.g., aromatase, kinases) | The biphenyl scaffold is a versatile platform for designing inhibitors of various cancer-related targets.[13][14] Fluorination can enhance cell permeability and target engagement. |
In-Depth Analysis of Key Biological Activities and Experimental Evaluation
This section provides a detailed examination of the most prominent biological activities of fluorinated biphenyls, coupled with practical, step-by-step protocols for their in vitro and in vivo evaluation.
Anti-inflammatory Activity
The anti-inflammatory properties of fluorinated biphenyls are exemplified by the widely used NSAID, Flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid].[9] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Caption: Workflow for assessing anti-inflammatory activity.
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Preparation of Reagents:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorinated biphenyl test compounds dissolved in DMSO.
-
A colorimetric or fluorometric probe to detect prostaglandin production.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period to allow for prostaglandin production.
-
Stop the reaction and measure the product formation using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
-
Anticancer Activity
Fluorinated biphenyls have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[13] One notable example is the inhibition of CYP17A1 for the treatment of prostate cancer.[10]
Caption: Workflow for anticancer drug discovery.
This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the fluorinated biphenyl compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Fluorinated biphenyls have shown potential in this area, with some derivatives exhibiting activity against clinically relevant pathogens.[12][15]
Caption: Workflow for antimicrobial drug discovery.
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation:
-
Prepare a serial two-fold dilution of the fluorinated biphenyl compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
-
Inoculation:
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
-
MIC Determination:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
Fluorinated biphenyl compounds represent a highly versatile and promising class of molecules in drug discovery. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, have led to the development of potent and selective agents with a wide range of biological activities. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.
Future research in this area will likely focus on:
-
Exploring Novel Biological Targets: The biphenyl scaffold is amenable to further diversification, opening up possibilities for targeting a wider range of diseases.
-
Structure-Activity Relationship (SAR) Studies: Deeper understanding of how the position and number of fluorine substituents influence biological activity will enable more rational drug design.
-
Advanced Drug Delivery Systems: Formulating fluorinated biphenyl compounds into novel drug delivery systems could further enhance their therapeutic efficacy and safety profiles.
By continuing to explore the rich chemistry of fluorinated biphenyls and employing rigorous biological evaluation strategies, the scientific community is well-positioned to unlock new and effective treatments for a host of human diseases.
References
- The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.
- Drug development | Preclinical, in vivo, ADME. Labtoo.
- [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen]. PubMed.
- The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd.
- In Vitro Assays for Screening Small Molecules. PubMed.
- Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. PubMed.
- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central.
- The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. Benchchem.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central.
- The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prost
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
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The Discovery of Potent Menin-MLL Inhibitors: A Technical Guide to Benzonitrile Derivatives
Introduction: Targeting the Menin-MLL Axis in Acute Leukemia
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive progression and poor prognosis.[1] These chromosomal translocations generate MLL fusion proteins that are potent oncogenic drivers. The leukemogenic activity of these fusion proteins is critically dependent on their interaction with Menin, a scaffold protein encoded by the MEN1 gene.[1] Menin acts as an essential cofactor, tethering the MLL fusion protein to chromatin and enabling the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1, which are crucial for maintaining the leukemic state.[1][2] The dependency of MLL-rearranged leukemias on the Menin-MLL interaction has made this protein-protein interaction (PPI) a compelling therapeutic target. This guide provides an in-depth technical overview of the discovery and preclinical validation of a promising class of Menin-MLL inhibitors based on a benzonitrile scaffold.
The Menin-MLL Signaling Pathway: A Driver of Leukemogenesis
The interaction between Menin and the N-terminus of MLL (which is retained in all MLL fusion proteins) is a critical node in the signaling cascade that drives leukemogenesis. This interaction is essential for the recruitment of the MLL fusion protein complex to target gene promoters, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and subsequent gene activation. The upregulation of HOXA9 and MEIS1 is a hallmark of MLL-rearranged leukemias and is directly responsible for the block in hematopoietic differentiation and the enhanced self-renewal of leukemic stem cells.[1][2]
Caption: The Menin-MLL signaling pathway driving leukemogenesis and its inhibition by benzonitrile derivatives.
Discovery of Benzonitrile Derivatives as Menin-MLL Inhibitors
The journey to identify small molecule inhibitors of the Menin-MLL interaction began with high-throughput screening (HTS) of large chemical libraries. One such screen identified a hydroxymethylpiperidine-containing compound, MLS001171971 (MIV-1), as a modest inhibitor of the Menin-MLL interaction with a half-maximal inhibitory concentration (IC50) of 12.8 µM.[3]
From Hit to Lead: The Emergence of the Benzonitrile Pharmacophore
Structure-activity relationship (SAR) studies were initiated to identify the essential pharmacophoric elements of MIV-1. This led to the synthesis and evaluation of a series of analogs, including 4-(3-(4-benzhydrylpiperidin-1-yl)propoxy)benzonitrile.[3] These early SAR studies revealed the critical importance of the benzonitrile moiety for potent inhibition of the Menin-MLL interaction. Removal of the nitrile group resulted in a dramatic loss of activity, with the IC50 value increasing to over 250 µM.[3]
Structure-Activity Relationship (SAR) of Benzonitrile Derivatives
Further optimization focused on modifications to the hydrophobic head group region of the molecule. The following table summarizes the SAR for a selection of benzonitrile derivatives, highlighting the impact of these modifications on their inhibitory potency.
| Compound ID | R1 Group | R2 Group | IC50 (µM)[3] |
| 3 | H | Phenyl | >250 |
| 2 | OH | Phenyl | 10.8 |
| 5 | OH | H | 234 |
| 7 | OH | n-Butyl | 11.2 |
| 8 | OH | Cyclopropyl | 10.5 |
| 13 (MIV-4) | OH | 3-Fluorophenyl | 5.5 |
Data extracted from He et al., J Med Chem, 2014.[3]
These data demonstrate that a hydroxyl group at the R1 position and a bulky hydrophobic substituent at the R2 position are crucial for potent inhibitory activity. The introduction of a fluorine atom at the 3-position of the phenyl ring in compound 13 (MIV-4) led to a two-fold improvement in potency, likely due to favorable dipolar interactions with the protein backbone.[3]
Experimental Protocols for the Evaluation of Benzonitrile-Based Menin-MLL Inhibitors
The following protocols represent a self-validating system for the preclinical assessment of novel Menin-MLL inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for the preclinical evaluation of Menin-MLL inhibitors.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is employed to quantify the binding affinity of inhibitors to Menin.
Principle: A fluorescently labeled MLL-derived peptide (tracer) binds to the Menin protein, resulting in a high fluorescence polarization signal. In the presence of a competitive inhibitor, the tracer is displaced from Menin, leading to a decrease in the polarization signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS) supplemented with 0.02% Bovine γ-Globulin and 4% DMSO. Add 0.01% Triton X-100 immediately before use.
-
Menin Protein: Purified recombinant human Menin protein.
-
Fluorescent Tracer: A FAM-labeled MLL peptide (e.g., FAM-MM2) at a stock concentration of 1 µM.
-
Test Compounds: Serially dilute the benzonitrile derivatives in DMSO.
-
-
Assay Procedure:
-
In a 96-well black, low-volume microplate, add 2 µL of the serially diluted test compounds.
-
Add 48 µL of a pre-mixed solution of Menin protein and the fluorescent tracer in assay buffer to each well. The final concentration of the tracer should be 2 nM, and the Menin concentration should be at its Kd value for the tracer.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture:
-
Culture MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Add serial dilutions of the benzonitrile derivatives to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
Co-IP is used to confirm that the benzonitrile derivatives disrupt the Menin-MLL interaction within a cellular context.
Protocol:
-
Cell Treatment and Lysis:
-
Treat MLL-rearranged leukemia cells with the benzonitrile inhibitor or vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against Menin or a Flag-tagged MLL fusion protein overnight at 4°C.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against Menin and the MLL fusion protein to detect the co-immunoprecipitated proteins.
-
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
qRT-PCR is performed to measure the effect of the inhibitors on the expression of downstream target genes.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat MLL-rearranged leukemia cells with the benzonitrile inhibitor or vehicle control.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion and Future Directions
The discovery of benzonitrile derivatives as potent inhibitors of the Menin-MLL interaction represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. The SAR studies have provided a clear understanding of the key structural features required for high-affinity binding, and the established experimental workflows allow for the robust preclinical validation of these compounds. Future efforts will focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this chemical series to identify a clinical candidate for the treatment of this aggressive form of leukemia.
References
- He, S., Senter, T. J., Pollock, J., Han, C., Upadhyay, S. K., Purohit, T., ... & Grembecka, J. (2014). High-affinity small-molecule inhibitors of the menin-mixed lineage leukemia (MLL) interaction closely mimic a natural protein-protein interaction. Journal of medicinal chemistry, 57(4), 1543–1556. [Link]
- Grembecka, J., He, S., Shi, A., Purohit, T., Muntean, A. G., Sorenson, R. J., ... & Cierpicki, T. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature chemical biology, 8(3), 277–284. [Link]
- Borkin, D., He, S., Miao, H., Kempinska, K., Pollock, J., Chase, J., ... & Grembecka, J. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer cell, 27(4), 589-602. [Link]
- Thiel, A. T., Blessington, P., Zou, T., Feather, D., Wu, X., Yan, J., ... & Muntean, A. G. (2021). MLL-rearranged acute lymphoblastic leukemia is dependent on MLL1 and menin.
- Krivtsov, A. V., & Armstrong, S. A. (2007). MLL translocations, histone modifications and leukaemia stem-cell development. Nature reviews Cancer, 7(11), 823-833. [Link]
- Grembecka, J., Belcher, A. M., Hartley, T., & Cierpicki, T. (2010). Molecular basis of the mixed lineage leukemia-menin interaction: implications for targeting mixed lineage leukemias. Journal of Biological Chemistry, 285(52), 40690-40698. [Link]
- U.S. National Library of Medicine. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. In Probe Reports from the NIH Molecular Libraries Program.
- Roche. (n.d.).
- Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol: Step by Step Guide. [Link]
- Ayton, P. M., & Cleary, M. L. (2003). Hoxa9 and Meis1 are key targets for MLL-ENL-mediated cellular immortalization. Molecular and cellular biology, 23(18), 6529–6538. [Link]
Sources
An In-Depth Spectroscopic Guide to 4-(4-Fluorophenyl)benzonitrile for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(4-Fluorophenyl)benzonitrile
This compound, with the chemical formula C₁₃H₈FN, belongs to the class of fluorinated biphenyl derivatives.[1] The introduction of a fluorine atom and a nitrile group onto the biphenyl scaffold significantly influences its electronic properties, metabolic stability, and potential for intermolecular interactions.[1] These characteristics make it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide provides a detailed examination of its spectroscopic signature.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. Understanding the arrangement of the two phenyl rings, the positions of the fluorine and nitrile substituents, and the resulting electronic distribution is crucial for assigning the observed signals in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively. The presence of the fluorine atom introduces characteristic splitting patterns due to spin-spin coupling.
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for reproducible results.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8-16 scans are generally adequate for a good signal-to-noise ratio.
Instrumental Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, as carbon relaxation times can be longer.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
Caption: General workflow for NMR data acquisition and processing.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the two phenyl rings exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing nitrile group and the electronegative fluorine atom.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.78 - 7.72 | m | 4H | H-2, H-6, H-2', H-6' | |
| 7.25 - 7.19 | m | 4H | H-3, H-5, H-3', H-5' |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.
Interpretation:
-
The downfield signals around 7.75 ppm are attributed to the protons ortho to the electron-withdrawing nitrile group (H-2', H-6') and the protons ortho to the carbon-carbon bond on the fluorinated ring (H-2, H-6).
-
The upfield signals around 7.22 ppm correspond to the protons meta to the nitrile group (H-3', H-5') and the protons ortho to the fluorine atom (H-3, H-5). The fluorine atom's shielding effect contributes to this upfield shift.
-
The complex multiplicity ("m") arises from the coupling of protons with each other (ortho, meta, and para couplings) and the additional coupling to the ¹⁹F nucleus.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts are sensitive to the electronic environment, and the coupling with the ¹⁹F nucleus provides valuable structural information.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 163.0 (d, ¹JCF = 250.3 Hz) | C-4 |
| 144.8 | C-1' |
| 135.5 | C-1 |
| 132.8 | C-3', C-5' |
| 129.2 (d, ³JCF = 8.3 Hz) | C-2, C-6 |
| 127.8 | C-2', C-6' |
| 118.6 | CN |
| 116.3 (d, ²JCF = 21.9 Hz) | C-3, C-5 |
| 111.4 | C-4' |
Note: The assignments are based on typical chemical shift ranges and the observed carbon-fluorine coupling constants.
Interpretation:
-
The most downfield signal, a doublet at 163.0 ppm with a large coupling constant (¹JCF ≈ 250 Hz), is characteristic of the carbon directly bonded to the fluorine atom (C-4).
-
The quaternary carbons (C-1, C-1', C-4') and the nitrile carbon (CN) appear as singlets in the proton-decoupled spectrum.
-
The remaining aromatic carbons appear as doublets due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid this compound sample to a fine powder using an agate mortar and pestle.[2]
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.[2]
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
IR Spectral Data and Interpretation
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Medium | Aromatic C-H stretch |
| 2226 | Strong | C≡N (nitrile) stretch |
| 1603, 1492 | Strong | Aromatic C=C stretch |
| 1228 | Strong | C-F stretch |
| 839 | Strong | C-H out-of-plane bend |
Interpretation:
-
The strong, sharp absorption at 2226 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.
-
The bands in the 1603-1492 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.
-
The strong absorption at 1228 cm⁻¹ is attributed to the C-F stretching vibration.
-
The aromatic C-H stretching is observed around 3070 cm⁻¹.
-
The strong band at 839 cm⁻¹ is indicative of C-H out-of-plane bending, which can sometimes provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
Ionization:
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[3]
Mass Analysis:
-
The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Detection:
-
The abundance of each ion is measured, and a mass spectrum is generated.
Mass Spectrum and Fragmentation Analysis
While a specific experimental mass spectrum for this compound was not found in the searched literature, a predicted fragmentation pattern can be discussed based on the known fragmentation of aromatic nitriles and biphenyls.
The molecular ion peak (M⁺•) would be expected at an m/z corresponding to the molecular weight of the compound, which is 197.21. Due to the presence of one nitrogen atom, the nominal molecular weight will be an odd number (197), consistent with the nitrogen rule.[4]
Expected Fragmentation Pathways:
-
Loss of HCN: A common fragmentation pathway for aromatic nitriles is the loss of a neutral hydrogen cyanide (HCN) molecule (27 u), which would result in a fragment ion at m/z 170.
-
Loss of a Fluorine Radical: Cleavage of the C-F bond could lead to the loss of a fluorine radical (F•, 19 u), resulting in a fragment at m/z 178.
-
Cleavage of the Biphenyl Linkage: The bond connecting the two phenyl rings can cleave, leading to fragments corresponding to the fluorophenyl cation (m/z 95) and the cyanophenyl radical, or the cyanophenyl cation (m/z 102) and the fluorophenyl radical.
-
Loss of a Cyano Radical: Loss of the cyano radical (•CN, 26 u) from the molecular ion would produce a fragment at m/z 171.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR data clearly define the carbon-hydrogen framework and the influence of the fluoro and cyano substituents. The IR spectrum confirms the presence of the key functional groups. While a specific experimental mass spectrum was not available, the predicted fragmentation patterns offer valuable insights for its identification by mass spectrometry. This detailed spectroscopic information is essential for researchers and professionals working with this compound in the fields of drug development and materials science, ensuring the integrity and purity of their starting materials and synthetic products.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Scribd. (n.d.). IR Sample Prep Guide for Chemists.
- YouTube. (2018, September 17). Using the FT-IR: Solid & Liquid Samples.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- National Institutes of Health. (2011, March 23). Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
- International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
- University of California, Davis. (n.d.). IR Absorption Table.
- Boston University. (n.d.). Basic NMR Concepts.
- Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy.
- ResearchGate. (n.d.). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations.
- ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a) Comparison of ¹H NMR spectra for M, biphenyl, and M mixed with biphenyl shows a clear shift in ppm. b) NOESY NMR spectrum of a mixture of M and biphenyl. The cross‐peaks between host and guest molecules indicate the existence of host–guest interactions in solution. c) DOSY NMR spectra of biphenyl@M (600 MHz, DMSO, 298 K)..
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-fluoro-.
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-fluoro-.
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- ResearchGate. (n.d.). Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2)..
- ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption spectra of benzonitrile derivatives in the 2150–2300 cm⁻¹ region..
- ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A.
- Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.
- Journal of the American Chemical Society. (1966). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions.
- Journal of the American Chemical Society. (1964). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls.
- The Journal of Physical Chemistry. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1.
- PubMed. (2012, September 15). Structural identification by differential mass spectrometry as a criterion for selecting the best quantum chemical calculation of formation enthalpy for tetrachlorinated biphenyls.
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- ResearchGate. (n.d.). Investigation of 1,1′-disubstituted 4,4′-bipyridinium salts by various mass spectrometry techniques.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines..
- MDPI. (2023, December 15). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
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- PubChem. (n.d.). 4-Fluorobenzonitrile.
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A Technical Guide to the Thermochemical Landscape of 4-(4-Fluorophenyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the methodologies and theoretical frameworks required to characterize the thermochemical properties of 4-(4-Fluorophenyl)benzonitrile (4-FPB), a molecule of interest in materials science and drug development. In the absence of extensive experimental data for 4-FPB, this document serves as a roadmap for researchers, outlining the critical experimental techniques and computational approaches necessary to determine its key thermochemical parameters. By examining data from structurally related biphenyl derivatives, this guide offers insights into the expected energetic landscape of 4-FPB and establishes a foundation for future empirical and theoretical investigations.
Introduction: The Significance of this compound and its Thermochemical Profile
This compound, also known as 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile, belongs to the class of substituted biphenyls. This molecular scaffold is a cornerstone in the development of liquid crystals, pharmaceuticals, and other advanced materials.[1][2] The introduction of a fluorine atom and a nitrile group onto the biphenyl core imparts specific electronic and steric properties that influence intermolecular interactions and, consequently, the material's bulk properties.
A thorough understanding of the thermochemical data of 4-FPB, such as its enthalpy of formation, sublimation, vaporization, and fusion, is paramount for several reasons:
-
Material Design and Stability: Thermochemical data are crucial for predicting the stability of different crystalline forms (polymorphism), which can significantly impact the performance and shelf-life of a material.[3]
-
Process Chemistry: Knowledge of enthalpies of phase transitions is essential for optimizing purification processes like sublimation and for controlling crystallization.[4]
-
Computational Modeling: Experimental thermochemical data serve as benchmarks for validating and refining computational models, which are increasingly used to predict the properties of novel materials.[5]
-
Drug Development: For pharmaceutical applications, understanding the energetic properties of a molecule is vital for predicting its solubility, dissolution rate, and interactions with biological targets.
This guide will delve into the established experimental and computational methodologies that can be employed to elucidate the thermochemical profile of 4-FPB.
Experimental Determination of Thermochemical Properties
The determination of accurate thermochemical data relies on a suite of precise calorimetric and analytical techniques. The following protocols are standard in the field and are directly applicable to the study of this compound.
Combustion Calorimetry: Unveiling the Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) in the crystalline state is a fundamental thermochemical property that can be determined with high precision using static bomb combustion calorimetry.
Methodology:
A precisely weighed sample of this compound is combusted in a high-pressure oxygen environment within a calorimetric bomb. The heat released during the combustion is measured by the temperature rise of the surrounding water bath.
Causality Behind Experimental Choices:
-
Auxiliary Substance: Due to the presence of fluorine, an auxiliary substance such as benzoic acid is often used to ensure complete combustion and to aid in the analysis of the final products.
-
Rotating Bomb: A rotating bomb calorimeter is recommended for fluorine-containing compounds to ensure that the combustion products (e.g., aqueous hydrofluoric acid) are homogeneous, leading to a more accurate determination of the final state.[6]
Protocol Validation:
The calorimeter is calibrated by combusting a certified standard, typically benzoic acid. The completeness of the combustion of 4-FPB is verified by analyzing the gaseous (CO2) and liquid (HF solution) products.
Knudsen Effusion Method: Measuring the Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°) is a measure of the energy required for a substance to transition from the solid to the gaseous state. It is a critical parameter for understanding intermolecular forces in the solid state and for designing purification processes. The Knudsen effusion method is a reliable technique for determining vapor pressures of low-volatility solids.
Methodology:
A sample of 4-FPB is placed in a thermostated Knudsen cell, which has a small orifice. As the sample is heated under high vacuum, it effuses through the orifice. The rate of mass loss is measured as a function of temperature. The vapor pressure can then be calculated using the Knudsen equation, and the enthalpy of sublimation is determined from the slope of the Clausius-Clapeyron plot (ln(p) vs. 1/T).
Experimental Workflow Diagram:
Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.
Differential Scanning Calorimetry (DSC): Characterizing Phase Transitions
Differential Scanning Calorimetry is a powerful technique for studying thermal transitions, such as melting and solid-solid phase transitions.
Methodology:
A small, encapsulated sample of 4-FPB is heated or cooled at a controlled rate, and the heat flow to or from the sample is compared to that of an inert reference.
Key Parameters Determined:
-
Melting Temperature (Tm): The temperature at which the solid-to-liquid phase transition occurs.
-
Enthalpy of Fusion (ΔfusH°): The energy required to melt the substance.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance.
-
Polymorphism: The presence of multiple crystalline forms can be detected by observing different melting points or solid-solid transitions.
Computational Thermochemistry: A Theoretical Approach
In conjunction with experimental measurements, computational quantum chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. High-level ab initio methods can provide reliable estimates of gas-phase enthalpies of formation.
High-Level Ab Initio Methods (G3, G4 Theory)
Gaussian-n (G3 and G4) theories are composite computational methods that aim to achieve high accuracy in calculating thermochemical data by combining results from several levels of theory and basis sets with empirical corrections.[5]
Computational Workflow Diagram:
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- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Sourcing 4-(4-Fluorophenyl)benzonitrile for Research and Pharmaceutical Development
This guide provides an in-depth analysis of the commercial landscape for 4-(4-Fluorophenyl)benzonitrile (CAS No. 10540-31-5), offering a strategic approach to its procurement for researchers, scientists, and professionals in drug development. We will explore reputable suppliers, critical evaluation criteria, purchasing options, and essential quality control measures to ensure the integrity of your research and development endeavors.
Introduction to this compound: A Versatile Building Block
This compound is an organic compound featuring a fluorinated phenyl group attached to a benzonitrile moiety.[1] Its molecular formula is C₁₃H₈FN, and it has a molecular weight of approximately 197.21 g/mol .[2][3] The presence of the cyanide functional group (–C≡N) and a fluorine atom at the para position of the phenyl ring significantly influences its chemical properties and potential biological activities.[1]
This compound serves as a crucial intermediate and building block in various scientific fields:
-
Pharmaceutical Industry : It is a key starting material for the synthesis of complex molecules with potential biological activities, contributing to drug discovery and development efforts targeting specific biological pathways.[1][4] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.
-
Organic Synthesis : Its structure allows for a variety of chemical transformations, making it a versatile component for constructing larger, more complex organic molecules.[1]
-
Material Science : this compound is employed in the production of specialty chemicals and materials, including liquid crystals and components for Organic Light-Emitting Diodes (OLEDs), due to its rigid, aromatic structure.[1]
Navigating the Supplier Landscape: Key Considerations
Selecting the right supplier is paramount to ensuring the quality and reproducibility of your research. The following criteria should be at the forefront of your evaluation process.
Purity, Documentation, and Lot-to-Lot Consistency
For any research or development application, the purity of starting materials is non-negotiable. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the compound's identity, purity, and the analytical methods used for verification. When reviewing a CoA, pay close attention to the purity level (often determined by HPLC or GC) and the presence of any specified impurities. For pharmaceutical applications, sourcing Good Manufacturing Practice (GMP) grade material is often a requirement.
It is also crucial to ensure that the supplier can provide a Safety Data Sheet (SDS), which contains vital information on handling, storage, and potential hazards. Reputable suppliers demonstrate strong lot-to-lot consistency, which is critical for the longitudinal validity of your experimental results.
Scale, Availability, and Lead Times
Your choice of supplier may also depend on the scale of your project. Some suppliers specialize in providing small, research-scale quantities (mg to g), while others are equipped for bulk and commercial-scale production (kg to metric tons). It is advisable to inquire about a supplier's capacity for scale-up early in the process if future development is anticipated. Lead times can vary significantly, so it is essential to confirm availability and estimated delivery dates.
Commercial Suppliers and Purchasing Options
A wide range of chemical suppliers offer this compound. Below is a comparative table of prominent suppliers, followed by a discussion of purchasing options.
| Supplier | Product Example | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | 4-Fluorobenzonitrile | 99% | 5g, 25g | A leading supplier for life science research with extensive documentation.[5] |
| Thermo Fisher Scientific | 4-Fluorobenzonitrile, 99% | 99% | 5g, 25g | Offers this compound under its Thermo Scientific Chemicals brand (formerly Acros Organics).[6] |
| Toronto Research Chemicals (TRC) | 4-[(4-Fluorophenyl)carbonyl]benzonitrile | High Purity | 250mg | Specializes in high-purity organic molecules and analytical standards.[7] Note: This is a related but different compound. |
| ChemicalBook | This compound | ≥98% (HPLC) | Varies by supplier | An online platform that connects buyers with numerous, primarily Chinese, suppliers.[2][3] |
| Smolecule | This compound | In Stock | Varies | Provides access to a range of research chemicals.[1] |
| Klivon | 4-Fluorobenzonitrile | High Purity | Varies | Offers high-purity reference standards with comprehensive CoAs.[8] |
Purchasing Options:
-
Catalog Purchases : For standard, small-scale research quantities, purchasing directly from the online catalogs of suppliers like Sigma-Aldrich or Thermo Fisher Scientific is the most straightforward option.
-
Bulk and Custom Synthesis : For larger quantities or specific purity requirements not met by catalog offerings, you can request quotes for bulk or custom synthesis. Many suppliers, including those found on platforms like ChemicalBook, offer these services.[2][9]
-
Request for Quote (RFQ) : The RFQ process typically involves providing the desired quantity, purity specifications, and any other specific requirements to the supplier, who will then return a price and lead time.
The Procurement Workflow: From Identification to Application
The process of acquiring a chemical for research involves several critical steps. The following diagram illustrates a typical procurement workflow.
Caption: A typical workflow for procuring research chemicals.
Internal Quality Control: A Self-Validating System
Upon receiving a new batch of this compound, it is best practice to perform internal quality control to verify its identity and purity, even when a CoA is provided. This ensures the integrity of your experimental results.
Experimental Protocol: Identity and Purity Verification
Objective : To confirm the identity and estimate the purity of a supplied sample of this compound.
Materials :
-
Sample of this compound
-
Deuterated chloroform (CDCl₃) for NMR
-
Methanol or acetonitrile (HPLC grade) for Mass Spectrometry
-
NMR spectrometer (e.g., 400 MHz)
-
Mass spectrometer (e.g., LC-MS with ESI source)
Procedure :
-
¹H-NMR Spectroscopy : a. Dissolve a small amount (5-10 mg) of the sample in ~0.6 mL of CDCl₃. b. Transfer the solution to an NMR tube. c. Acquire a ¹H-NMR spectrum. d. Expected Chemical Shifts (δ) : The aromatic protons should appear in the range of 7.0-8.0 ppm. The integration of these signals should correspond to the 8 aromatic protons. The splitting patterns will be complex due to fluorine-proton coupling.
-
Mass Spectrometry (MS) : a. Prepare a dilute solution of the sample in methanol or acetonitrile. b. Infuse the solution into the mass spectrometer. c. Acquire a mass spectrum in positive ion mode. d. Expected m/z : Look for the molecular ion peak [M+H]⁺ at approximately 198.07, corresponding to the protonated molecule (C₁₃H₈FN + H⁺).
Data Interpretation :
-
The NMR spectrum should be free of significant impurity peaks.
-
The mass spectrum should show a dominant peak corresponding to the expected molecular weight.
-
Compare the acquired data with the supplier's CoA and reference spectra to confirm identity and purity.
Application in Synthetic Chemistry: A Workflow Example
To illustrate the utility of this compound as a building block, the following diagram outlines a generalized synthetic pathway where it could be used to synthesize a more complex molecule of pharmaceutical interest.
Caption: Generalized synthetic workflow utilizing this compound.
Conclusion
The procurement of high-purity this compound is a critical first step for any research or drug development program that utilizes this versatile building block. By carefully evaluating suppliers based on purity, documentation, and scalability, and by implementing a robust internal quality control process, scientists can ensure the reliability and reproducibility of their work, ultimately accelerating the path to discovery and innovation.
References
- 4-Fluorobenzonitrile CAS 1194-02-1 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. (n.d.).
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- 7. 4-[(4-Fluorophenyl)carbonyl]benzonitrile, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
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- 9. 4-Fluorobenzonitrile suppliers & manufacturers in China [m.chemicalbook.com]
An In-depth Technical Guide on the Safety, Handling, and MSDS for 4-(4-Fluorophenyl)benzonitrile
This document outlines the critical safety information, proper handling techniques, and a detailed review of the Material Safety Data Sheet (MSDS) for 4-(4-Fluorophenyl)benzonitrile (CAS No: 10540-31-5). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of occupational exposure are inhalation, ingestion, and skin contact.
1.1. GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. For this compound, the following hazard statements are of primary concern:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications are represented by the "Warning" signal word and the corresponding GHS pictograms on the chemical's label and MSDS.
Caption: GHS Hazard Pictogram.
1.2. Physicochemical Properties and Associated Risks
A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is fundamental to a comprehensive risk assessment.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈FN | [2] |
| Molecular Weight | 197.21 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 112-116 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water |
The solid, crystalline nature of this compound at room temperature indicates a potential for dust generation during handling, which necessitates appropriate engineering controls to prevent inhalation.
Safe Handling and Engineering Controls
A proactive approach to safety, emphasizing the hierarchy of controls, is essential when working with this compound.
2.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute and remove any fugitive emissions.[3]
2.2. Personal Protective Equipment (PPE): Essential for Direct Contact
When engineering controls cannot eliminate the risk of exposure, appropriate Personal Protective Equipment (PPE) must be worn.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[3]
-
Skin Protection: Wear nitrile gloves and a lab coat.[3] Regularly inspect gloves for tears or punctures and remove them correctly to avoid contaminating the skin.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator should be used.[3]
Caption: A simplified emergency response flowchart.
4.2. Spill Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.
Conclusion
Working safely with this compound requires a thorough understanding of its hazards and the implementation of robust safety protocols. By following the guidelines outlined in this document, which are derived from authoritative safety data sheets, researchers can mitigate risks and maintain a safe and productive laboratory environment. Continuous vigilance and a commitment to a strong safety culture are paramount.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Fluorophenyl)cyclohexanecarbonitrile, 90%.
- PubChem. (n.d.). 4-Fluorobenzonitrile.
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Initial Investigations into 4-(4-Fluorophenyl)benzonitrile Derivatives: A Guide for Discovery Chemistry
An In-depth Technical Guide
Abstract: The 4-(4-fluorophenyl)benzonitrile scaffold represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of targeted therapeutics. The unique combination of a biphenyl system, a metabolically robust fluorine atom, and a versatile nitrile group provides a rich platform for chemical exploration. This guide offers a comprehensive framework for the initial investigation of novel derivatives based on this core. We will detail the rationale behind its selection, provide robust protocols for its synthesis and characterization, outline strategies for derivatization, and present validated methodologies for biological screening, with a particular focus on the discovery of novel kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of next-generation therapeutics.
The this compound Core: A Privileged Scaffold
The utility of the this compound scaffold stems from the distinct properties of its constituent parts. The biphenyl motif provides a rigid, well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets.[1] The strategic incorporation of a fluorine atom is a widely used tactic in drug design to enhance metabolic stability, improve bioavailability, and modulate binding affinity through favorable electronic interactions.[2][3]
The nitrile group is a particularly valuable pharmacophore. Its linear geometry and strong electron-withdrawing nature can significantly influence molecular properties. It is a known bioisostere for carbonyl groups and can act as a crucial hydrogen bond acceptor, essential for binding to enzyme active sites.[4] This functionality is present in numerous approved drugs, highlighting its acceptance and utility in medicinal chemistry.[4][5] Derivatives of this core have shown promise in diverse therapeutic areas, including oncology and inflammation.[6][7]
Physicochemical Properties
A thorough understanding of the core molecule's properties is the foundation for any derivatization program.
| Property | Value | Source(s) |
| CAS Number | 10540-31-5 | [8] |
| Molecular Formula | C₁₃H₈FN | [8] |
| Molecular Weight | 197.21 g/mol | [8] |
| Appearance | White to pale yellow solid | [9] |
| Melting Point | 112-116 °C | [8] |
| Solubility | Insoluble in water; soluble in common organic solvents | [9][10] |
Synthesis and Characterization of the Core Scaffold
The most efficient and versatile method for constructing the this compound core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials, making it ideal for building chemical libraries.[7][11]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of 4-cyanophenylboronic acid with 1-fluoro-4-iodobenzene.
Materials:
-
4-Cyanophenylboronic acid
-
1-Fluoro-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)[12]
-
Solvent system: Toluene/Ethanol/Water or DMF/Water[12]
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanophenylboronic acid (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add 1-fluoro-4-iodobenzene (1.0 equivalent), the solvent system (e.g., Toluene/Ethanol/Water 4:1:1), Palladium(II) acetate (0.01-0.05 mol%), and the phosphine ligand (0.02-0.10 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized scaffold is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.[13]
Caption: Workflow for Synthesis Validation.
Expected Analytical Data:
-
¹H NMR: Aromatic protons will appear as multiplets in the range of δ 7.20 - 7.90 ppm. The specific splitting patterns are dictated by fluorine-proton and proton-proton coupling.[13]
-
¹³C NMR: The spectrum will show signals for all 13 carbon atoms. The nitrile carbon (C≡N) is expected around δ 118-120 ppm, and the carbon attached to fluorine will exhibit a large C-F coupling constant.[13]
-
IR Spectroscopy: Characteristic absorption bands are expected for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹ and the C-F stretch around 1200-1250 cm⁻¹.[14]
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (~197.21 g/mol ).[13]
-
HPLC: A reverse-phase HPLC method should show a single major peak, confirming the purity of the compound.[13]
Therapeutic Rationale: Targeting Protein Kinases in Oncology
The this compound scaffold is an excellent starting point for developing kinase inhibitors.[2][15] Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[16] The scaffold can be designed to fit into the ATP-binding pocket of kinases, with the nitrile group often forming a key hydrogen bond with the hinge region of the enzyme.
A prime example of a relevant target class is the receptor tyrosine kinase (RTK) family, which includes targets like Anaplastic Lymphoma Kinase (ALK) and c-Met. Dysregulation of these kinases drives the growth and survival of various tumors, particularly non-small cell lung cancer.[15] Inhibitors that block the ATP-binding site prevent the phosphorylation of downstream substrates, thereby halting the pro-proliferative signaling cascade.
Caption: Mechanism of Receptor Tyrosine Kinase Inhibition.
Investigative Workflow: From Derivatization to Biological Activity
A systematic approach is required to explore the chemical space around the core scaffold and identify derivatives with potent biological activity. This involves creating a library of analogs and screening them through a cascade of in vitro assays.
Caption: Drug Discovery Workflow for Derivative Screening.
Protocol: In Vitro Cell Proliferation (MTT) Assay
This assay provides a measure of a compound's ability to inhibit cancer cell growth (cytotoxicity or cytostasis).[17]
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition values against the compound concentrations (log scale) to determine the GI₅₀ (concentration for 50% growth inhibition).[18]
Protocol: Generic In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.[17]
Materials:
-
Recombinant purified kinase (e.g., ALK, c-Met).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Test compounds dissolved in DMSO.
-
A detection system (e.g., ADP-Glo™, Z'-LYTE™, which measure ATP consumption or peptide phosphorylation).
-
384-well plates (white, for luminescence).
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer at appropriate concentrations.
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of test compounds from a dose-response plate into the 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the kinase enzyme solution to all wells except the negative controls and incubate for a short period (10-15 minutes) to allow the compound to bind.
-
Reaction Initiation: Add a solution containing the substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., the ADP-Glo™ reagent to measure remaining ATP).
-
Measurement: Read the signal (e.g., luminescence) on a plate reader.
-
Analysis: Convert the signal to percent inhibition relative to the controls. Plot the inhibition values against compound concentrations (log scale) to determine the IC₅₀ (concentration for 50% inhibition).
Conclusion and Future Directions
The this compound scaffold serves as a high-potential starting point for the discovery of novel therapeutics, particularly kinase inhibitors. The synthetic accessibility via Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries. By following a structured investigative workflow—from synthesis and rigorous characterization to a tiered biological screening cascade—research teams can efficiently identify lead compounds. Initial hits identified through the protocols described herein should be subjected to further optimization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, paving the way for preclinical development.
References
- PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information.
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- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. Xenobiotica.
- Marzullo, A., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences.
- Cheméo. Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1).
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- Google Patents. (2016). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
- ACS Publications. (2009). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
- ResearchGate. (2011). Research on the synthesis of 4-fluorobenzonitrile.
- Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- ResearchGate. (2015). Bioassays for Anticancer Activities.
- Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.
- Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
- Noble Life Sciences. (2018). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
- MDPI. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules.
- National Institutes of Health (NIH). (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E.
- National Institutes of Health (NIH). (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. ACS Chemical Biology.
- DigitalCommons@URI. (2012). 4-Aryl-4H-Naphthopyrans Derivatives: One-Pot Synthesis, Evaluation of Src Kinase Inhibitory and Anti-Proliferative Activities. Scientia Pharmaceutica.
- PubMed. (2021). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction.
- National Institutes of Health (NIH). (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
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Methodological & Application
Synthesis of 4-(4-Fluorophenyl)benzonitrile via Suzuki-Miyaura Coupling: A Detailed Protocol and Mechanistic Overview
An Application Note for Researchers and Scientists
Abstract: This application note provides a comprehensive guide for the synthesis of 4-(4-fluorophenyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzonitrile and 4-fluorophenylboronic acid. We delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed, step-by-step experimental procedure, and provide a troubleshooting guide to address common challenges. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for the construction of biaryl structures.
Introduction: The Significance of Biaryl Scaffolds
Biaryl compounds, characterized by two directly connected aromatic rings, are privileged structures in medicinal chemistry and materials science. The target molecule, this compound, incorporates both a nitrile group—a versatile functional handle and a key pharmacophore—and a fluorine atom, which can significantly enhance metabolic stability and binding affinity.[1][2]
The Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, has become one of the most powerful and widely used methods for forging carbon-carbon bonds.[3] Its popularity stems from its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally high yields achieved under relatively mild conditions.[4] This palladium-catalyzed cross-coupling provides a direct and efficient route to synthesizing this compound from commercially available precursors.[5][6]
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-halogen bond of the aryl halide (4-bromobenzonitrile). This is typically the rate-determining step and results in the formation of a square-planar Pd(II) complex.[3][7] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[4][8]
-
Transmetalation: This step involves the transfer of the aryl group from the organoboron species (4-fluorophenylboronic acid) to the palladium(II) center. Crucially, this process requires activation of the boronic acid by a base. The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which readily undergoes ligand exchange with the halide on the palladium complex.[9][10][11][12]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple, forming the new C-C bond of the biaryl product, this compound. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7]
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Application Notes & Protocols: The Sandmeyer Reaction for Aryl Nitrile Synthesis
Abstract
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the transformation of primary aryl amines into a wide array of functionalized aromatic compounds. This application note offers a comprehensive guide for researchers, chemists, and drug development professionals on the specific application of the Sandmeyer reaction for the synthesis of aryl nitriles (benzonitriles). We delve into the core mechanistic principles, provide detailed, field-proven experimental protocols, and address critical safety considerations. The aim is to equip scientists with the necessary knowledge to confidently and safely execute this powerful transformation, which is pivotal in the synthesis of numerous pharmaceutical and agrochemical intermediates.
Foundational Principles: Mechanism and Rationale
The conversion of an aniline to an aryl nitrile via the Sandmeyer reaction is not a single transformation but a carefully orchestrated two-step sequence.[1][2] Understanding the causality behind each step is critical for successful execution and troubleshooting.
Step I: Diazotization – The Activation of the Amino Group
The journey begins with the conversion of a primary aromatic amine into an aryl diazonium salt. The amino group itself is a poor leaving group; however, upon diazotization, it is transformed into a diazonium moiety (-N₂⁺), which is an excellent leaving group due to the thermodynamic stability of the dinitrogen gas (N₂) that is ultimately released.[1]
This transformation is achieved by treating the aniline with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ. The standard procedure involves the slow addition of an aqueous solution of sodium nitrite (NaNO₂) to a solution of the aniline in a strong mineral acid, such as hydrochloric or sulfuric acid.
Causality Behind Experimental Choices:
-
In Situ Generation: Preparing nitrous acid in situ ensures its immediate consumption, preventing decomposition and maintaining a controlled concentration.
-
Strict Temperature Control (0–5 °C): This is arguably the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm up or if isolated in a dry state.[1] Maintaining a low temperature suppresses decomposition pathways and the formation of unwanted phenolic byproducts.
Step II: Cyanation – The Copper-Catalyzed Nucleophilic Substitution
Once formed, the cold diazonium salt solution is added to a solution of a copper(I) cyanide (CuCN). This step, the Sandmeyer reaction proper, replaces the diazonium group with a nitrile (cyano) group.[3]
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5] This is supported by the frequent observation of biaryl compounds as minor side products.[4][5] The key steps are:
-
Single-Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.
-
Dediazoniation: The resulting diazonium radical rapidly loses a molecule of highly stable nitrogen gas (N₂) to form an aryl radical.
-
Radical Capture & Reoxidation: The aryl radical abstracts a cyanide group from a copper(II) cyanide complex. This step forms the final aryl nitrile product and regenerates the active copper(I) catalyst.[4][6]
Applications in Drug Development and Chemical Synthesis
Aryl nitriles are exceptionally valuable synthetic intermediates. The cyano group is a versatile functional handle that can be readily transformed into other critical functionalities, making the Sandmeyer cyanation a key strategic reaction in multistep syntheses.
-
Hydrolysis: Aryl nitriles can be hydrolyzed under acidic or basic conditions to yield benzoic acids, which are common moieties in pharmaceuticals.[3]
-
Reduction: The nitrile group can be reduced to a primary amine (Ar-CH₂NH₂), providing a route to benzylic amines.
-
Pharmaceutical Relevance: The Sandmeyer cyanation has been employed in the synthesis of key intermediates for drugs such as the antipsychotic Fluanxol and the anti-cancer agent neoamphimedine.[4][5]
The reaction's primary advantage is its ability to install substitution patterns on an aromatic ring that are often difficult or impossible to achieve through classical electrophilic aromatic substitution methods.[6]
Detailed Experimental Protocol: Synthesis of 4-Methylbenzonitrile
This protocol details the synthesis of 4-methylbenzonitrile from p-toluidine as a representative example. All operations involving cyanide must be performed in a certified chemical fume hood.
Materials & Reagents:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ice
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask with overhead mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Distillation apparatus
Protocol Workflow
Step-by-Step Methodology
Part A: Diazotization of p-Toluidine
-
In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, combine p-toluidine (e.g., 0.5 mol) and water (250 mL).
-
While stirring, slowly add concentrated HCl (e.g., 1.25 mol). The hydrochloride salt of the amine may precipitate.
-
Cool the mixture to 0 °C in a large ice-salt bath. The salt should become a fine slurry.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.52 mol) in water (150 mL) and cool the solution to 0 °C.
-
Slowly add the cold sodium nitrite solution to the stirred amine slurry via a dropping funnel. The tip of the funnel should be below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir for an additional 15 minutes. Check for the presence of excess nitrous acid by spotting the solution onto starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution until a positive test is obtained. This cold diazonium salt solution must be used immediately.
Part B: Sandmeyer Cyanation
-
In a separate 2 L flask, prepare the copper(I) cyanide solution. Dissolve CuCN (e.g., 0.6 mol) and NaCN (e.g., 1.3 mol) in water (250 mL). Note: The excess NaCN is used to form the soluble Na[Cu(CN)₂] complex. Gentle warming may be required to facilitate dissolution. Cool the solution to room temperature.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution.
-
A vigorous evolution of nitrogen gas will occur, and the aryl nitrile will begin to separate as an oily layer. The rate of addition should be controlled to keep the effervescence manageable.
-
After the addition is complete, allow the mixture to stand for 1-2 hours at room temperature, then gently warm it on a water bath to 50-60 °C for about 30 minutes to ensure complete decomposition of the diazonium salt.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by steam distillation or solvent extraction. For extraction, transfer the mixture to a large separatory funnel and extract with toluene (3 x 100 mL).
-
Combine the organic extracts and wash with dilute NaOH solution (2 x 100 mL) followed by water (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 4-methylbenzonitrile by vacuum distillation to yield the final product.
Summary of Reaction Parameters and Yields
The yield and purity of the final aryl nitrile are highly dependent on careful control of reaction parameters.
| Parameter | Condition/Reagent | Rationale & Impact on Yield |
| Diazotization Temp. | 0–5 °C | Critical. Higher temperatures lead to diazonium salt decomposition and formation of phenol byproducts, drastically reducing yield. |
| Acid | HCl, H₂SO₄ | Provides the acidic medium and the counter-ion for the diazonium salt. HCl is most common. |
| Cyanide Source | CuCN / NaCN (or KCN) | Cu(I) is the catalyst. Excess alkali cyanide is needed to solubilize CuCN via complex formation. |
| pH Control | Acidic (Diazotization) | Ensures formation of HNO₂ and stabilizes the diazonium salt. |
| Addition Rate | Slow and controlled | Prevents dangerous temperature spikes and uncontrolled N₂ evolution. |
| Substrate Electronics | Electron-donating or -withdrawing groups | Can affect the stability of the diazonium salt and the reactivity of the aryl radical, influencing overall yield. |
Reported yields for Sandmeyer-type cyanations can vary widely based on the substrate and specific conditions, but optimized procedures often achieve yields in the range of 60-90%.[7]
Mandatory Safety Protocols
The Sandmeyer reaction involves highly hazardous materials. Strict adherence to safety protocols is non-negotiable.
A. Diazonium Salts
-
Explosion Hazard: Never isolate diazonium salts in a dry, solid state, as they are shock-sensitive and can detonate. Always prepare and use them in a cold aqueous solution immediately.
B. Cyanide Compounds (CuCN, NaCN, KCN)
-
Extreme Toxicity: Cyanide salts are rapidly fatal if ingested, inhaled, or absorbed through the skin.[8][9]
-
Hydrogen Cyanide (HCN) Gas: NEVER allow cyanide salts or solutions to come into contact with acid.[10][11] This reaction liberates extremely toxic and flammable HCN gas. Keep all acids away from the cyanide work area except for the acidic diazonium solution, which must be added in a controlled manner inside the fume hood.[8][12]
-
Designated Work Area: All operations involving weighing, transferring, and reacting cyanide compounds must be conducted within a certified chemical fume hood.[10][12]
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and double-gloving with chemical-resistant gloves (e.g., nitrile) are mandatory.[9][12]
-
Working Alone: Do not work alone when handling cyanides.[12]
C. Waste Disposal & Decontamination
-
Segregated Waste: All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled, leak-proof container.
-
Decontamination: Cyanide waste and contaminated glassware should be quenched by treatment with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate. This must be done at a pH > 10 to prevent HCN evolution.[10][12]
D. Emergency & Exposure Response
-
In case of any exposure, immediately alert personnel, remove the victim from the contaminated area, and call emergency services (e.g., 911), informing them of a cyanide exposure.[12]
-
Remove all contaminated clothing and flush affected skin or eyes with copious amounts of water for at least 15 minutes.[8]
Conclusion
The Sandmeyer cyanation of anilines is a powerful and indispensable tool in synthetic chemistry, offering a reliable pathway to aryl nitriles which are precursors to a multitude of other functional groups. Success hinges on a thorough understanding of the reaction mechanism, meticulous control over experimental parameters—especially temperature—and an uncompromising commitment to safety when handling the hazardous intermediates and reagents involved. When executed with care and precision, this classic reaction remains a highly effective strategy in the modern synthetic chemist's arsenal.
References
- Wikipedia. Sandmeyer reaction.
- BYJU'S. Sandmeyer Reaction Mechanism.
- PMC, NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- L.S.College, Muzaffarpur. Sandmeyer reaction.
- JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- BenchChem.
- Chemistry Notes.
- Stanford Environmental Health & Safety.
- Vanderbilt University. Cyanide Salts Chemical Safety Protocol.
- Laboratory Safety Standard Oper
- University of Windsor.
- EHS.MIT.EDU. Laboratory Use of Cyanide Salts Safety Guidelines.
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- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
The Strategic Utility of 4-(4-Fluorophenyl)benzonitrile in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and nitrile groups into molecular frameworks is a cornerstone of designing novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] 4-(4-Fluorophenyl)benzonitrile, a bifunctional aromatic compound, has emerged as a highly valuable and versatile building block for chemists in these fields. Its rigid biphenyl scaffold, coupled with the unique electronic properties imparted by the fluorine atom and the synthetic versatility of the nitrile group, makes it an attractive starting point for the construction of complex molecular architectures.[1] The fluorine substituent can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitrile group serves as a versatile handle for a wide array of chemical transformations.[1][3]
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its role in the synthesis of bioactive molecules and materials, supported by detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Applications of this compound
The utility of this compound spans several key areas of chemical synthesis, primarily driven by its biphenyl structure and the reactivity of its functional groups.
Pharmaceutical Synthesis: A Gateway to Bioactive Scaffolds
The 4-fluorobiphenyl moiety is a prevalent structural motif in a number of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including enzyme inhibitors and receptor modulators.[1]
-
Menin-MLL Inhibitors for Leukemia Therapy: The interaction between the proteins menin and Mixed Lineage Leukemia (MLL) is a critical driver in certain types of acute leukemia. Small molecule inhibitors of this protein-protein interaction have shown significant therapeutic promise. Several potent Menin-MLL inhibitors feature a substituted benzonitrile core, and this compound can be envisioned as a key precursor in the synthesis of analogs of these inhibitors, such as VTP50469.[1][4][5]
-
Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs): mGluR5 NAMs are being investigated for the treatment of various psychiatric disorders, including anxiety and depression. The synthesis of novel non-acetylenic mGluR5 NAMs has been reported to involve biphenyl structures, highlighting the potential utility of this compound in the development of new therapeutic agents in this class.[5]
Materials Science: Crafting Advanced Organic Electronics
The rigid, aromatic structure of this compound makes it an interesting component for the design of materials with specific optoelectronic properties.
-
Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable materials for OLEDs is a major focus of materials science research. Biphenyl derivatives are often used to construct the emissive and charge-transporting layers in OLED devices. The incorporation of a fluorinated benzonitrile moiety can influence the electronic properties and molecular packing of these materials, potentially leading to improved device performance.[1]
-
Liquid Crystals: The rod-like shape and polar nitrile group of this compound are characteristic features of molecules that can form liquid crystalline phases. This makes it a candidate for investigation in the development of new liquid crystal materials for display technologies.[1]
Synthetic Protocols and Methodologies
This section provides detailed experimental protocols for the synthesis and application of this compound. These protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of aryl halides is a powerful and widely used method for the synthesis of benzonitriles.[6] This protocol describes the synthesis of this compound from the readily available 4-bromo-4'-fluorobiphenyl using a ligand-free palladium catalyst and a non-toxic cyanide source, potassium hexacyanoferrate(II).[6][7]
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-4'-fluorobiphenyl | 253.10 | 2.53 g | 10.0 |
| Potassium hexacyanoferrate(II) trihydrate | 422.39 | 1.40 g | 3.3 |
| Palladium(II) acetate | 224.50 | 2.2 mg | 0.01 |
| N,N-Dimethylacetamide (DMA) | 87.12 | 20 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-4'-fluorobiphenyl (2.53 g, 10.0 mmol), potassium hexacyanoferrate(II) trihydrate (1.40 g, 3.3 mmol), and palladium(II) acetate (2.2 mg, 0.01 mmol, 0.1 mol%).
-
Solvent Addition: Add N,N-dimethylacetamide (DMA, 20 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 5-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.
Rationale for Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective palladium source for cross-coupling reactions. The use of a ligand-free system simplifies the reaction setup and reduces cost.[7]
-
Cyanide Source: Potassium hexacyanoferrate(II) is a non-toxic and easy-to-handle alternative to highly toxic cyanide salts like KCN or NaCN.[6][7]
-
Solvent: N,N-Dimethylacetamide (DMA) is a high-boiling polar aprotic solvent that facilitates the dissolution of the reagents and promotes the reaction at elevated temperatures.[7]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
The Suzuki-Miyaura cross-coupling is a robust method for the formation of C-C bonds between aryl halides and arylboronic acids. This protocol outlines a general procedure for the coupling of an arylboronic acid with a derivative of this compound, where the nitrile group has been transformed into a different functionality or the aromatic ring has been further substituted (e.g., with a bromine or iodine atom) to enable the coupling. For this representative protocol, we will consider the coupling of 4-bromo-4'-cyanobiphenyl with (4-fluorophenyl)boronic acid.
Reaction Scheme:
A schematic for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-4'-cyanobiphenyl | 258.11 | 258 mg | 1.0 |
| (4-Fluorophenyl)boronic acid | 139.92 | 168 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 |
| Potassium carbonate | 138.21 | 276 mg | 2.0 |
| Toluene | - | 8 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, combine 4-bromo-4'-cyanobiphenyl (258 mg, 1.0 mmol), (4-fluorophenyl)boronic acid (168 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired substituted biphenyl product.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki-Miyaura couplings, known for its reliability across a broad range of substrates.
-
Base: Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki-Miyaura reactions, facilitating the dissolution of both the organic and inorganic reagents.
Conclusion: A Building Block of Strategic Importance
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique combination of a fluorinated biphenyl core and a versatile nitrile handle provides chemists with a powerful tool for the efficient construction of complex molecules with desirable properties for applications in medicine and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to harness the full potential of this important synthetic building block. As the demand for novel, high-performance molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in driving innovation across the chemical sciences.
References
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
- ResearchGate. (2025, August 7).
- Galambos, J., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2470–2484. [Link]
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(13), 1289-1294. [Link]
- Syndax. (2018, April 17). VTP-50469 is a novel, orally-available Menin- MLL1 inhibitor effective against MLL-rearranged and NPM1c+ leukemia. [Link]
- Google Patents. CN109743875B - Inhibitors of the MENIN-MLL interaction.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- National Center for Biotechnology Information. (2011, March 31). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. [Link]
- Journal of Materials Chemistry C. (2025, August 9).
- Bioorganic & Medicinal Chemistry Letters. (2016). Design and synthesis of benzylpiperidine inhibitors targeting the menin-MLL1 interface. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Journal of Medicinal Chemistry. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]
- ResearchGate. (2025, August 7).
- The Royal Society of Chemistry.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- MDPI. (2017, February 28).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2020). Design of the First‐in‐Class, Highly Potent Irreversible Inhibitor Targeting the Menin‐MLL Protein‐Protein Interaction. [Link]
- National Center for Biotechnology Information. (2018, October 11). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of High-Performance OLED Emitters from 4-(4-Fluorophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, purification, characterization, and device fabrication of a novel Thermally Activated Delayed Fluorescence (TADF) emitter for Organic Light-Emitting Diodes (OLEDs), utilizing 4-(4-fluorophenyl)benzonitrile as a key building block. The target molecule, 4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile (CzPhCN) , is a promising candidate for efficient blue emission in next-generation displays and lighting applications. This document provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the underlying principles.
Introduction: The Significance of Benzonitrile-Based TADF Emitters
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and thin form factors.[1][2] At the heart of every OLED is the emissive layer, where electrical energy is converted into light. The efficiency of this process is paramount. In conventional fluorescent OLEDs, only 25% of the generated excitons (singlet excitons) can emit light, limiting the theoretical internal quantum efficiency (IQE).[3] Phosphorescent OLEDs can achieve 100% IQE by harvesting both singlet and triplet excitons, but they often rely on expensive and rare heavy metals like iridium and platinum.[3]
A groundbreaking alternative is the use of materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[4][5] These purely organic molecules possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC), enabling a theoretical IQE of 100%.[3][5]
The molecular design of TADF emitters typically involves a donor-acceptor (D-A) architecture to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving a small ΔEST.[6] The benzonitrile moiety is an excellent electron-accepting unit due to the strong electron-withdrawing nature of the cyano group.[5] When coupled with a suitable electron-donating group, it can form highly efficient TADF emitters. This compound serves as a versatile and readily available precursor for such materials. The fluorine substitution can enhance the electron-accepting properties and influence the solid-state packing of the molecules.
This application note will focus on the synthesis of 4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile (CzPhCN) , where carbazole acts as the electron donor. Carbazole-benzonitrile derivatives have demonstrated excellent performance as blue TADF emitters, exhibiting both high efficiency and good stability.[5][7]
Synthesis and Purification of 4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile (CzPhCN)
The synthesis of CzPhCN from this compound and carbazole will be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[8][9][10]
Reaction Scheme
Caption: Synthetic route to CzPhCN via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis
Materials:
-
This compound (1.0 eq)
-
Carbazole (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, carbazole, Pd(OAc)₂, SPhos, and NaOtBu.
-
Add anhydrous toluene via a syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid.
Causality Behind Experimental Choices:
-
Excess Carbazole: A slight excess of carbazole is used to ensure the complete consumption of the limiting reagent, this compound.
-
Palladium Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that is highly effective for C-N cross-coupling reactions, particularly with less reactive aryl fluorides.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the carbazole and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.
Purification Protocol
High purity of the emissive material is critical for achieving high-performance and long-lasting OLED devices. Impurities can act as charge traps or quenching sites, severely degrading device efficiency and lifetime. A multi-step purification process is therefore essential.
Step 1: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system. A gradient of hexane and ethyl acetate is a good starting point (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the solvent gradient, collecting fractions and monitoring them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Step 2: Temperature-Gradient Sublimation
For OLED applications, the material must be of very high purity (>99.9%). Temperature-gradient sublimation is a highly effective method for purifying organic solids for electronic applications.
-
Place the product from column chromatography into a sublimation tube.
-
Evacuate the sublimation apparatus to a high vacuum (<10⁻⁵ Torr).
-
Heat the sample zone of the furnace to a temperature just below the material's melting point but high enough to cause sublimation.
-
A temperature gradient is established along the tube, with the collection zone being cooler.
-
The pure material will sublime and then deposit as crystals in the cooler zone, leaving non-volatile impurities behind.
-
After sublimation is complete, cool the apparatus and carefully collect the purified crystalline product.
Material Characterization
Thorough characterization is necessary to confirm the identity, purity, and properties of the synthesized CzPhCN.
Structural and Purity Analysis
| Technique | Purpose | Expected Outcome for CzPhCN |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and assess purity. | The spectra should show the characteristic peaks for the carbazole and biphenyl-nitrile moieties with the correct integrations and chemical shifts. The absence of impurity peaks is critical. |
| Mass Spectrometry (MS) | To determine the molecular weight. | A peak corresponding to the exact mass of CzPhCN (C₂₅H₁₆N₂) should be observed. |
| Elemental Analysis | To confirm the elemental composition. | The experimental percentages of C, H, and N should match the calculated values for the molecular formula C₂₅H₁₆N₂. |
Thermal Properties
Thermal stability is crucial for OLED materials as the device fabrication involves thermal evaporation in a high vacuum, and the operational device generates heat.
| Technique | Purpose | Typical Parameters for OLED Materials |
| Thermogravimetric Analysis (TGA) | To determine the decomposition temperature (Td). | Td (at 5% weight loss) should ideally be above 350 °C to ensure stability during vacuum deposition and device operation.[11][12] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting point (Tm). | A high Tg (typically > 100 °C) is desirable for morphological stability of the amorphous thin films in the OLED device.[12][13] |
Photophysical Properties
The photophysical properties determine the color and efficiency of the light emission.
| Property | Measurement Technique | Significance for TADF |
| UV-Vis Absorption and Photoluminescence (PL) Spectra | UV-Vis and Fluorescence Spectrophotometer | To determine the absorption and emission wavelengths. For blue emitters, the PL peak should be in the range of 450-480 nm. |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere Measurement | To quantify the emission efficiency. A high PLQY is essential for a high-efficiency OLED. |
| Transient PL Decay | Time-Correlated Single Photon Counting (TCSPC) | To measure the fluorescence lifetime. TADF materials exhibit both a prompt (nanosecond) and a delayed (microsecond to millisecond) fluorescence component. The presence of the delayed component is a key indicator of TADF.[4] |
| Low-Temperature (77K) Spectroscopy | Phosphorescence Measurement | To determine the energy of the triplet state (T₁) from the phosphorescence spectrum. The S₁-T₁ energy gap (ΔEST) can then be calculated, which should be small (< 0.2 eV) for efficient TADF.[3] |
OLED Device Fabrication and Testing
A multilayer OLED device will be fabricated using vacuum thermal evaporation to evaluate the performance of the synthesized CzPhCN as an emissive material.
Device Architecture and Workflow
Caption: OLED device structure and fabrication workflow.
Detailed Fabrication Protocol
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Host for Emissive Layer (EML): 1,3-Bis(N-carbazolyl)benzene (mCP)
-
Emissive Layer (EML) Dopant: Synthesized CzPhCN
-
Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.[14]
-
HIL Deposition: Deposit the HIL by spin-coating a solution of HAT-CN or by thermal evaporation.
-
Vacuum Thermal Evaporation: Place the substrates in a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit the HTL (TAPC) at a rate of ~1-2 Å/s.
-
Co-evaporate the EML by depositing the host material (mCP) and the dopant (CzPhCN) from separate sources. The doping concentration is critical and typically ranges from 6% to 20%. The deposition rate of the host should be controlled, and the dopant rate adjusted to achieve the desired concentration.
-
Deposit the ETL (TPBi) at a rate of ~1-2 Å/s.
-
Deposit the cathode (Al) through a shadow mask to define the active area of the pixels.[15][16][17][18]
-
-
Encapsulation: Immediately after fabrication, encapsulate the devices in an inert atmosphere (e.g., a glove box) using a UV-curable epoxy and a glass coverslip to protect the organic layers and the cathode from oxygen and moisture.
Device Testing Protocol
The performance of the fabricated OLEDs should be characterized by measuring their electrical and optical properties.
Measurements:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit (SMU) and a calibrated photodiode or spectrometer to measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: Measure the emission spectrum of the device at a specific operating voltage to determine the color coordinates (CIE).
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a key performance metric. It can be calculated from the J-V-L data and the EL spectrum.[1][2]
Performance Metrics:
| Metric | Definition | Significance |
| Turn-on Voltage (Von) | The voltage at which the luminance reaches 1 cd/m². | A low turn-on voltage is desirable for low power consumption. |
| Maximum Luminance (Lmax) | The highest achievable brightness. | Indicates the device's brightness capability. |
| Current Efficiency (ηc) | The ratio of luminance to current density (cd/A). | Measures the light output per unit of current. |
| Power Efficiency (ηp) | The ratio of luminance to input power (lm/W). | Measures the overall energy efficiency. |
| External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected (%). | A fundamental measure of device efficiency. For TADF devices, high EQEs (>20%) are achievable. |
| CIE Coordinates | A measure of the color of the emitted light. | For a blue device, the CIEy coordinate should be low. |
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the development of a high-performance blue TADF emitter, CzPhCN, starting from this compound. By following the detailed protocols for synthesis, purification, characterization, and device fabrication, researchers can systematically develop and evaluate novel OLED materials. The emphasis on the rationale behind each step empowers users to not only replicate these results but also to adapt and innovate in the exciting field of organic electronics.
References
- Photophysical characterisation of a novel TADF emitter. (2022, March 22). American Chemical Society. [Link]
- Photophysical Characterizations of OLED Relevant Cu(I) Complexes Exhibiting Thermally Activated Delayed Fluorescence (TADF). JOVE. [Link]
- Data-Driven Design Rules for TADF Emitters from a High-Throughput Screening of 747 Molecules. (2025, November 2). arXiv. [Link]
- Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF)
- Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. National Institutes of Health (NIH). [Link]
- OLED performance. (A) J-V-L characteristics. (B) eQe-luminance curves...
- Solvent-dependent investigation of carbazole benzonitrile derivatives: does the 3LE−1CT energy gap facilitate thermally activated delayed fluorescence? (2018, February 2). SPIE Digital Library. [Link]
- OLED | Fields | Analysis and Evalu
- How to evaluate the performance of OLED? Tailor Pixels. [Link]
- 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. [Link]
- Methods of Analysis of Organic Light Emitting Diodes. Old City Publishing. [Link]
- The Art of Thermal Evaporation: A Step-by-Step Guide. (2023, September 15). AEM Deposition. [Link]
- Development of Vapor Deposition Processes for OLEDs. (2014, September 28). UPCommons. [Link]
- Characterization and Simulation of Organic and Perovskite LEDs. Fluxim. [Link]
- Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2025, October 16).
- Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. The Royal Society of Chemistry. [Link]
- Method for synthesizing 4,4'-bis(9h-carbazol-9-yl)biphenyls in one step.
- Three-Dimensional Profiling of OLED by Laser Desorption Ionization-Mass Spectrometry Imaging.
- TGA/DSC-Mass Spec. University of Notre Dame. [Link]
- Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. [Link]
- Thermal Evaporation. (2019, December 9). YouTube. [Link]
- Synthesis of 4-(9H-carbazol-9-yl) phthalonitrile (3).
- Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 17). PubMed. [Link]
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). TA Instruments. [Link]
- SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. (2020, March 2). HETEROCYCLES. [Link]
- (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 4).
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (2019, January 11). Organic Syntheses. [Link]
- Purification of carbazole by solvent crystallization under two forced cooling modes. (2025, August 7).
- Intramolecular direct arylation in the synthesis of fluorinated carbazoles. (2025, August 6).
- Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]
- Solvent-dependent investigation of carbazole benzonitrile derivatives: does the LE3−CT1 energy gap facilitate thermally activated delayed fluorescence? (2018, February 2).
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Experimental procedure for the reduction of the nitrile group in 4-(4-Fluorophenyl)benzonitrile
Introduction
The transformation of nitriles into primary amines is a cornerstone of organic synthesis, providing a direct pathway to a crucial functional group prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The target molecule for this guide, 4-(4-Fluorophenyl)benzonitrile, is a biphenyl compound whose reduction product, [4-(4-fluorophenyl)phenyl]methanamine, serves as a valuable building block in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making the efficient and selective synthesis of the corresponding primary amine a significant objective.
This document provides detailed experimental procedures for the reduction of this compound. We will explore two robust and widely applicable methods: reduction using lithium aluminum hydride (LAH) and catalytic hydrogenation with Raney® Nickel. The choice between these methods often depends on the scale of the reaction, available equipment, and desired selectivity. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and procedural nuances to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Properties of this compound
| Property | Value | Source |
| CAS Number | 10540-31-5 | [3][4] |
| Molecular Formula | C₁₃H₈FN | [4] |
| Molecular Weight | 197.21 g/mol | [4] |
| Melting Point | 112-116 °C | [3][4] |
| Appearance | Solid |
Method 1: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of converting a wide array of functional groups, including nitriles, to their corresponding reduced forms.[5][6][7] The reduction of a nitrile with LAH proceeds via the addition of hydride ions to the electrophilic carbon of the nitrile, ultimately yielding a primary amine after an aqueous work-up.[8]
Causality of Experimental Choices:
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the reaction solvent because LAH reacts violently with protic solvents like water and alcohols.[5][7][9] These ethereal solvents are also effective at solvating the intermediate aluminum complexes.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive LAH from reacting with atmospheric moisture and oxygen.[9][10]
-
Temperature Control: The initial addition of the nitrile to the LAH suspension and the subsequent quenching of the reaction are performed at 0 °C to control the highly exothermic nature of the reactions.[5][11]
-
Work-up Procedure: The Fieser work-up is a widely adopted and reliable method for quenching LAH reactions.[5][11] It involves the sequential addition of water, aqueous sodium hydroxide, and then more water. This procedure is designed to safely neutralize excess LAH and to precipitate the aluminum salts as a granular solid that is easily removed by filtration.[5][12]
Experimental Workflow: LAH Reduction
Caption: Workflow for the LAH reduction of this compound.
Detailed Protocol: LAH Reduction
Materials:
-
This compound
-
Lithium aluminum hydride (LAH), powder or granules
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
15% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® (optional, for filtration)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, addition funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Safety Precautions:
-
LAH is a highly reactive and water-sensitive reagent that can ignite in moist air.[9][10] All manipulations must be performed in a fume hood under an inert atmosphere.[5]
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and impervious gloves.[9][10]
-
A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.[10][13] Do NOT use water or carbon dioxide extinguishers on an LAH fire.[5][10]
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.[11] Flame-dry the glassware under vacuum or oven-dry it prior to use and allow it to cool under a stream of inert gas.
-
LAH Suspension: In the reaction flask, suspend lithium aluminum hydride (e.g., 1.5 equivalents) in anhydrous diethyl ether or THF.
-
Nitrile Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF in the dropping funnel.
-
Reaction: Cool the LAH suspension to 0 °C using an ice bath.[11] Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[11]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up (Fieser Method):
-
Cool the reaction mixture back down to 0 °C in an ice bath.[5][11]
-
For every 'X' grams of LAH used, very slowly and carefully add the following, in sequence, with vigorous stirring:[5][12][14]
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
A granular precipitate should form.[15] Allow the mixture to warm to room temperature and stir for at least 30 minutes.[5][12]
-
-
Isolation:
-
Filter the mixture through a pad of Celite® to remove the aluminum salts.[5]
-
Wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude [4-(4-fluorophenyl)phenyl]methanamine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, if necessary.
Method 2: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles.[2] Raney® Nickel, a fine-grained nickel-aluminum alloy, is a common and effective catalyst for this transformation.[16] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of the catalyst.
Causality of Experimental Choices:
-
Catalyst: Raney® Nickel is chosen for its high catalytic activity and stability under a range of conditions.[16]
-
Hydrogen Source: Molecular hydrogen (H₂) is the most common hydrogen source. Alternatively, transfer hydrogenation using a hydrogen donor like 2-propanol can be employed, offering a less hazardous option.[13]
-
Solvent: Alcohols such as ethanol or methanol are typically used as solvents. The presence of ammonia is often beneficial to suppress the formation of secondary and tertiary amine byproducts.
-
Pressure and Temperature: The reaction is often carried out under elevated pressure and temperature to increase the reaction rate, although milder conditions can sometimes be effective.[17]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Protocol: Catalytic Hydrogenation with Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (as a slurry in water or ethanol)
-
Ethanol (or other suitable alcohol)
-
Ammonia (optional, as a solution in the solvent)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a high-pressure autoclave)
-
Celite® for filtration
Safety Precautions:
-
Raney® Nickel is pyrophoric when dry and must be handled with care, typically as a slurry.[16]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus must be properly maintained and operated in a well-ventilated area, away from ignition sources.
-
High-pressure reactions should only be conducted by trained personnel using appropriate safety shields and equipment.
Procedure:
-
Catalyst Preparation: If the Raney® Nickel is supplied as a slurry in water, it should be washed several times with the reaction solvent (e.g., ethanol) to remove the water.
-
Reaction Setup: To a suitable high-pressure reaction vessel, add this compound (1.0 equivalent), the solvent (e.g., ethanol, optionally saturated with ammonia), and the Raney® Nickel catalyst (typically 5-10% by weight of the nitrile).
-
Hydrogenation:
-
Seal the reactor and purge it several times with nitrogen or argon to remove all air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-500 psi).
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50-100 °C).
-
The reaction progress can be monitored by the uptake of hydrogen.
-
-
Work-up:
-
Once the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Open the reactor and dilute the reaction mixture with more solvent if necessary.
-
-
Isolation:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite spontaneously. Keep the filter cake wet with solvent or water.
-
Rinse the reactor and the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude [4-(4-fluorophenyl)phenyl]methanamine.
-
-
Purification: The crude product can be purified by column chromatography or distillation under reduced pressure as needed. An alternative method for purification involves converting the amine to its hydrochloride salt, which can often be recrystallized.
Summary of Methods
| Feature | Method 1: LAH Reduction | Method 2: Catalytic Hydrogenation |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | H₂ gas with Raney® Nickel catalyst |
| Key Advantages | - High reactivity and broad functional group tolerance.[7][18]- Rapid reactions, often at room temperature.[6] | - Scalable and cost-effective for large quantities.- Catalyst can be recycled.[19]- Milder and more selective conditions are possible. |
| Key Disadvantages | - Highly reactive and hazardous (water-sensitive, pyrophoric).[9][10]- Stoichiometric reagent, generates significant waste. | - Requires specialized high-pressure equipment.- Catalyst can be pyrophoric.[16]- May require elevated temperatures and pressures.[17] |
| Typical Solvents | Anhydrous ethers (Et₂O, THF) | Alcohols (EtOH, MeOH) |
| Work-up Complexity | Requires careful quenching of excess reagent.[5][11] | Involves filtration of the catalyst. |
| Selectivity | Less selective, will reduce many other functional groups.[7] | Can be more selective depending on conditions and catalyst. |
Conclusion
The reduction of this compound to [4-(4-fluorophenyl)phenyl]methanamine can be effectively achieved using either lithium aluminum hydride or catalytic hydrogenation with Raney® Nickel. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The LAH reduction is a powerful and rapid method suitable for lab-scale synthesis, provided stringent safety protocols are followed. Catalytic hydrogenation is generally preferred for larger-scale production due to its efficiency, cost-effectiveness, and the potential for catalyst recycling. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and safely perform this important transformation.
References
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- Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]
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- Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activ
- B–N/B–H Transborylation: borane-catalysed nitrile hydrobor
- Can anyone suggest the best method for lithium aluminium hydride work up?
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. [Link]
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- Hydrogenation of aryl and heteroaryl nitriles: Reaction scope. Reaction conditions.
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- reduction of nitriles. Chemguide. [Link]
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- Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]
- Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.
- Optimization reaction for the reduction of 4- fluorobenzonitrile by boranes catalyzed by Mn1. a.
- Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1. American Chemical Society. [Link]
- Manganese Catalysed Reduction of Nitriles with Amine Boranes. The Royal Society of Chemistry. [Link]
- Lithium Aluminum Hydride (LiAlH4)
- Reduction of nitriles to primary amines.
- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC - NIH. [Link]
- Stoichiometric reductions of benzonitrile (4 a). (yields determined by...
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Nucleophilic Displacement of Fluorine in 4-(4-Fluorophenyl)benzonitrile: A Comprehensive Guide to SNAr Reactions for Advanced Drug Discovery
< APPLICATION NOTE
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the nucleophilic aromatic substitution (SNAr) of the fluorine atom in 4-(4-fluorophenyl)benzonitrile. This substrate is a valuable building block in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel biaryl ethers, amines, and other derivatives with potential therapeutic applications. We will delve into the underlying mechanistic principles, provide validated experimental protocols for various nucleophiles, and discuss analytical techniques for reaction monitoring and product characterization.
Introduction: The Strategic Importance of the Biaryl Moiety
The biaryl structural motif is a cornerstone in modern drug design, appearing in a vast array of approved pharmaceuticals and clinical candidates. The ability to controllably forge carbon-heteroatom bonds on such scaffolds is paramount. This compound presents an attractive substrate for late-stage functionalization due to the inherent reactivity of the C-F bond towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group activates the aromatic ring, facilitating the displacement of the fluoride by a variety of nucleophiles.[1][2] This application note will serve as a comprehensive resource for chemists seeking to exploit this reactivity in their synthetic campaigns.
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.[3][4] This is distinct from SN1 and SN2 reactions, which are not favored on sp2-hybridized carbons.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This step is typically the rate-determining step as it involves the temporary disruption of the aromaticity of the ring.[3][5] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[1][4][6] The electron-withdrawing nitrile group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.[2][6]
-
Elimination of the Leaving Group: In the second, faster step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[3][5]
It is noteworthy that in SNAr reactions, fluorine is a better leaving group than other halogens (F > Cl > Br > I).[3] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate carbanion through an inductive effect, thereby lowering the activation energy of the rate-determining addition step.[3][5]
Figure 1. Generalized mechanism for the SNAr reaction of this compound.
Experimental Protocols
The success of the SNAr reaction is highly dependent on the choice of nucleophile, solvent, base, and reaction temperature. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[7][8][9]
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
General Protocol for O-Arylation: Synthesis of Biaryl Ethers
This protocol describes the synthesis of 4-(4-phenoxyphenyl)benzonitrile using phenol as the nucleophile.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[13]
General Protocol for N-Arylation: Synthesis of Biaryl Amines
This protocol outlines the synthesis of 4-(4-(phenylamino)phenyl)benzonitrile using aniline as the nucleophile.
Materials:
-
This compound
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), sodium tert-butoxide (1.5 eq), and a palladium or copper catalyst system if required for less activated substrates. For this activated substrate, a strong base may be sufficient.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene, followed by aniline (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reaction Parameter Summary
The following table summarizes typical reaction conditions for the nucleophilic displacement of fluorine in this compound with various nucleophiles.
| Nucleophile | Product Type | Base | Solvent | Temperature (°C) | Typical Yield |
| Phenols | Biaryl Ether | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-140 | Good to Excellent |
| Aliphatic Alcohols | Alkyl Aryl Ether | NaH, K₂CO₃ | THF, DMF | 60-100 | Moderate to Good |
| Anilines | Biaryl Amine | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | Good to Excellent |
| Aliphatic Amines | Alkyl Aryl Amine | K₂CO₃, Et₃N | ACN, DMSO | 60-100 | Good to Excellent |
| Thiols | Thioether | K₂CO₃, NaOH | DMF, Ethanol | 25-80 | Excellent |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for a typical SNAr reaction, from setup to final product analysis.
Figure 2. General experimental workflow for SNAr reactions.
Analytical Methods for Monitoring and Characterization
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information, allowing for the identification of the starting material, product, and any potential side products by their mass-to-charge ratio.[14] HPLC is particularly useful for non-volatile compounds.[15]
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the purified product. The disappearance of the fluorine signal in ¹⁹F NMR is a clear indicator of a successful reaction.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product molecule.
Conclusion
The nucleophilic aromatic substitution of fluorine in this compound is a robust and versatile reaction for the synthesis of a wide range of biaryl derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel molecules for drug discovery and other applications. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.
References
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- Chemistry Steps.
- Wikipedia.
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- Pearson+. What role does a polar aprotic solvent play in SN2 reactions? | Study Prep.
- PubMed. (2007). Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- PubMed Central. (2020).
- BenchChem. Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
- ResearchGate. Top: Electrophotocatalytic nucleophilic aromatic substitution of aryl fluorides. 46 Bottom: Proposed mechanism.
- Reddit. (2015).
- KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
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- YouTube. (2021).
- NIH. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities.
- Wordpress. SNAr Reaction in Common Molecular Solvents Under Pressure.
- Sigma-Aldrich. 4-Fluorophenylacetonitrile 99 459-22-3.
- Wordpress. (2025). SNAr Reaction in Other Common Molecular Solvents.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
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- ResearchGate. (2025).
- Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- ResearchGate. (2025). Optimisation of an HPLC selected reaction monitoring electrospray tandem mass spectrometry method for the detection of 50 arsenic species | Request PDF.
- ACS Publications.
- ResearchGate. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.
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Application Notes and Protocols: The Strategic Use of 4-(4-Fluorophenyl)benzonitrile in Advanced Liquid Crystal Formulations
Introduction: The Critical Role of Molecular Design in Liquid Crystal Performance
Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids and the long-range molecular order of crystalline solids. This duality is the cornerstone of modern flat-panel display technology, from televisions and monitors to smartphones and advanced projection systems. The performance of a liquid crystal display (LCD) is not determined by a single compound but by a meticulously engineered mixture of several mesogenic molecules. The art and science of LC formulation lie in selecting and combining components to achieve a precise set of electro-optical properties.
Among the vast library of available mesogens, 4-(4-Fluorophenyl)benzonitrile stands out as a strategic component for tuning the key characteristics of a liquid crystal mixture. Its rigid, rod-like structure, combined with strategically placed polar functional groups, provides formulators with a powerful tool to manipulate dielectric anisotropy, enhance birefringence, and ensure thermal stability. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective application of this compound in the formulation of high-performance liquid crystal materials. We will delve into the causality behind its molecular functionality and provide detailed protocols for its integration and characterization.
Physicochemical Profile of this compound
The utility of this compound in liquid crystal mixtures stems directly from its molecular architecture. The molecule consists of a biphenyl core, which provides the necessary structural rigidity and linearity to favor the formation of a nematic phase. This core is functionalized with a terminal cyano group (-C≡N) and a fluorine atom (-F) in the para position of the second phenyl ring.
-
The Biphenyl Core: Provides a rigid, elongated shape (calamitic structure) essential for liquid crystallinity and contributes to a high birefringence due to its extended π-electron system.[1]
-
The Cyano Group (-C≡N): This group possesses a large dipole moment directed along the principal molecular axis. This is a primary contributor to a strong positive dielectric anisotropy, a critical requirement for twisted nematic (TN) and other LC modes.[1][2]
-
The Terminal Fluorine Atom (-F): As the most electronegative element, fluorine substitution is a key strategy in modern LC design.[3] The C-F bond introduces a strong dipole moment perpendicular to the main molecular axis, which can be used to precisely modulate the overall dielectric anisotropy of the mixture.[4][5] Furthermore, fluorination can lower viscosity and improve thermal and chemical stability.[3][4][5]
A summary of its key physical properties is presented below.
| Property | Value | Reference(s) |
| Chemical Name | 4'-(Fluoro)-[1,1'-biphenyl]-4-carbonitrile | [6] |
| Synonyms | This compound, FCB | [6][7] |
| CAS Number | 10540-31-5 | [7] |
| Molecular Formula | C₁₃H₈FN | [7] |
| Molecular Weight | 197.21 g/mol | [7] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 112-116 °C | [6][7] |
| Boiling Point | ~329.6 °C (Predicted) | [6] |
Impact on Liquid Crystal Formulation Properties
The addition of this compound to a host liquid crystal mixture allows for the targeted modification of its bulk electro-optical properties.
Dielectric Anisotropy (Δε)
Dielectric anisotropy (Δε = ε|| - ε⊥) is arguably the most critical parameter for an LC mixture, as it dictates how the material will respond to an applied electric field.
-
Mechanism of Action: The strong longitudinal dipole moment of the cyano group in this compound makes it a powerful contributor to a positive dielectric anisotropy (Δε > 0). When an electric field is applied, molecules with positive Δε align their long axes parallel to the field. This behavior is fundamental to the operation of twisted nematic (TN) and super-twisted nematic (STN) displays.[9][10] While the fluorine atom introduces a lateral dipole, the dominant effect of the cyano group ensures a net positive contribution to Δε.
-
Formulation Insight: By varying the concentration of this compound, a formulator can precisely control the threshold voltage (Vth) of the final LC mixture. Higher concentrations generally lead to a larger positive Δε and a lower threshold voltage, enabling operation with lower power consumption.
Birefringence (Δn)
Birefringence, or optical anisotropy (Δn = ne - no), is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director.
-
Mechanism of Action: The extended π-conjugation of the biphenyl core in this compound results in high molecular polarizability along the long axis, leading to a significant contribution to the overall birefringence of the mixture.[1]
-
Formulation Insight: A high Δn is desirable for applications requiring fast response times, as it allows for the use of thinner cell gaps (d), since the response time (τ) is proportional to d².[1] Formulators use high-Δn components like this compound to achieve the target cell gap retardation (d·Δn) necessary for optimal display performance, especially in color-sequential displays.[1]
Viscosity and Thermal Range
Rotational viscosity (γ₁) is a measure of the internal friction of the LC material and is a key factor influencing its switching speed. The thermal stability, particularly the clearing point (the temperature of the transition from the nematic to the isotropic liquid phase), determines the operational temperature range of the device.
-
Mechanism of Action: The rigid biphenyl structure, while beneficial for birefringence and thermal stability, can contribute to increased viscosity. However, strategic fluorination often helps to reduce viscosity compared to non-fluorinated analogues.[3][4] The high melting point of pure this compound (112-116 °C) necessitates its use as a component in a eutectic mixture rather than as a standalone material.[7] When mixed with other mesogens, it depresses the overall melting point while extending the clearing point, thereby broadening the nematic phase temperature range.
-
Formulation Insight: this compound is typically combined with other, lower-viscosity components to achieve a balance between fast response times and a wide, stable nematic range. The goal is to leverage its positive contributions to Δε and Δn without unduly compromising the switching speed of the final formulation.
Application Workflow: From Component to Characterized Mixture
The process of creating and validating a liquid crystal formulation is a systematic workflow. It begins with the selection of components based on their individual properties and culminates in the detailed characterization of the final mixture.
Caption: Workflow for formulating and validating a liquid crystal mixture.
Experimental Protocols
Disclaimer: These protocols are intended for trained laboratory personnel. Adherence to all institutional safety guidelines is mandatory.
Safety and Handling Precautions
Benzonitrile derivatives, including this compound, must be handled with care.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11][12] May cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 or NIOSH standards, nitrile gloves, and a lab coat.[12] All weighing and mixing operations should be performed in a certified chemical fume hood.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[13]
Protocol 1: Preparation of a Nematic Liquid Crystal Test Mixture
This protocol describes the preparation of a 5-gram test batch of a two-component liquid crystal mixture. The objective is to create a simple eutectic mixture to demonstrate the principle of depressing the melting point and achieving a stable room-temperature nematic phase.
Materials:
-
This compound (Component A)
-
4'-Pentyl-4-biphenylcarbonitrile (5CB) (Component B, a common room-temperature nematic host)
-
20 mL glass vial with a PTFE-lined cap
-
Analytical balance (± 0.1 mg)
-
Hot plate with magnetic stirring
-
Small magnetic stir bar
-
Spatulas
-
Nitrogen or Argon gas source (optional)
Methodology:
-
Calculation: Determine the desired weight percentages. For this example, we will prepare a mixture of 20 wt% Component A and 80 wt% Component B.
-
Weight of Component A: 5.0 g * 0.20 = 1.000 g
-
Weight of Component B: 5.0 g * 0.80 = 4.000 g
-
-
Weighing:
-
Tare the 20 mL glass vial on the analytical balance.
-
Carefully weigh 4.000 g of 5CB (Component B) into the vial.
-
In the same vial, add 1.000 g of this compound (Component A).
-
-
Homogenization:
-
Add the magnetic stir bar to the vial.
-
Place the vial on the hot plate in the fume hood.
-
Set the temperature to approximately 120°C. This should be above the melting point of Component A and the clearing point of the expected mixture.
-
Begin gentle stirring.
-
Observe the mixture. The solids will melt and form a single, clear, and uniform liquid (the isotropic phase). This indicates that the components are fully miscible. This step typically takes 15-30 minutes.
-
Expert Tip: To prevent oxidation at high temperatures, the vial can be gently purged with an inert gas like nitrogen before sealing.
-
-
Cooling and Storage:
-
Once the mixture is a completely homogenous isotropic liquid, turn off the heat.
-
Allow the vial to cool slowly to room temperature while stirring continues. This slow cooling helps prevent phase separation and ensures a uniform nematic phase.
-
The mixture should transition from a clear isotropic liquid to a cloudy, translucent nematic liquid.
-
Once at room temperature, remove the stir bar, cap the vial tightly, and label it with the composition and date.
-
Protocol 2: Basic Characterization of the LC Mixture
This protocol outlines the primary techniques for verifying the properties of the newly formulated mixture.
A. Phase Transition Temperature Analysis via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Hermetically seal 5-10 mg of the prepared LC mixture in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above the expected clearing point (e.g., 130°C).
-
Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature below the expected melting/crystallization point (e.g., -20°C).
-
Heat the sample at the same controlled rate (e.g., 5 °C/min) back to the starting temperature.
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan.
-
The endothermic peak at the highest temperature corresponds to the nematic-to-isotropic transition (Clearing Point, Tc).
-
The endothermic peak at the lowest temperature corresponds to the crystal-to-nematic/smectic transition (Melting Point, Tm).
-
The temperature range between Tm and Tc is the operational mesophase range.
-
B. Phase Identification via Polarized Optical Microscopy (POM)
-
Cell Filling: Fill a thin, untreated glass cell (for observing natural textures) or a planar-aligned cell with the LC mixture by capillary action at a temperature in the isotropic phase.
-
Observation: Place the cell on a temperature-controlled hot stage on the POM.
-
Cooling and Identification: Slowly cool the sample from the isotropic phase into the mesophase.
-
The appearance of a "threaded" or "Schlieren" texture upon cooling from the isotropic phase is characteristic of the nematic phase.
-
Further cooling may reveal other phases (e.g., smectic phases, which often exhibit fan-shaped textures). This visual confirmation is crucial for validating the phase behavior observed in DSC.
-
C. Electro-Optical Property Measurement (Conceptual Overview)
Detailed measurement of Δε and Δn requires specialized equipment. The principles are as follows:
-
Dielectric Anisotropy (Δε):
-
Two specialized liquid crystal cells with transparent electrodes (e.g., ITO glass) are used: one promoting planar alignment (director parallel to the surface) and one promoting homeotropic alignment (director perpendicular to the surface).
-
The capacitance of each cell filled with the LC mixture is measured using an LCR meter.
-
The capacitance of the homeotropic cell is related to ε||, while the planar cell gives ε⊥. The difference yields Δε.[14]
-
-
Birefringence (Δn):
-
An Abbé refractometer equipped with a polarizer can be used. A droplet of the LC mixture is placed on the prism of the refractometer.
-
By rotating the polarizer, the two refractive indices (ne and no) can be measured separately. The difference gives Δn. The measurement must be performed at a controlled temperature within the nematic range.
-
Caption: Logical workflow for measuring dielectric anisotropy (Δε).
Conclusion
This compound is a highly valuable and versatile component in the formulation of advanced liquid crystal materials. Its unique molecular structure, featuring a rigid biphenyl core, a strong longitudinal dipole from the cyano group, and a modulating lateral dipole from the fluorine atom, provides a robust platform for enhancing both dielectric anisotropy and birefringence. By understanding the causal relationships between its structure and its impact on bulk properties, and by employing systematic formulation and characterization protocols, researchers can effectively leverage this compound to engineer LC mixtures tailored to the demanding requirements of next-generation optical and display technologies.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile.
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- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1).
- Kubota, R., et al. (2021). Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. ChemRxiv.
- Google Patents. (2016). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
- Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. Molecules, 20(8), 14375-14400.
- Czerwiec, M., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(11), 4336-4346.
- Kumar, A. (2019). Spectroscopic and electro-optical properties of 4-(5-Pentylpyrimidin-2-yl) benzonitrile molecule: A DFT study. International Journal of Research in Engineering and Science, 7(5), 58-64.
- Bamezai, R. K., et al. (2012). Dielectric Studies of 4-[4-(n-Decyloxy)benzylideneamino] Benzonitrile Showing Liquid Crystalline Phases. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 82, 123-127.
- ResearchGate. (n.d.). Antiferroelectric liquid crystals with 45° tilt: New electro-optic effects in liquid crystals.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Hagar, M., et al. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Crystals, 13(6), 942.
- Li, Y., et al. (2023). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 15(12), 2689.
- ResearchGate. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
- Chinese Physics B. (n.d.). Electro-optical properties and (E, T) phase diagram of fluorinated chiral smectic liquid crystals.
- Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
- Hagar, M., et al. (2022).
- ResearchGate. (n.d.). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile.
- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(34), 19575-19582.
- Beilstein Journal of Organic Chemistry. (2018). 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions.
- Nandi, A., et al. (2022).
- ResearchGate. (n.d.). Chemical structure of the nematic liquid crystals studied.
- PubMed. (2007). Dielectric spectroscopy analysis in employing liquid crystal phthalonitrile derivative in nematic liquid crystals.
- Google Patents. (1966). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
- Budai-Szűcs, M., et al. (2019). Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL)
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The Strategic Activation of the C-F Bond: Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluorobenzonitrile
Introduction: The Emergence of 4-Fluorobenzonitrile in Modern Chemistry
In the landscape of contemporary chemical synthesis, particularly within the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. Among the vast array of building blocks, 4-fluorobenzonitrile has emerged as a molecule of significant interest. Its unique electronic properties, conferred by the strongly electron-withdrawing nitrile group, render the fluorine atom susceptible to nucleophilic aromatic substitution. However, the inherent strength of the C-F bond has traditionally posed a formidable challenge to its synthetic manipulation. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, providing a powerful toolkit for the selective activation and functionalization of this robust bond.[1] This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions involving 4-fluorobenzonitrile, offering in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals. The resulting 4-cyanophenyl derivatives are key components in a variety of applications, from potent pharmaceuticals to advanced organic materials.[2][3][4][5]
Core Principles: Overcoming the C-F Activation Barrier
The success of palladium-catalyzed cross-coupling reactions with aryl fluorides hinges on overcoming the high bond dissociation energy of the C-F bond. The key to this transformation lies in the electronic nature of the substrate and the careful selection of the catalytic system. The electron-withdrawing nitrile group in 4-fluorobenzonitrile plays a crucial role by lowering the electron density of the aromatic ring, thereby facilitating the oxidative addition of the C-F bond to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] The choice of a suitable phosphine ligand is also critical, as it modulates the steric and electronic properties of the palladium center, enhancing its reactivity towards C-F bond activation.[6][7]
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with exceptional functional group tolerance.[8][9] In the context of 4-fluorobenzonitrile, this reaction provides a direct route to 4-cyanobiphenyls, which are prevalent motifs in pharmaceuticals and liquid crystals.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[10] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium(II) complex.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura coupling of an aryl fluoride.
Experimental Protocol: Synthesis of 4-Cyanobiphenyl
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related aryl halides and fluorides.[11][12]
Materials:
-
4-Fluorobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-fluorobenzonitrile (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Seal the flask with a septum and purge with the inert gas for 10-15 minutes.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-cyanobiphenyl.
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | >90 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 24 | High (expected) |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of 4-fluorobenzonitrile.
II. Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for the synthesis of substituted alkenes.[5][13] For 4-fluorobenzonitrile, this reaction offers a direct pathway to synthesize 4-vinylbenzonitrile and its derivatives, which are valuable monomers and synthetic intermediates.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and regenerates the palladium catalyst.[14]
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle for the Heck reaction of an aryl fluoride with an alkene.
Experimental Protocol: Synthesis of 4-Vinylbenzonitrile
This protocol is a general procedure adapted for the Heck reaction of 4-fluorobenzonitrile with styrene.[15]
Materials:
-
4-Fluorobenzonitrile
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-fluorobenzonitrile (1.0 mmol, 1.0 eq.), styrene (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq.) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-vinylbenzonitrile.
| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | Moderate to high (expected) |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMAc | 140 | 18 | Moderate to high (expected) |
Table 2: General conditions for the Heck reaction of 4-fluorobenzonitrile.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. For 4-fluorobenzonitrile, this reaction is instrumental in preparing 4-(alkynyl)benzonitriles, which are important precursors for various functional materials and pharmaceuticals.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. A base is required to deprotonate the terminal alkyne.[16][17]
Diagram 3: Catalytic Cycle of the Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 4-(Phenylethynyl)benzonitrile
This protocol is based on general procedures for Sonogashira couplings of aryl halides.[18][19][20]
Materials:
-
4-Fluorobenzonitrile
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-fluorobenzonitrile (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%) in anhydrous THF (5 mL).
-
Add triethylamine (2.0 mmol, 2.0 eq.) followed by phenylacetylene (1.1 mmol, 1.1 eq.).
-
Stir the reaction mixture at 60 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-(phenylethynyl)benzonitrile.
| Entry | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 8 | High (expected) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 12 | High (expected) |
Table 3: Representative conditions for the Sonogashira coupling of 4-fluorobenzonitrile.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines.[21][22] This reaction is particularly valuable for coupling 4-fluorobenzonitrile with various amines to produce 4-aminobenzonitrile derivatives, which are important intermediates in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[1][23][24]
Diagram 4: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination of an aryl fluoride.
Experimental Protocol: Synthesis of 4-Morpholinobenzonitrile
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with morpholine.[23]
Materials:
-
4-Fluorobenzonitrile
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 eq.).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add 4-fluorobenzonitrile (1.0 mmol, 1.0 eq.) and morpholine (1.5 mmol, 1.5 eq.).
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-morpholinobenzonitrile.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 85-95 (estimated) |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 12 | High (expected) |
Table 4: Representative conditions for the Buchwald-Hartwig amination of 4-fluorobenzonitrile.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of 4-fluorobenzonitrile represent a powerful and versatile strategy for the synthesis of a wide array of valuable 4-cyanophenyl-containing molecules. The protocols and insights provided in this guide serve as a robust starting point for researchers in academic and industrial settings. Future advancements in this field will likely focus on the development of more active and stable catalyst systems, enabling these transformations to be conducted under even milder conditions with lower catalyst loadings. The continued exploration of novel ligands and the application of enabling technologies, such as flow chemistry, will undoubtedly expand the synthetic utility of 4-fluorobenzonitrile and other challenging fluoroaromatics.
References
- Kormos, C. M., & Leadbeater, N. E. (2006). Sonogashira coupling of aryl iodides in a continuous-flow reactor. Tetrahedron, 62(20), 4728-4732.
- BenchChem. (2025). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.
- Gagnon, A., & Du, C. (2018). Palladium-Catalyzed Buchwald–Hartwig Amination. In Name Reactions in Organic Synthesis (pp. 1-27). John Wiley & Sons, Ltd.
- Supporting Inform
- Nolan, S. P., & Organ, M. G. (2011). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- Ichitsuka, T., et al. (2019). Flow setup for Suzuki–Miyaura coupling of 4‐bromobenzonitrile and phenylboronic acid.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Singh, P. P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22185-22204.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Wikipedia. (2023).
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11(60), 38045-38059.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Catalysis Science & Technology, 8(11), 2740-2748.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
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- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(45), 18194-18197.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Wikipedia. (2023). Sonogashira coupling.
- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Organic & Biomolecular Chemistry, 14(3), 967-975.
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Journal of Chemical and Pharmaceutical Research, 7(12), 80-86.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 11, 59-67.
- Heck coupling reaction between aryl halide with styrene using... Journal of Nanoparticle Research.
- Sengupta, S., & Sadhukhan, S. K. (2001). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH VINYLTRIETHOXYSILANE. Organic Syntheses, 78, 175.
- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, (22), 4381-4386.
- Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene... European Journal of Organic Chemistry.
- An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 11, 1034-1040.
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- Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers, 3(1), 63-67.
- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, (22), 4381-4386.
- ResearchGate. (n.d.). Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene...
- An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 11, 1034-1040.
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- 14. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Bioactive Derivatives from 4-(4-Fluorophenyl)benzonitrile: A Guide for Drug Discovery
Introduction: The Versatility of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The 4-(4-Fluorophenyl)benzonitrile moiety serves as a privileged starting material in drug discovery, offering a unique combination of chemical reactivity and advantageous physicochemical characteristics. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitrile group provides a versatile chemical handle for a variety of transformations.[1] This guide provides an in-depth exploration of the synthesis of bioactive derivatives from this valuable building block, with a focus on practical, field-proven protocols and the underlying scientific rationale. We will delve into the synthesis of key therapeutic agents, including angiotensin II receptor blockers (ARBs) and Menin-MLL inhibitors, providing detailed experimental procedures and insights into their structure-activity relationships (SAR).
Core Synthetic Strategies: Building Complexity from a Simple Precursor
The journey from this compound to complex, bioactive molecules typically involves a sequence of well-established and robust chemical transformations. The two cornerstone reactions are the Suzuki-Miyaura cross-coupling to construct the biphenyl core and the [3+2] cycloaddition to form the bioisosterically important tetrazole ring.
Caption: General synthetic workflow for bioactive derivatives.
Application Focus 1: Angiotensin II Receptor Blockers (ARBs) - The 'Sartan' Class of Antihypertensives
A prominent application of this compound derivatives is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension and heart failure.[2][3] These drugs, often ending in the suffix "-sartan," function by blocking the AT1 receptor, which in turn inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][4][5] The biphenyl-tetrazole moiety is a key pharmacophore for this class of drugs.[6]
Mechanism of Action: The Renin-Angiotensin System (RAS)
ARBs exert their therapeutic effect by modulating the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[7][8] Angiotensin II, the primary effector of the RAS, binds to AT1 receptors, leading to vasoconstriction and increased blood pressure. ARBs competitively inhibit this binding, resulting in vasodilation and a reduction in blood pressure.[1][2][3]
Caption: The Renin-Angiotensin System and the site of ARB action.[7][8][9][10][11]
Protocol 1: Synthesis of a Key Biphenyl Intermediate for Valsartan
This protocol details the synthesis of a crucial intermediate for Valsartan, a widely prescribed ARB. The synthesis involves a Suzuki-Miyaura cross-coupling reaction.[12][13][14]
Reaction Scheme:
(4-Fluorophenyl)boronic acid + 2-Bromo-4'-methylbiphenyl → 4'-Methyl-2-(4-fluorophenyl)biphenyl
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| 4-Bromobenzonitrile | 98% | Sigma-Aldrich | |
| (4-Fluorophenyl)boronic acid | 97% | Combi-Blocks | |
| Palladium(II) acetate (Pd(OAc)2) | 98% | Strem Chemicals | Catalyst |
| Triphenylphosphine (PPh3) | 99% | Acros Organics | Ligand |
| Potassium carbonate (K2CO3) | ≥99% | Fisher Scientific | Base |
| Toluene | Anhydrous | Acros Organics | Solvent |
| Ethanol | 200 proof | Decon Labs | Solvent |
| Water | Deionized |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (10.0 g, 54.9 mmol), (4-fluorophenyl)boronic acid (9.22 g, 65.9 mmol), and potassium carbonate (22.8 g, 165 mmol).
-
Solvent Addition: Add a mixture of toluene (100 mL), ethanol (30 mL), and water (30 mL) to the flask.
-
Degassing: Bubble nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.25 g, 1.1 mmol) and triphenylphosphine (0.58 g, 2.2 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1) to afford the desired this compound as a white solid.
Expert Insights:
-
Catalyst System: The choice of Pd(OAc)2 and PPh3 is a common and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a crucial component, as it is required for the transmetalation step of the catalytic cycle.
-
Solvent System: The biphasic toluene/ethanol/water system is effective for dissolving both the organic substrates and the inorganic base.
Protocol 2: [3+2] Cycloaddition for Tetrazole Formation
This protocol describes the conversion of the nitrile group of the biphenyl intermediate into a tetrazole ring, a key step in the synthesis of many ARBs.[15][16][17][18][19]
Reaction Scheme:
This compound + Sodium Azide → 5-(4'-(4-Fluorophenyl)biphenyl-2-yl)-1H-tetrazole
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| This compound | 98% | (Synthesized in Protocol 1) | |
| Sodium azide (NaN3) | ≥99.5% | Sigma-Aldrich | Caution: Highly toxic and explosive! |
| Triethylamine hydrochloride | 98% | Acros Organics | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Solvent |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | For acidification |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 25.6 mmol), sodium azide (2.5 g, 38.4 mmol), and triethylamine hydrochloride (5.3 g, 38.4 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
-
Reaction: Heat the mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by TLC (ethyl acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Acidification: Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.
-
Isolation: Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the crude product.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield 5-(4'-(4-fluorophenyl)biphenyl-2-yl)-1H-tetrazole as a white crystalline solid.
Expert Insights and Safety:
-
Azide Chemistry: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with extreme caution in a well-ventilated fume hood. Avoid contact with metals.
-
Lewis Acid Catalysis: The addition of triethylamine hydrochloride acts as a proton source and can facilitate the reaction. Other Lewis acids like zinc chloride can also be used.
-
Reaction Monitoring: The disappearance of the nitrile peak (around 2230 cm-1) in the IR spectrum is a good indicator of reaction completion.
Application Focus 2: Menin-MLL Inhibitors for Leukemia Therapy
Derivatives of this compound have also shown significant promise as inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a key driver in certain types of acute leukemia.[20][21][22][23][24] These inhibitors disrupt the oncogenic activity of MLL fusion proteins, offering a targeted therapeutic approach.
Protocol 3: Synthesis of a Menin-MLL Inhibitor Precursor
This protocol outlines the synthesis of a key intermediate for a class of potent Menin-MLL inhibitors.
Reaction Scheme:
4-Fluorobenzoyl chloride + 4-Piperidinopiperidine → (4-Fluorophenyl)(4-(piperidin-1-yl)piperidin-1-yl)methanone
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| 4-Fluorobenzoyl chloride | 98% | Sigma-Aldrich | |
| 4-Piperidinopiperidine | 97% | Combi-Blocks | |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Base |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-piperidinopiperidine (2.0 g, 11.9 mmol) and triethylamine (2.5 mL, 17.8 mmol) in anhydrous dichloromethane (40 mL).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-fluorobenzoyl chloride (1.89 g, 11.9 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of DCM and methanol) to yield the desired product.
Characterization and Biological Evaluation
Characterization of Synthesized Compounds:
The identity and purity of the synthesized derivatives must be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., the disappearance of the nitrile peak and the appearance of tetrazole-related absorptions).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Biological Evaluation:
The bioactivity of the synthesized compounds should be assessed using appropriate in vitro and in vivo assays:
-
For ARBs:
-
Receptor Binding Assays: To determine the affinity of the compounds for the AT1 receptor.
-
In vitro Functional Assays: To measure the ability of the compounds to antagonize angiotensin II-induced responses in cell-based assays.
-
In vivo Models of Hypertension: To evaluate the blood pressure-lowering effects in animal models.[25]
-
-
For Menin-MLL Inhibitors:
-
Protein-Protein Interaction Assays (e.g., AlphaLISA, FRET): To quantify the inhibition of the Menin-MLL interaction.
-
Cell-Based Assays: To assess the anti-proliferative effects on MLL-rearranged leukemia cell lines.
-
In vivo Xenograft Models: To evaluate the anti-tumor efficacy in animal models of leukemia.
-
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The systematic modification of the lead compounds and the evaluation of their biological activity provide crucial insights into the structure-activity relationships (SAR).[26][27]
For Angiotensin II Receptor Blockers:
| R-Group Modification | Position | Effect on Activity | Rationale |
| Alkyl chain length | Imidazole/Triazole substituent | Optimal length (e.g., butyl) enhances binding | Fills a hydrophobic pocket in the AT1 receptor |
| Acidic group | Biphenyl ring | Essential for activity | Mimics the carboxylate of Angiotensin II, forming key interactions with the receptor |
| Fluorine substitution | Phenyl ring | Generally enhances potency and metabolic stability | Increases lipophilicity and can form favorable interactions with the receptor |
For Menin-MLL Inhibitors:
The SAR for Menin-MLL inhibitors is complex, but key interactions have been identified through structural biology. The 4-fluorophenyl group often occupies a hydrophobic pocket in the Menin protein, and modifications to the piperidine and linker regions can significantly impact potency and selectivity.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. By leveraging robust synthetic methodologies such as the Suzuki-Miyaura coupling and [3+2] cycloaddition, medicinal chemists can efficiently construct complex molecular architectures with significant therapeutic potential. The detailed protocols and insights provided in this guide are intended to empower researchers in their drug discovery efforts, facilitating the development of novel and effective therapies for a multitude of diseases.
References
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- Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety.
- High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]
- Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. European Commission. [Link]
- synthesis, characterization and anti-microbial activity of novel bipyenyl tetrazole derivatives. Chemistry & Biology Interface. [Link]
- Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction.
- Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...
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- Synthesis and Structure-Activity Relationship of a New Series of Potent Angiotensin II Receptor Antagonists: Pyrazolo(1,5-a)pyrimidine Derivatives.
- New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules. [Link]
- The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry. [Link]
- A short and efficient synthesis of valsartan via a Negishi reaction.
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents.
- Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of Medicinal Chemistry. [Link]
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
- Synthesis and structure-activity relationships of nonpeptide, potent triazolone-based angiotensin II receptor antagonists. Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell. [Link]
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
- 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design. [Link]
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers. [Link]
- Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with...
- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences. [Link]
- Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
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- Solid-Phase Synthesis of 5-Biphenyl-2-yl-1H-tetrazoles. Organic Letters. [Link]
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Application Note: Protocol for the Catalytic Hydrogenation of 4-(4-Fluorophenyl)benzonitrile
Abstract
This application note provides a comprehensive guide for the catalytic hydrogenation of 4-(4-Fluorophenyl)benzonitrile to produce the corresponding primary amine, (4-(4-fluorophenyl)methyl)amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2] The protocol details two effective methodologies: a high-pressure hydrogenation using Raney® Nickel and an alternative approach using Palladium on Carbon (Pd/C). Emphasis is placed on reaction optimization, safety protocols for handling pyrophoric catalysts and high-pressure hydrogen, and analytical monitoring. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[3][4] The resulting amines are versatile building blocks, particularly in the pharmaceutical industry.[1][2] this compound is a key precursor, and its successful conversion to (4-(4-fluorophenyl)methyl)amine is of significant interest.
Catalytic hydrogenation is a preferred industrial method for this conversion due to its high atom economy and efficiency.[5] However, the reaction can be challenging. A primary difficulty is controlling selectivity, as the intermediate imine can react with the product amine to form secondary and tertiary amine byproducts.[1][3] This note addresses this challenge by presenting protocols optimized for high selectivity towards the primary amine.
Two of the most robust and widely used catalysts for nitrile hydrogenation are Raney® Nickel and Palladium on Carbon (Pd/C).[2][6][7] Raney® Ni is often favored for its high activity, while Pd/C can offer advantages in certain contexts, though it sometimes promotes undesirable hydrogenolysis of the resulting benzylamine.[8][9] This guide will provide detailed protocols for both catalytic systems, allowing researchers to choose the most suitable method for their specific needs.
Reaction Mechanism & Catalyst Choice
The hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate. The selectivity of the reaction is largely influenced by the catalyst, solvent, and additives.[1] Additives like ammonia or bases can suppress the formation of secondary amines.[2]
-
Raney® Nickel: This sponge-like nickel catalyst is highly active for nitrile reduction.[2] It is often used as a slurry in water or ethanol.[10] Due to its pyrophoric nature when dry, it requires careful handling under an inert atmosphere.[10]
-
Palladium on Carbon (Pd/C): A versatile and widely used hydrogenation catalyst.[7] While effective for many reductions, with aromatic nitriles, it can sometimes lead to hydrogenolysis, cleaving the C-N bond of the product benzylamine to form toluene derivatives.[8][9] The choice of solvent and additives, such as acids, can mitigate this side reaction.[11]
Visualizing the Reaction Pathway
Caption: General reaction pathway for nitrile hydrogenation.
Safety First: High-Pressure Hydrogenation
Working with hydrogen gas and pyrophoric catalysts necessitates strict adherence to safety protocols to prevent fires, explosions, and runaway reactions.[6][12][13]
Core Safety Mandates:
-
Ventilation: All operations must be conducted in a well-ventilated fume hood specifically designated for hydrogenation reactions.[12][14][15]
-
Pressure-Rated Equipment: Use only certified high-pressure reactors (autoclaves) and fittings rated for hydrogen service.[6]
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to remove all oxygen before introducing hydrogen.[6][12] This is critical to prevent the formation of explosive mixtures.[12]
-
Catalyst Handling: Never allow pyrophoric catalysts like Raney® Nickel to dry out, as they can ignite spontaneously in air.[10] Handle them as a slurry in a suitable solvent.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[14]
-
Ignition Sources: Eliminate all potential ignition sources, such as sparks, open flames, and hot surfaces, from the hydrogenation area.[6]
-
Leak Testing: Before every reaction, perform a leak test with an inert gas to ensure the integrity of the system.[6]
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is optimized for high selectivity to the primary amine.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | Substrate |
| Raney® Nickel (slurry in water) | Catalyst |
| Methanol (anhydrous) | Solvent |
| Ammonia solution (in methanol) | Selectivity-enhancing additive |
| High-pressure autoclave | Reaction vessel |
| Hydrogen gas (high purity) | Reducing agent |
| Nitrogen gas (high purity) | Inert gas for purging |
| Magnetic stirrer with hotplate | For agitation and heating |
| Filtration apparatus | For catalyst removal |
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the autoclave is clean and dry.[14]
-
Add a magnetic stir bar to the reactor.
-
Charge the reactor with this compound.
-
Under a gentle stream of nitrogen, add the methanolic ammonia solution and methanol.
-
-
Catalyst Addition:
-
Carefully weigh the required amount of Raney® Nickel slurry. Caution: Keep the catalyst wet at all times.[6]
-
Quickly transfer the catalyst slurry to the reactor under a nitrogen atmosphere.
-
-
System Assembly and Purging:
-
Seal the autoclave according to the manufacturer's instructions.
-
Connect the reactor to a manifold with nitrogen and hydrogen gas lines.
-
Pressurize the reactor with nitrogen to ~10 bar, then vent to ~1 bar. Repeat this cycle 3-5 times to remove all oxygen.[6]
-
-
Hydrogenation:
-
After the final nitrogen purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).[16]
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 80-120 °C).[16][17]
-
Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.
-
-
Reaction Work-up and Catalyst Filtration:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen 3-5 times.
-
Crucially: Under a nitrogen atmosphere, carefully open the reactor.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Do not allow the filter cake to dry. [10]
-
Immediately quench the filter cake with plenty of water and dispose of it according to your institution's safety guidelines for pyrophoric waste.
-
The filtrate contains the product. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude (4-(4-fluorophenyl)methyl)amine can be purified by distillation under reduced pressure or by crystallization of a suitable salt.
-
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol offers an alternative to Raney® Nickel and may be preferable in some laboratory settings. The addition of an acidic medium is often employed to suppress secondary amine formation.[11][18]
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | Substrate |
| 5% or 10% Palladium on Carbon (Pd/C) | Catalyst |
| Dichloromethane | Organic Solvent |
| Water | Aqueous Solvent |
| Sodium Dihydrogen Phosphate (NaH2PO4) | Acidic Additive |
| High-pressure autoclave | Reaction vessel |
| Hydrogen gas (high purity) | Reducing agent |
| Nitrogen gas (high purity) | Inert gas for purging |
| Magnetic stirrer | For agitation |
| Filtration apparatus | For catalyst removal |
Step-by-Step Procedure
-
Reactor Setup:
-
Catalyst Addition:
-
Weigh the 5% or 10% Pd/C catalyst and add it to the reactor. While Pd/C is less pyrophoric than dry Raney® Ni, it should still be handled with care.
-
-
System Assembly and Purging:
-
Seal the autoclave and connect it to the gas manifold.
-
Purge the system with nitrogen (3-5 cycles) to remove oxygen.
-
-
Hydrogenation:
-
Reaction Work-up:
-
Upon completion, cool to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through Celite® to remove the Pd/C catalyst.
-
Separate the organic and aqueous layers of the filtrate.
-
Wash the organic layer with a basic solution (e.g., aqueous sodium bicarbonate) to neutralize the acid and liberate the free amine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product as described in Protocol 1.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Discussion and Troubleshooting
-
Selectivity: The formation of secondary amines is the most common side reaction.[3] The use of ammonia (Protocol 1) or an acidic medium (Protocol 2) is crucial for minimizing this.[2][18]
-
Catalyst Activity: Catalyst activity can be affected by impurities in the substrate or solvent. Ensure high-purity reagents are used.
-
Incomplete Reaction: If the reaction stalls, it could be due to catalyst deactivation or insufficient hydrogen pressure/temperature.
-
Hydrogenolysis (Pd/C): If significant formation of 4-fluorotoluene is observed when using Pd/C, consider lowering the reaction temperature or pressure, as hydrogenolysis is often favored under more forcing conditions.[9]
Conclusion
The catalytic hydrogenation of this compound is a robust and scalable method for the synthesis of (4-(4-fluorophenyl)methyl)amine. Both Raney® Nickel and Palladium on Carbon are effective catalysts, with the choice depending on available equipment, safety considerations, and desired reaction conditions. By following the detailed protocols and adhering to stringent safety measures, researchers can achieve high yields and selectivities for the desired primary amine, a valuable intermediate in drug discovery and development.
References
- Vertex AI Search. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved January 9, 2026.
- ACS Publications. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
- Vertex AI Search. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved January 9, 2026.
- Google Patents. (n.d.).
- ACS Publications. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight | Organic Process Research & Development.
- Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- ResearchGate. (n.d.).
- ACS Chemical Health & Safety. (n.d.).
- YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
- Hiden Analytical. (n.d.).
- Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488.
- Vertex AI Search. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. Retrieved January 9, 2026.
- PubMed. (n.d.). Pd/C(en)
- Chandra, T., & Zebrowski, J. P. (n.d.).
- ChemRxiv. (n.d.).
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- Johnson Matthey. (n.d.).
- ChemicalBook. (n.d.). 4-Fluorobenzylamine synthesis.
- Sigma-Aldrich. (n.d.). 4-Fluorbenzylamin 97%.
- RSC Publishing. (2022, March 1).
- Sigma-Aldrich. (n.d.). 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine.
- ResearchGate. (n.d.).
- Patsnap. (n.d.).
- ResearchGate. (2013, February 20). (PDF)
- Google Patents. (n.d.).
- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium | Request PDF.
- ResearchGate. (n.d.). Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives | Request PDF.
- ChemRxiv | Cambridge Open Engage. (2024, November 21).
- Google Patents. (n.d.).
- PubChem. (n.d.). 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID 1393040.
- The Royal Society of Chemistry. (n.d.). One-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls.
- ResearchGate. (n.d.). (PDF) Biotransformation of fluorobiphenyl by Cunninghamella elegans. Retrieved January 9, 2026.
- ChemicalBook. (n.d.). 4'-FLUOROBIPHENYL-4-CARBONITRILE CAS#.
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Navigating the Agrochemical Discovery Pipeline: Advanced Methodologies and Protocols
Introduction: The Evolving Landscape of Agrochemical Research
The imperative to secure a global food supply for a growing population, amidst the challenges of climate change and evolving pest pressures, places immense demands on modern agrochemical research and development. The journey from a novel chemical entity to a registered, effective, and environmentally sound crop protection product is an intricate, multi-stage process. Success hinges on the strategic application of robust, efficient, and predictive scientific methodologies. The era of serendipitous discovery has largely been superseded by a more rational, target-oriented approach, necessitating a deep understanding of the underlying biological and chemical principles at each stage of the discovery pipeline.
This guide provides an in-depth exploration of the key applications and detailed protocols that form the backbone of contemporary agrochemical R&D. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind experimental choices. By adhering to the principles of scientific integrity, each protocol is presented as a self-validating system, ensuring the generation of reliable and actionable data.
Phase 1: High-Throughput Screening for Lead Discovery
The initial phase of any agrochemical discovery program involves the screening of large chemical libraries to identify "hits"—compounds that exhibit a desired biological effect. High-Throughput Screening (HTS) is the cornerstone of this effort, enabling the rapid and automated testing of thousands to millions of compounds.[1][2] The choice of screening assay is critical and is broadly categorized into two main strategies: phenotypic screening and target-based screening.
-
Phenotypic Screening: This "classical" approach involves testing compounds on whole organisms (e.g., plants, fungi, insects) or cells and identifying those that produce a desired phenotype, such as herbicidal activity or fungal growth inhibition.[3][4] This method is advantageous as it is unbiased towards the compound's mechanism of action and ensures that hits are active in a complex biological system.[5]
-
Target-Based Screening: In this "reverse" strategy, a specific molecular target, often an enzyme or receptor essential for the pest's survival, is identified first.[6] The screening then aims to find compounds that modulate the activity of this purified target in vitro.[6] This approach is more focused and can lead to a more direct understanding of the mode of action.[2]
The following workflow illustrates the typical progression from a large chemical library to a set of confirmed hits ready for the next phase of development.
Caption: High-Throughput Screening (HTS) workflow for agrochemical discovery.
Protocol 1: High-Throughput Whole-Organism Herbicide Screening
This protocol describes a miniaturized, whole-plant bioassay for identifying compounds with herbicidal activity, suitable for a primary HTS campaign. The use of a model plant species like Arabidopsis thaliana allows for rapid growth and small size, making it amenable to multi-well plate formats.[7]
Principle: Seeds are germinated and grown in a multi-well plate format in the presence of test compounds. Herbicidal effects are assessed by quantifying a key phenotypic parameter, such as rosette growth, over time using automated imaging.[7][8]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
48-well microplates
-
Murashige and Skoog (MS) medium with 0.6% Phytagel
-
Test compounds dissolved in DMSO (stock solutions)
-
Automated phenotyping platform (e.g., PlantScreenTM XYZ system with RGB imaging)[7]
-
Sterilization reagents (70% ethanol, bleach solution)
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds with 70% ethanol followed by a bleach solution and rinse thoroughly with sterile water.
-
Plating: Distribute sterilized seeds onto filter paper moistened with water for germination under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).
-
Seedling Transfer: After 4 days of cold stratification, transfer seedlings of similar size into 48-well plates containing fresh MS medium.[7]
-
Compound Application: Prepare a dilution series of test compounds in MS medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity. Add the compound solutions to the wells. Include negative (vehicle control) and positive (known herbicide) controls.
-
Automated Phenotyping: Transfer the plates to an automated imaging platform.[7] Schedule regular RGB imaging to monitor plant growth over a set period (e.g., 7-14 days).
-
Data Analysis: Utilize image analysis software to extract phenotypic parameters such as rosette area or biomass. Calculate the percent growth inhibition for each compound relative to the vehicle control.
Data Interpretation:
| Parameter | Description | Threshold for 'Hit' |
| Growth Inhibition (%) | Reduction in rosette area compared to vehicle control at the final time point. | > 50% at a single screening concentration (e.g., 10 µM) |
| Phenotypic Score | Visual assessment of chlorosis, necrosis, or morphological changes. | Score > 2 (on a 0-4 scale) |
Compounds meeting the 'hit' criteria are advanced to dose-response studies to determine their potency (EC50).
Phase 2: Target Identification and Mode of Action Elucidation
Identifying the molecular target and understanding the mode of action (MoA) of a hit compound are critical steps.[9][10] This knowledge is essential for lead optimization, managing the development of pest resistance, and for regulatory purposes.[9][11] Understanding the MoA helps in designing strategies to delay resistance, such as rotating agrochemicals with different MoAs.[10]
A variety of techniques can be employed for target identification, broadly classified as direct and indirect methods.[7]
-
Direct Methods: These aim to directly identify the protein that a compound binds to. Affinity chromatography and the Cellular Thermal Shift Assay (CETSA) are powerful examples.[7][12]
-
Indirect Methods: These infer the target by analyzing the downstream effects of the compound, such as changes in gene expression or metabolite profiles.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Identification in Plant Cells
CETSA is based on the principle that the binding of a small molecule (ligand) to its target protein alters the protein's thermal stability.[13][14] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[9]
Principle: In the presence of a binding compound, the target protein will be stabilized (or sometimes destabilized), resulting in a shift in its melting curve compared to the untreated control. This shift confirms a direct interaction between the compound and the protein in a cellular context.[9][15]
Materials:
-
Plant cell culture (e.g., Arabidopsis suspension cells) or plant tissue
-
Test compound and vehicle (DMSO)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes and a thermal cycler
-
Centrifuge capable of high speed and refrigeration
-
Reagents for protein quantification (e.g., Western blotting antibodies for the suspected target, or mass spectrometry for proteome-wide analysis)
Procedure:
-
Compound Treatment: Incubate plant cells or tissue with the test compound or vehicle control for a specific duration to allow for cell penetration and target binding.
-
Heat Shock: Aliquot the treated cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by a cooling step.[15]
-
Cell Lysis: Lyse the cells to release their protein content. This can be achieved through methods like freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the soluble fraction using Western blotting or another suitable detection method.[9] For a discovery approach (proteome-wide CETSA), the samples would be analyzed by mass spectrometry.[13]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve for the compound-treated sample indicates target engagement.[9]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Lead Optimization
Once a hit with a known (or novel) mode of action is identified, the lead optimization phase begins. This involves the synthesis and testing of analogues of the hit compound to improve its properties, such as:
-
Potency: Increasing its activity against the target pest.
-
Selectivity: Minimizing its effects on non-target organisms, including beneficial insects and crops.
-
Physicochemical Properties: Optimizing solubility, stability, and uptake by the plant or pest.
-
Safety Profile: Reducing potential toxicity to humans and the environment.
This is an iterative process, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, where chemists and biologists work in close collaboration.[16] A key strategy in lead optimization is "scaffold hopping," where parts of the lead molecule are replaced with structurally different but functionally similar groups to overcome issues like toxicity or to secure intellectual property.[13][17]
Phase 4: Understanding and Managing Resistance
Pesticide resistance is a heritable change in the sensitivity of a pest population that results in the repeated failure of a product to achieve the expected level of control.[18] It is a major threat to the long-term efficacy of agrochemicals. Understanding the mechanisms of resistance and developing strategies to manage it are crucial.
Mechanisms of Resistance:
-
Target-Site Resistance: Mutations in the target protein reduce the binding affinity of the pesticide.
-
Metabolic Resistance: Increased production of detoxification enzymes (e.g., P450s, GSTs) that break down the pesticide before it can reach its target.[19]
-
Reduced Penetration: Changes in the insect's cuticle or the plant's surface that slow the absorption of the pesticide.[18]
-
Behavioral Resistance: Pests develop behaviors to avoid contact with the pesticide.[18]
Resistance Monitoring: Regular monitoring of pest populations is essential for the early detection of resistance.[19] This typically involves collecting pests from the field and assessing their susceptibility to a range of pesticides using bioassays.
Protocol 3: Monitoring Insecticide Resistance using a Diagnostic Dose Bioassay
This protocol describes a standard method for detecting resistance in a pest population by exposing them to a "diagnostic dose" of an insecticide. This dose is predetermined to kill 99% of a known susceptible population.
Principle: Field-collected insects are exposed to a diagnostic dose of an insecticide. The survival rate is then calculated. A survival rate significantly higher than expected for a susceptible population indicates the presence of resistance.
Materials:
-
Field-collected insects and a susceptible reference strain.
-
Technical grade insecticide and appropriate solvent (e.g., acetone).
-
Glass vials or petri dishes.
-
Micropipette.
-
Ventilated holding area with appropriate food and environmental conditions.
Procedure:
-
Determine the Diagnostic Dose: First, establish the dose-response curve for the susceptible reference strain using a range of insecticide concentrations. From this data, calculate the dose that causes 99% mortality (LD99). This is the diagnostic dose.
-
Prepare Test Solutions: Prepare a solution of the insecticide in a suitable solvent at the diagnostic dose.
-
Treat Surfaces: Coat the inner surface of glass vials or petri dishes with the insecticide solution and allow the solvent to evaporate completely. Prepare control vials treated with solvent only.
-
Introduce Insects: Place a known number of field-collected insects (e.g., 20-25 individuals) into each treated and control vial.
-
Incubation: Hold the vials under controlled conditions (temperature, humidity, light) for a specified period (e.g., 24 hours).
-
Assess Mortality: After the exposure period, count the number of dead and alive insects. An insect is considered dead if it is unable to make coordinated movement.
-
Calculate Survival: Calculate the percentage of insects that survived the diagnostic dose.
Data Interpretation:
| Survival Rate at Diagnostic Dose | Interpretation | Recommended Action |
| < 5% | Population is susceptible. | Continue monitoring. |
| 5% - 80% | Resistance is present at a low to moderate frequency. | Implement resistance management strategies (e.g., rotation of MoAs). |
| > 80% | Resistance is widespread. | Avoid using this insecticide; switch to a different MoA. |
Phase 5: Formulation Development
The final active ingredient must be formulated into a product that is stable, easy to handle and apply, and delivers the active ingredient to the target effectively. Formulation development is a complex process that addresses challenges like the stability of active ingredients, user safety, and environmental impact.
Common formulation types include:
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with emulsifiers.
-
Wettable Powders (WP): A dry powder that forms a suspension when mixed with water.
-
Suspension Concentrates (SC): A stable suspension of a solid active ingredient in a liquid (usually water).[11]
-
Water-Dispersible Granules (WG): Granules that break apart to form a suspension in water.
Protocol 4: Development and Evaluation of a Suspension Concentrate (SC) Formulation
This protocol outlines the key steps in creating a stable and effective SC formulation.
Principle: A solid, water-insoluble active ingredient is milled to a fine particle size and suspended in water with the aid of wetting agents, dispersants, and a suspension system to prevent settling.[11]
Materials:
-
Solid active ingredient (technical grade)
-
Wetting agent
-
Dispersant
-
Antifreeze (e.g., propylene glycol)
-
Thickener/Suspension aid (e.g., xanthan gum)
-
Antifoaming agent
-
Preservative
-
Deionized water
-
Bead mill for wet grinding
-
Viscometer
-
Particle size analyzer
Procedure:
-
Prepare the Aqueous Phase: In a beaker, dissolve the antifreeze and preservative in water.
-
Prepare the Xanthan Gum Slurry: Separately, prepare a slurry of the xanthan gum in a small amount of the antifreeze to ensure it hydrates properly without forming clumps. Add this to the main aqueous phase with stirring.
-
Create the Mill Base: To the aqueous phase, add the wetting agent and antifoaming agent. Then, while stirring, slowly add the solid active ingredient powder to form a slurry (the mill base).
-
Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically an average particle size of < 5 µm). This step is critical for the stability and biological efficacy of the final product.
-
Final Formulation: After milling, add the dispersant and any remaining components. Adjust the viscosity with the thickener as needed.
-
Quality Control and Stability Testing:
-
Particle Size Analysis: Confirm the particle size distribution meets specifications.
-
Viscosity Measurement: Ensure the formulation is pourable but stable.
-
Accelerated Storage Stability: Store samples at elevated temperatures (e.g., 54°C for 14 days) and low temperatures (e.g., 0°C for 7 days) to predict long-term stability.[10] After storage, re-evaluate properties like particle size, viscosity, and suspensibility.
-
Suspensibility Test: Dilute the formulation in water of a standard hardness and measure the amount of active ingredient that remains suspended after a set time. A high suspensibility (>85%) is generally required.
-
Conclusion
The development of new agrochemicals is a scientifically rigorous and highly regulated process. A successful R&D program relies on a portfolio of advanced techniques, from high-throughput screening to sophisticated formulation science. By integrating these methodologies within a logical workflow and adhering to strict principles of scientific validation, researchers can efficiently identify and develop novel crop protection solutions. The protocols and strategies outlined in this guide provide a framework for navigating the complexities of the agrochemical discovery pipeline, ultimately contributing to the development of safe and effective products that support sustainable agriculture.
References
- Kranthi, K.R. (n.d.). Insecticides Resistance Monitoring, Mechanisms and Management Manual.
- (n.d.). Formulation - Agro Chemicals.
- World Health Organization. (1998). Techniques to detect insecticide resistance mechanisms (Field and laboratory manual).
- Insecticide Resistance Action Committee. (n.d.). Monitoring.
- Dai, L., & Zhao, Y. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 161-170). Humana, New York, NY.
- Lee, S. H., Gao, X., & Yoon, K. S. (2021). Insecticide Resistance and Management Strategies in Urban Ecosystems. Insects, 12(7), 609.
- (n.d.). Resistance of Insects to Pesticides, Monitoring and Management.
- (n.d.). Biochemical Methods to Determine Cholinesterase Activity in Wildlife Exposed to Pesticides.
- Croda Agriculture. (n.d.). Suspension concentrate (SC) guide.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001.
- Chen, X., et al. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Chemical Biology, 5(3), 185-202.
- MacKillop, E. A., et al. (2007). A Biochemical Assay for Acetylcholinesterase Activity in PC12 Cells. Impulse.
- Liu, B., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4446.
- Sleno, B., & Emond, V. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 433-437.
- (n.d.). 7.31 SUSPENSION CONCENTRATES (SC).
- Faers, M., et al. (2024).
- De Diego, N., et al. (2017). An Automated Method for High-Throughput Screening of Arabidopsis Rosette Growth in Multi-Well Plates and Its Validation in Stress Conditions. Frontiers in Plant Science, 8, 863.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923.
- Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
- Preston, S., et al. (2022). Whole-organism phenotypic screening methods used in early-phase anthelmintic drug discovery. Trends in Parasitology, 38(3), 227-243.
- Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes.
- Wikipedia. (n.d.). Pesticide.
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Synthesis of 4-(4-Fluorophenyl)benzonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling synthesis of 4-(4-Fluorophenyl)benzonitrile. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and enhance your reaction yields.
Troubleshooting Guide: Overcoming Low Yields and Reaction Failures
This section is structured to address specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound often stem from a few critical areas. Both coupling partners, 4-cyanophenylboronic acid and 1-fluoro-4-halobenzene, are electron-deficient, which can make the reaction challenging.[1] A systematic evaluation of your reagents, catalyst system, and reaction conditions is the first step.
-
Reagent Quality and Stability:
-
Boronic Acid Instability: 4-Cyanophenylboronic acid, being an electron-deficient arylboronic acid, is particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] This is often exacerbated by excess water or strong bases.[4] Consider using a freshly opened bottle of the boronic acid or a more stable derivative like a pinacol ester.
-
Aryl Halide Reactivity: The choice of the halide on the fluorophenyl ring is crucial. The general reactivity order is I > Br > OTf >> Cl.[5] If you are using 1-chloro-4-fluorobenzene, the oxidative addition step is often the rate-limiting step and may require a more specialized, highly active catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5][6]
-
-
Catalyst System Integrity:
-
Catalyst and Ligand Oxidation: Palladium catalysts and phosphine ligands are sensitive to air and can be easily oxidized, leading to deactivation.[3][7] Ensure that your catalyst [e.g., Pd(PPh₃)₄, Pd(OAc)₂] and ligands (e.g., SPhos, XPhos) are stored under an inert atmosphere and are of high purity.
-
Inappropriate Ligand Choice: For coupling two electron-poor partners, a ligand that promotes both oxidative addition and reductive elimination is key. Bulky, electron-rich phosphine ligands are often effective.[2][8]
-
-
Reaction Conditions:
-
Insufficient Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst and that a positive pressure is maintained throughout the reaction.[9]
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle.[6][10] An inappropriate combination can lead to poor yields.
-
Q2: I am observing significant byproduct formation, including homocoupling of the boronic acid. How can I minimize this?
A2: Homocoupling of 4-cyanophenylboronic acid to form 4,4'-dicyanobiphenyl is a common side reaction, often driven by the presence of oxygen or Pd(II) species at the start of the reaction.[2]
-
Minimize Oxygen: Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst.[11] The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[2]
-
Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes mitigate this issue.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?
A3: Incomplete conversion can be due to catalyst deactivation or issues with the reagents.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.[7] This can be caused by product inhibition, where the biphenyl product coordinates too strongly to the palladium center, or by the presence of impurities.[7] Increasing the catalyst loading or using a more robust catalyst system, such as one with a bulky N-heterocyclic carbene (NHC) ligand, may help.[12]
-
Protodeboronation: As mentioned, the gradual decomposition of the boronic acid via protodeboronation will lead to a stall in the reaction as one of the key coupling partners is consumed.[2][4] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes compensate for this decomposition.
-
Insoluble Base: If the base is not sufficiently soluble in the reaction medium, it cannot effectively activate the boronic acid for transmetalation.[10] Ensure you are using a base that has some solubility in your chosen solvent system. For example, K₃PO₄ is often a good choice in ethereal solvents.
Frequently Asked Questions (FAQs)
Q4: Which palladium catalyst and ligand combination is best for coupling two electron-deficient partners like 4-cyanophenylboronic acid and 1-fluoro-4-iodobenzene?
A4: For challenging couplings involving electron-deficient substrates, catalyst systems with bulky and electron-donating ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2][5]
| Catalyst/Ligand System | Rationale |
| Pd₂(dba)₃ / SPhos or XPhos | These Buchwald-type ligands are highly electron-rich and bulky, promoting the crucial oxidative addition step with less reactive aryl halides and enhancing the final reductive elimination. |
| Pd(PPh₃)₄ | A classic and often effective catalyst. The tetrakis(triphenylphosphine)palladium(0) is a pre-formed Pd(0) source, which can be advantageous. |
| [Pd(IPr)(allyl)Cl] | N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors and can form very stable and active catalysts suitable for challenging couplings.[12] |
Q5: What is the role of the base in this Suzuki coupling, and which one should I choose?
A5: The base plays a crucial role in the Suzuki-Miyaura coupling. It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium center.[6][13]
-
Commonly Used Bases:
-
Potassium Carbonate (K₂CO₃): A moderately strong base, often used in polar aprotic solvents like DMF or in aqueous solvent mixtures.[14]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective in ethereal solvents like dioxane or THF, particularly for less reactive coupling partners.
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be beneficial for difficult couplings, though it is more expensive.
-
Potassium Fluoride (KF): A milder base that can be useful if your substrates are sensitive to stronger bases.[6]
-
For the synthesis of this compound, an inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.
Q6: How does the choice of solvent affect the reaction outcome?
A6: The solvent influences reagent solubility, the efficacy of the base, and the stability of the catalytic species.[10]
-
Aprotic Polar Solvents: Solvents like 1,4-Dioxane , Tetrahydrofuran (THF) , or N,N-Dimethylformamide (DMF) are commonly used. They generally provide good solubility for the reagents and intermediates.
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is employed. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[13] However, too much water can promote protodeboronation of the boronic acid.[4]
A good starting point for this synthesis is a 4:1 or 5:1 mixture of dioxane and water.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields in the target synthesis.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
1-Fluoro-4-iodobenzene (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-fluoro-4-iodobenzene, 4-cyanophenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, weigh Pd₂(dba)₃ and SPhos into a vial.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio by volume) to the Schlenk flask containing the substrates and base via a syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Geyik, P. D., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
- Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5216-5229.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene and phenylboronic acid.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- ResearchGate. (n.d.). Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole.
- National Institutes of Health. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation).
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Royal Society of Chemistry. (2019, September 3).
- SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
- ResearchGate. (n.d.). Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile | Request PDF.
- MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3.
- ACS Publications. (2014, February 27). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][12]-Fused Indole Heterocycles.
- Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- YouTube. (2020, February 13). Suzuki cross-coupling reaction.
- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- National Institutes of Health. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
Sources
- 1. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Fluorinated Substrates
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The use of fluorinated substrates in these reactions is of particular importance in the pharmaceutical and agrochemical industries, as the incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of molecules. However, the inherent strength of the carbon-fluorine (C-F) bond presents unique challenges, often leading to sluggish or failed reactions.[3]
This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with Suzuki coupling reactions involving fluorinated substrates. As a Senior Application Scientist, my goal is to provide not just a list of potential solutions, but a deeper understanding of the underlying chemical principles to empower you to logically diagnose and resolve issues in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an aryl fluoride isn't working. Where do I start troubleshooting?
A1: When a Suzuki coupling with a fluorinated substrate fails, a systematic approach is crucial. Begin by evaluating the core components of your reaction, as the high bond dissociation energy of the C-F bond makes the system more sensitive to suboptimal conditions.
Initial Troubleshooting Checklist:
-
Catalyst System (Palladium Source & Ligand): This is the most critical factor. The oxidative addition of the C-F bond to the palladium center is often the rate-limiting step.[4] Standard ligands like triphenylphosphine are often ineffective.[5] You will likely need more specialized, electron-rich, and bulky ligands.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1][6] Its strength and solubility can significantly impact the reaction's success.
-
Solvent Choice: The solvent system must solubilize all components and can influence the activity of the base and catalyst.[7]
-
Reagent Purity and Integrity: Ensure your aryl fluoride, boronic acid, and other reagents are pure and have not degraded. Boronic acids, in particular, can undergo protodeboronation.[8]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst and lead to unwanted side reactions like boronic acid homocoupling.[8] Rigorous degassing of solvents and maintaining an inert (Nitrogen or Argon) atmosphere is essential.
Q2: Why is the C-F bond so difficult to activate in a Suzuki coupling?
A2: The difficulty arises from the high bond dissociation energy of the C-F bond (typically >100 kcal/mol), making it the strongest single bond to carbon.[9] This high strength means that the initial, crucial step of the catalytic cycle—oxidative addition of the aryl fluoride to the Pd(0) center—is energetically demanding and often slow.[4][10] This contrasts with aryl bromides and iodides, which have weaker C-X bonds and undergo oxidative addition more readily.[11]
To overcome this energy barrier, the catalytic system must be highly active. This is typically achieved by using electron-rich ligands on the palladium center, which increases the electron density on the metal and facilitates the oxidative addition step.[12]
Q3: I'm observing significant decomposition of my boronic acid. What's happening and how can I prevent it?
A3: You are likely observing protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (often water).[8] This is particularly problematic with electron-rich or certain heteroaryl boronic acids.[2][13]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[8] Consider switching to weaker bases like potassium fluoride (KF) or cesium fluoride (CsF).[5][14]
-
Anhydrous Conditions: Since water is the primary proton source, switching to anhydrous conditions can significantly reduce protodeboronation.[8] Ensure your solvents and reagents are scrupulously dried.
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates are generally more stable towards protodeboronation than their corresponding boronic acids.[1][13][15]
In-Depth Troubleshooting Guides
Issue 1: Low or No Conversion of the Aryl Fluoride
This is the most common failure mode and almost always points to an issue with the C-F bond activation.
Causality: Inefficient Oxidative Addition
The oxidative addition of an aryl fluoride to a Pd(0) complex is the energetically most demanding step. If the catalyst system is not sufficiently active, this step will not proceed, and the catalytic cycle will stall before it even begins.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Detailed Protocols & Explanations
1. Catalyst and Ligand Selection (The Powerhouse of the Reaction)
For challenging aryl fluorides, especially those lacking activating electron-withdrawing groups, the choice of ligand is paramount. You need ligands that are both bulky and electron-donating .[12]
-
Bulky Ligands: Promote the formation of monoligated Pd(0) species (L-Pd), which are highly reactive in oxidative addition.[12] They also facilitate the final reductive elimination step.[16]
-
Electron-Donating Ligands: Increase the electron density on the palladium center, making it more nucleophilic and better able to attack the electrophilic carbon of the C-F bond.[12]
Recommended Ligand Classes for Aryl Fluorides:
| Ligand Class | Examples | Key Features & Rationale |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Considered the gold standard for many challenging couplings, including C-F activation.[12][17] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃) | Very strong electron donors. Effective for electron-rich aryl chlorides and can be applied to fluorides.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often leading to high catalyst turnover.[1] |
Experimental Protocol: Ligand Screening
-
Setup: In parallel vials under an inert atmosphere, add your aryl fluoride (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In separate vials, pre-mix your palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) with the respective ligand (e.g., SPhos, XPhos, P(tBu)₃; Pd:Ligand ratio typically 1:2 to 1:4).
-
Initiation: Add the catalyst solutions to the reaction vials, followed by degassed solvent (e.g., Dioxane/H₂O, Toluene).
-
Reaction: Heat the reactions to a standard temperature (e.g., 100-110 °C) and monitor by LC-MS or GC-MS over time.
-
Analysis: Compare conversion rates to identify the most effective ligand for your specific substrate.
2. The Role of Nickel Catalysis
For particularly unreactive aryl fluorides, palladium catalysis may not be sufficient. Nickel catalysts have emerged as a powerful alternative.[10] Nickel is more nucleophilic and can undergo oxidative addition with aryl fluorides more readily than palladium.[10]
-
Key Advantage: Nickel can facilitate the coupling of aryl fluorides that are unreactive under palladium catalysis, sometimes at lower temperatures.
-
Considerations: Nickel catalysis can sometimes be more sensitive to air and moisture, and the mechanism can differ. Some protocols employ co-catalysts like ZrF₄ or TiF₄ to enable the reaction.[18][19][20]
Issue 2: Formation of Side Products (Homocoupling, Defluorination)
Even if the reaction proceeds, the formation of byproducts can severely reduce the yield of your desired product.
Causality & Identification
-
Boronic Acid Homocoupling (Ar'-Ar'): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.[8] A specific homocoupling process has also been identified with hindered, fluorinated arenes that may not require oxygen.[21]
-
Defluorination/Hydrodefluorination (Ar-H): This is the replacement of the fluorine atom on your starting material with a hydrogen atom. This can happen if a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group.[11]
-
Dehalogenation: If other halogens are present, they may react preferentially. The general reactivity order is I > Br > OTf > Cl > F.[15]
Troubleshooting Workflow
Caption: Troubleshooting workflow for side product formation.
Detailed Protocols & Explanations
1. Mitigating Homocoupling
-
Rigorous Degassing: This is non-negotiable. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by bubbling with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Impurities in boronic acids can sometimes contribute to side reactions.
2. Preventing Defluorination
The formation of Pd-H species is the root cause. These can arise from reactions with the base, solvent (especially alcohols), or trace water.[11]
-
Base Selection: Strong, oxygen-containing bases like hydroxides or phosphates in the presence of water can be sources of hydride. Switching to a fluoride base like KF or CsF can be highly effective.[5][14] Fluoride bases play a dual role: they act as a base to activate the boronic acid and can also participate in the catalytic cycle, potentially avoiding pathways that lead to Pd-H formation.[14][22]
-
Solvent Choice: Avoid using alcohol-based solvents if defluorination is a problem. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[23]
Experimental Protocol: Base and Solvent Screening to Reduce Side Products
-
Setup: Using your best-performing catalyst/ligand system from previous experiments, set up parallel reactions.
-
Variable 1 (Base): Test different bases. Compare a strong base (e.g., K₃PO₄) with a fluoride base (e.g., CsF) and a carbonate (e.g., K₂CO₃). Use 2.0-3.0 equivalents.
-
Variable 2 (Solvent): For each base, test an anhydrous aprotic solvent (e.g., dry Dioxane) against a biphasic system (e.g., Toluene/H₂O 10:1).
-
Reaction & Analysis: Run the reactions under identical temperature and time conditions. Use a quantitative method like LC-MS with an internal standard or qNMR to accurately determine the ratio of desired product to defluorinated and homocoupled byproducts. This will provide a clear picture of the optimal base/solvent combination for your specific substrate.
The Suzuki Catalytic Cycle with an Aryl Fluoride
Understanding the mechanism is key to rational troubleshooting. The cycle for an aryl fluoride (Ar-F) highlights the critical, high-energy oxidative addition step.
Caption: The Suzuki catalytic cycle for aryl fluorides.
The entire process hinges on successfully navigating the high activation barrier of the initial Oxidative Addition step. Every optimization strategy—choosing electron-rich ligands, increasing temperature, or switching to a more active metal like nickel—is aimed at lowering this barrier and allowing the cycle to proceed efficiently.
References
- Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Schafer, A., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters. [Link]
- Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides.
- Newman, S. G., et al. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]
- Cimino, G., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
- Reddit. (2022). Struggling with Suzuki Reaction. [Link]
- Ladeira, S., et al. (2014). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
- Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Amatore, C., et al. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
- Espinet, P., et al. (2004). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Claremont Colleges Scholarship. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
Sources
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- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-(4-Fluorophenyl)benzonitrile
Welcome to the technical support guide for the purification of crude 4-(4-Fluorophenyl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. As this compound is frequently synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this guide focuses on troubleshooting issues arising from this specific synthetic context.[1][2][3]
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark-colored solid or oil. What are the likely impurities?
A1: The dark coloration, typically black or brown, is almost always indicative of residual palladium catalyst, which has precipitated as palladium black.[4] Beyond the catalyst, crude this compound from a Suzuki coupling is often contaminated with a variety of organic and inorganic materials.
-
Palladium Catalyst: Finely divided palladium metal is the primary source of dark color.[4][5]
-
Homocoupled Byproducts: These are highly probable impurities. You may have 4,4'-difluorobiphenyl (from the coupling of your aryl halide) and 4,4'-dicyanobiphenyl (from the coupling of your boronic acid).[6][7][8] These are often the most challenging to separate due to their structural similarity to the desired product.
-
Unreacted Starting Materials: Residual 4-fluorobenzonitrile, 4-chlorobenzonitrile, or the corresponding aryl halide/boronic acid may be present.[9][10]
-
Phenolic Impurities: Hydrolysis of the boronic acid or aryl halide under basic reaction conditions can generate 4-cyanophenol or 4-fluorophenol.[6][11]
-
Inorganic Salts: Bases like potassium carbonate (K₂CO₃) or phosphates (K₃PO₄) and boronate salts from the reaction workup can persist if the aqueous washes were insufficient.[12][13]
A general workflow for tackling a crude mixture is outlined below.
Q2: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common recrystallization problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[14] This typically occurs for two main reasons:
-
High Impurity Load: Impurities disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point of your compound.
-
Improper Solvent Choice: The boiling point of your solvent might be higher than the melting point of your product-impurity mixture.[14]
To resolve this, consider the following troubleshooting steps:
-
Lower the Solution Temperature: Re-heat the solution to dissolve the oil, add a small amount of extra solvent to ensure you are not supersaturated, and then allow it to cool much more slowly. A slow cooling rate is crucial for proper crystal formation.[14][15]
-
Change the Solvent System: Switch to a lower-boiling point solvent or a mixed-solvent system. For aromatic nitriles, a combination of a polar solvent (like ethanol or ethyl acetate) with a non-polar anti-solvent (like hexanes or heptane) often works well.[14] The anti-solvent is added dropwise to the hot, dissolved solution until turbidity is observed, then the solution is clarified with a few drops of the primary solvent before cooling.
-
Induce Crystallization: If the solution is reluctant to crystallize, use a seed crystal from a previously purified batch or scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[14]
Q3: My recovery after recrystallization is very low. How can I improve the yield?
A3: Low recovery is a frequent trade-off for high purity. To improve it without compromising quality, focus on optimizing each step:
-
Minimize Solvent Volume: The most common cause of low recovery is using too much solvent. The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise to your crude solid until it just dissolves.[15]
-
Maximize Cooling: After allowing the solution to cool slowly to room temperature, place it in an ice bath or even a freezer (if the solvent's freezing point allows) for at least 30-60 minutes to maximize precipitation.[14]
-
Wash Crystals Judiciously: When washing the collected crystals in the filter funnel, use a minimal amount of ice-cold solvent. Using room temperature or excessive solvent will redissolve some of your product.[15]
-
Analyze the Mother Liquor: Check the filtrate (mother liquor) by TLC. If a significant amount of product remains, you can concentrate the filtrate and perform a second recrystallization (a "second crop") to improve your overall yield. Be aware that the second crop will likely be less pure than the first.
| Solvent System | Suitability for this compound | Rationale |
| Ethanol or Isopropanol | Good | Dissolves the compound well when hot, but has significantly lower solubility when cold. A good starting point for screening.[14] |
| Ethyl Acetate / Hexanes | Excellent | The polarity can be finely tuned. Dissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy. Provides sharp crystallization.[14] |
| Toluene | Fair | Good for dissolving but may have too high a boiling point and solubility at room temperature, leading to lower recovery. |
| Water | Poor | The compound has very low water solubility due to its hydrophobic aromatic rings.[10] |
Section 2: In-Depth Troubleshooting Guides
Guide 1: Step-by-Step Removal of Palladium Catalyst Residues
Residual palladium is detrimental to subsequent reactions and is a major concern in pharmaceutical development.[16] Simply filtering the reaction mixture is often insufficient.
Protocol: Filtration through Celite® This is the first and simplest method to try.[5][12]
-
Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane). This reduces viscosity and prevents product precipitation on the filter aid.
-
Prepare Pad: Prepare a short pad of Celite® (diatomaceous earth) or silica gel (2-3 cm thick) in a Büchner or fritted glass funnel.
-
Filter: Slowly pour the diluted reaction mixture through the pad. The fine black particles of palladium will be trapped by the filter aid.[5][17]
-
Wash: Wash the pad thoroughly with the same solvent to ensure all of the product is recovered.[5]
Advanced Options for Trace Palladium Removal:
-
Activated Charcoal: If color persists after Celite filtration, you can treat the solution with activated charcoal. Add a small amount to the organic solution, stir for 15-30 minutes, and then filter through Celite to remove the charcoal.[14] Caution: Using too much charcoal can lead to product loss through adsorption.
-
Metal Scavengers: For applications requiring very low palladium levels (<10 ppm), solid-supported scavengers are highly effective. These are typically silica or polymer beads functionalized with thiol or amine groups that chelate the palladium.[16][18] The crude organic solution is stirred with the scavenger beads for a few hours and then simply filtered off.
Guide 2: Resolving Co-elution of Homocoupled Byproducts in Column Chromatography
Homocoupled byproducts like 4,4'-difluorobiphenyl are often non-polar and can co-elute with the slightly more polar this compound.
Strategy 1: Optimize the Mobile Phase
-
Reduce Polarity: The key is to increase the retention time of your more polar product relative to the non-polar impurities. Use a less polar eluent system. Start with a very low percentage of ethyl acetate in hexanes (e.g., 2-5%) and increase the polarity gradually (gradient elution).[19]
-
Use an Alternative Solvent System: If hexanes/ethyl acetate fails, try a dichloromethane/hexanes system. Dichloromethane offers different selectivity and can sometimes resolve closely eluting spots.
Strategy 2: Change the Stationary Phase
-
Phenyl-Hexyl Columns: For challenging separations of aromatic compounds, a standard silica column may be insufficient. Phenyl-functionalized silica columns can provide alternative selectivity based on π-π interactions between the stationary phase and your aromatic compounds.[20] This can often reverse the elution order or significantly improve the separation of biaryls.
| Compound | Structure | Polarity | Typical TLC Rf (10% EtOAc/Hexanes) |
| 4,4'-Difluorobiphenyl | F-Ph-Ph-F | Low | ~0.7 |
| This compound | F-Ph-Ph-CN | Medium | ~0.5 |
| 4,4'-Dicyanobiphenyl | NC-Ph-Ph-CN | High | ~0.2 |
Note: Rf values are approximate and depend on the specific TLC plate, solvent system, and spotting concentration.
Guide 3: Eliminating Phenolic Impurities via Liquid-Liquid Extraction
Impurities like 4-cyanophenol are acidic due to the phenolic hydroxyl group and can be easily removed with a basic wash during the workup.[11][21][22]
Protocol: Acid-Base Extraction
-
After the initial aqueous workup, dissolve the crude organic extract in a suitable solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The basic solution will deprotonate the acidic phenol, forming a water-soluble phenoxide salt.
-
R-OH + NaOH → R-O⁻Na⁺ (water-soluble) + H₂O
-
-
Separate the aqueous layer. It is good practice to repeat the basic wash one more time to ensure complete removal.
-
Wash the organic layer with water and then brine to remove any residual base and reduce the amount of dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to yield a product free of phenolic impurities.
References
- PubChem. (n.d.). 4-Fluorobenzonitrile. National Center for Biotechnology Information.
- Kjell, D. P., & Johnson, D. R. (2020). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- Google Patents. (n.d.). US6194599B1 - Process for preparing biaryl compounds.
- ResearchGate. (2015). How can I remove palladium Pd catalyst easily?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Google Patents. (n.d.). Synthesis and refining method of 4-fluorobenzoylacetonitrile.
- Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Journal of the Korean Chemical Society. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.
- Google Patents. (n.d.). CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.
- Google Patents. (n.d.). CN101429137A - Process for producing p-phenyl cyanophenyl.
- Reddit. (2019). What would be a good way to kill leftover palladium from a reaction mixture?. r/chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook.
- Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
- Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Solubility of Things. (n.d.). 4-Chlorobenzonitrile.
- Chemistry LibreTexts. (2023). Recrystallization.
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ChemBK. (n.d.). 4-Hydroxybenzonitrile.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2023). Performing Column Chromatography. Professor Dave Explains.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- PubChem. (n.d.). 4-Cyanophenol. National Center for Biotechnology Information.
Sources
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. orgsyn.org [orgsyn.org]
- 20. lcms.cz [lcms.cz]
- 21. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 22. chembk.com [chembk.com]
Technical Support Center: Optimizing Catalyst and Base Selection for Biphenyl Synthesis via Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling
Welcome to our dedicated technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet often frustrating side reaction of dehalogenation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of Suzuki coupling, and how do I identify it?
A1: Dehalogenation is a prevalent side reaction where the organic halide starting material is reduced, resulting in the replacement of the halogen atom (I, Br, Cl) with a hydrogen atom.[1] This leads to the formation of a hydrodehalogenated byproduct instead of the desired cross-coupled product, which ultimately lowers your reaction yield. You can typically identify this byproduct by mass spectrometry (MS) as a compound with a molecular weight corresponding to the starting aryl halide minus the mass of the halogen plus the mass of a hydrogen. For example, if you start with bromobenzene (MW 157.01), the dehalogenated product, benzene (MW 78.11), will be observed.
Q2: What is the primary mechanism driving this unwanted dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can arise from several sources within your reaction mixture, including the base, solvent (particularly alcohols), or even trace amounts of water.[1] Once formed, this Pd-H species can participate in a competing catalytic cycle. Instead of undergoing transmetalation with the boronic acid, the aryl palladium halide intermediate (Ar-Pd-X) can undergo reductive elimination with the hydride to yield the dehalogenated arene (Ar-H) and regenerate the active Pd(0) catalyst.[1]
Q3: Are certain types of organic halides or substrates more prone to dehalogenation?
A3: Absolutely. The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl .[1][2][3][4] Aryl and heteroaryl iodides are the most susceptible to this side reaction. While aryl chlorides are the least reactive in the desired coupling, they are also the least prone to dehalogenation.[1][2][3][4]
Furthermore, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1][2] The nitrogen atom in these heterocycles can sometimes coordinate to the palladium catalyst, influencing the reaction outcome. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can also affect the reaction. In some cases, protecting the N-H group can effectively suppress dehalogenation.[1][5]
Q4: Can the choice of my boronic acid or ester influence the extent of dehalogenation?
A4: While the organic halide is a primary factor, the reactivity of the organoboron reagent plays a crucial role. A slow transmetalation step allows more time for competing side reactions like dehalogenation to occur.[1] Therefore, using highly active and stable boronic acids or their corresponding esters can help minimize dehalogenation by promoting a faster forward reaction.[1] Pinacol esters are a popular choice for improving the stability of the boronate and preventing protodeboronation.[6]
Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation
If you are observing significant dehalogenation in your Suzuki coupling reaction, this guide provides a systematic approach to troubleshoot and optimize your conditions.
Visualizing the Competing Pathways
To effectively troubleshoot, it's essential to visualize the catalytic cycle and the point at which the undesired dehalogenation pathway diverges.
Caption: Competing Suzuki coupling and dehalogenation pathways.
Step 1: Evaluate Your Catalyst System
The choice of palladium source and, more critically, the ligand is paramount in controlling dehalogenation.
-
Ligand Selection: The ligand modulates the electronic and steric properties of the palladium center. For minimizing dehalogenation, consider switching to bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][7] These ligands can accelerate the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.
-
Recommended Ligands: Buchwald's biaryl phosphine ligands such as SPhos and XPhos are often effective.[1]
-
Pre-catalysts: Using well-defined pre-catalysts like XPhos Pd G2 or G3 can provide a more consistent source of the active Pd(0) species and have shown success in reducing dehalogenation.[2][7][8]
-
| Ligand Type | Key Characteristics | Impact on Dehalogenation | Example |
| Monodentate Phosphines | |||
| Triphenylphosphine (PPh₃) | Less bulky, less electron-donating | Can be prone to dehalogenation | Pd(PPh₃)₄ |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Bulky, electron-rich | Generally reduces dehalogenation | - |
| Biaryl Phosphines (Buchwald) | Bulky, electron-rich | Highly effective at suppressing dehalogenation | SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically demanding | Often very effective, especially for challenging substrates | IPr, IMes |
Step 2: Optimize the Base
The base plays a multifaceted role in the Suzuki coupling, including activating the boronic acid.[9][10] However, strong bases, particularly alkoxides, can also promote the formation of Pd-H species, leading to dehalogenation.[7]
-
Base Screening: If you suspect the base is the culprit, consider screening a range of bases with varying strengths.
-
Weaker Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ are often a good starting point.[1]
-
Phosphate Bases: K₃PO₄ is a widely used and often effective base that can minimize dehalogenation, especially in anhydrous conditions.[1][11]
-
Fluoride Sources: For base-sensitive substrates, KF can be a mild and effective option.[9]
-
-
Aqueous vs. Anhydrous: The presence of water can be a source of protons. While often necessary, running the reaction under anhydrous conditions with a base like K₃PO₄ can sometimes mitigate dehalogenation.[12]
Step 3: Re-evaluate Your Solvent Choice
The solvent can be a direct source of hydrides, particularly alcohols.[6]
-
Solvent Selection: If you are using a protic solvent, consider switching to an aprotic alternative.
-
Solvent Purity: Ensure your solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.
Step 4: Adjust Reaction Parameters
Fine-tuning the reaction conditions can often tip the balance in favor of the desired coupling.
-
Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[1] However, be cautious, as excessive heat can also lead to catalyst decomposition.
-
Concentration: In some cases, running the reaction at a higher concentration can favor the bimolecular cross-coupling over the competing unimolecular dehalogenation.
Experimental Protocols
Here are two general starting protocols for minimizing dehalogenation, one for a standard aryl bromide and another for a more challenging N-heterocyclic chloride.
Protocol 1: Suzuki Coupling of an Aryl Bromide with Minimized Dehalogenation
Objective: To provide a robust starting point for the coupling of an aryl bromide where dehalogenation is a concern.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.[1]
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene. Add this to the reaction flask.
-
Add the remaining toluene and water.[1]
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a Challenging N-Heterocyclic Chloride
Objective: To provide a starting point for coupling challenging N-heterocyclic chlorides, which are prone to dehalogenation.
Materials:
-
N-heterocyclic chloride (1.0 mmol)
-
Arylboronic acid pinacol ester (1.3 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.5 mmol, anhydrous)
-
1,4-Dioxane (5 mL, anhydrous)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask or vial under an inert atmosphere, add the N-heterocyclic chloride, arylboronic acid pinacol ester, XPhos Pd G3, and anhydrous K₃PO₄.
-
Add anhydrous 1,4-dioxane.
-
Degas the reaction mixture thoroughly.
-
After degassing, heat the reaction to 100-110 °C.
-
Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.
-
Workup and purification are similar to Protocol 1.
Summary and Final Recommendations
Caption: A flowchart for troubleshooting dehalogenation.
Successfully mitigating dehalogenation in Suzuki coupling is often an iterative process of optimization. By systematically evaluating and modifying your choice of ligand, base, and solvent, you can significantly favor the desired cross-coupling pathway. Remember that for particularly challenging substrates, such as N-heterocycles, protecting group strategies may be necessary to achieve high yields of your target molecule.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ACS Publications.
- ACS Publications.
- Semantic Scholar.
- Reddit.
- ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate.
- NIH National Library of Medicine. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- Reddit.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Managing Poor Solubility in Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poorly soluble reactants. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these common experimental hurdles and achieve successful outcomes in your synthetic endeavors.
Troubleshooting Guide: Tackling Solubility Challenges Head-On
This section is structured in a question-and-answer format to directly address specific issues you may be facing at the bench.
Q1: My starting material has very low solubility in common cross-coupling solvents. What are my primary options for solvent selection?
A1: Poor solubility of a reactant is a frequent cause of low yields or failed reactions. The choice of solvent is critical as it must dissolve a wide range of components, from lipophilic organic substrates to inorganic salts and organometallic catalyst complexes.[1] When standard solvents like toluene or THF are ineffective, a systematic approach to solvent selection is necessary.
Underlying Principle: The solvent's role extends beyond simply dissolving reactants; it influences the reaction rate, selectivity, and catalyst stability.[1][2] A suitable solvent or solvent system creates a homogeneous environment, maximizing the interaction between the catalyst and substrates.[1]
Troubleshooting Workflow:
-
Evaluate Dipolar Aprotic Solvents: Highly polar aprotic solvents are often the first choice for dissolving a broad range of organic compounds and inorganic salts.[1]
-
Examples: N,N-Dimethylformamide (DMF), 1,4-dioxane, and dimethyl sulfoxide (DMSO) are excellent starting points due to their high polarity and coordinating ability, which can help stabilize catalytic species.[1][3] DMF, in particular, is a versatile solvent capable of dissolving many organic compounds and some inorganic salts, with a high boiling point that allows for elevated reaction temperatures.[1]
-
-
Implement a Co-Solvent Strategy: If a single solvent is insufficient, a mixture of solvents can be highly effective.
-
Polar/Non-polar Mixtures: A common approach is to use a mixture of a non-polar solvent (like toluene, which is good for dissolving many organic substrates) and a more polar co-solvent to dissolve the base or other salts. For instance, in a Suzuki-Miyaura coupling, a mixture of toluene and water is often used with a base like sodium carbonate.[4]
-
Ether/Hydrocarbon Mixtures: Ethers are particularly useful for synthesizing and stabilizing reactive organometallic reagents like Grignard reagents.[1]
-
-
Consider Less Common but Effective Solvents:
-
Biomass-Derived Solvents: For greener chemistry initiatives, consider solvents like γ-valerolactone, which is a biomass-derived and environmentally friendly option.[5]
-
Deep Eutectic Solvents (DES): A mixture of choline chloride and glycerol can be a suitable medium for Suzuki and Heck reactions, offering sustainability benefits as both components are cheap and non-toxic.[1]
-
Experimental Protocol: Solvent Screening for a Suzuki-Miyaura Coupling
-
Setup: In parallel reaction vials, place your poorly soluble aryl halide (1.0 equiv), boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.02 equiv).
-
Solvent Addition: To each vial, add a different solvent or co-solvent system (e.g., Toluene, DMF, 1,4-Dioxane, Toluene/H₂O (1:1), DMF/H₂O (1:1)).
-
Reaction: Stir the reactions at 80-100 °C and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion rates to identify the optimal solvent system for your specific substrates.
Q2: My reaction is sluggish and gives low conversion, even with an appropriate solvent. How can I enhance the reaction rate when solubility is a limiting factor?
A2: When a reaction is slow despite finding a solvent that provides some solubility, the issue often lies in insufficient mass transfer or low effective concentration of the dissolved species. In these cases, external energy input or specialized catalytic systems can overcome these limitations.
Underlying Principle: Increasing the kinetic energy of the system or enhancing the microscopic mixing of reactants can accelerate reaction rates, even in heterogeneous mixtures.
Troubleshooting Strategies:
-
Elevated Temperatures: Increasing the reaction temperature is often the simplest way to improve both solubility and reaction kinetics. The use of high-boiling point solvents like DMF (153 °C) or 1,4-dioxane (101 °C) can be advantageous.[1] Pressurized flow reactors can even allow for superheating solvents above their atmospheric boiling points, further accelerating slow reactions.[6]
-
Sonication: Ultrasound irradiation can significantly accelerate heterogeneous reactions.[7] The acoustic cavitation caused by ultrasound creates localized high pressures and temperatures, promoting homogenization and deagglomeration of solid particles.[7] This technique has been shown to be essential for some cross-coupling reactions that do not proceed under silent conditions.[8]
-
Microwave Irradiation: Microwave heating can rapidly increase the internal temperature of the reaction mixture, often leading to dramatic rate enhancements. This is particularly useful for sluggish reactions with poorly soluble substrates.
Experimental Protocol: Ultrasound-Promoted Suzuki Coupling
-
Reaction Setup: In a thick-walled reaction tube, combine the aryl halide (1.0 equiv), boronic acid (1.5 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv) in a suitable solvent (e.g., an ionic liquid or a molecular solvent).[8]
-
Sonication: Place the reaction tube in an ultrasonic cleaning bath.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Compare the reaction time to a control reaction stirred at the same temperature without sonication.[8]
Q3: I am working with extremely insoluble materials like polyaromatic hydrocarbons or pigments. Are there specialized techniques for these challenging substrates?
A3: For substrates that are practically insoluble in all common organic solvents, conventional solution-based synthesis is often ineffective.[9] In these cases, advanced techniques that do not rely on dissolution are required.
Underlying Principle: Mechanochemistry and temporary solubilization strategies can enable reactions of otherwise intractable materials.
Advanced Techniques:
-
Mechanochemical Ball-Milling: This solvent-free technique uses mechanical force to induce chemical reactions in the solid state.[2] High-temperature ball-milling has been successfully used for Suzuki-Miyaura cross-coupling of insoluble aryl halides, including pigments that are unreactive in solution.[9][10] The mechanical grinding facilitates mixing and continuously generates fresh reactive surfaces.[11]
-
Removable Solubilizing Groups: A clever strategy involves temporarily installing a solubilizing group onto one of the coupling partners. For example, a silyl group with long alkyl chains can be attached to an organoboron nucleophile to make it soluble.[12] After the cross-coupling reaction, the now-soluble product can be purified by standard methods like column chromatography, and the silyl group can be easily removed to yield the desired insoluble product.[12]
Diagram: Workflow for Removable Solubilizing Groups
Caption: Workflow for synthesizing insoluble products using a removable solubilizing group strategy.
Frequently Asked Questions (FAQs)
Q: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A: A phase-transfer catalyst is an agent that facilitates the migration of a reactant from one phase into another where the reaction occurs.[13][14] This is particularly useful in biphasic systems, such as a reaction between a water-soluble inorganic salt and an organic-soluble substrate.[4] The PTC, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has both hydrophilic and lipophilic properties, allowing it to escort an anion (like a hydroxide or carbonate) from the aqueous phase into the organic phase to participate in the catalytic cycle.[4][13][14] You should consider using a PTC when your reaction involves reactants that are soluble in immiscible phases.
Q: How does micellar catalysis help with insoluble substrates?
A: Micellar catalysis is a green chemistry approach that uses water as the bulk solvent.[15] Surfactants are added to the water, which self-assemble into nanomicelles. These micelles have a hydrophobic core and a hydrophilic shell.[16] Insoluble organic reactants and the catalyst are partitioned into the hydrophobic core, creating a highly concentrated microenvironment where the reaction can proceed efficiently.[16][17] This technique avoids the use of large quantities of volatile organic solvents and can significantly enhance reaction rates.[15][16]
Q: Can flow chemistry be a solution for solubility issues?
A: Yes, flow chemistry offers several advantages for managing solubility.[18] Continuous-flow systems can be pressurized, allowing solvents to be heated above their normal boiling points, which can significantly increase the solubility of reactants.[6][19] The excellent mixing and heat transfer in microreactors can also improve the performance of heterogeneous reactions.[6] Furthermore, flow chemistry can prevent the clogging that can occur in batch reactions due to the precipitation of insoluble salts or products.[18]
Table 1: Summary of Strategies for Managing Poor Solubility
| Strategy | Principle of Operation | Best For | Key Considerations |
| Solvent Selection | Finding a medium that dissolves all reaction components.[1] | Moderately soluble substrates. | A wide range of polar aprotic and co-solvent systems are available.[1] |
| Elevated Temperature | Increases solubility and reaction kinetics. | Sluggish reactions with some solubility. | Requires high-boiling point solvents or pressurized reactors.[1][6] |
| Sonication | Acoustic cavitation improves mass transfer in heterogeneous systems.[7] | Heterogeneous reactions with solid reactants. | Can accelerate reactions that are otherwise non-reactive.[8] |
| Phase-Transfer Catalysis | A catalyst shuttles a reactant between immiscible phases.[14] | Biphasic reactions (e.g., aqueous base, organic substrate). | Choose a PTC compatible with your reaction system (e.g., TBAB).[4] |
| Micellar Catalysis | Surfactant micelles create hydrophobic microreactors in water.[16] | Water-insoluble reactants; green chemistry applications. | Requires screening of surfactants for optimal performance. |
| Mechanochemistry | Mechanical energy drives reactions in the solid state without solvent.[2] | Extremely insoluble or unreactive solid substrates. | Requires specialized ball-milling equipment.[9] |
| Flow Chemistry | Pressurized systems allow for superheating of solvents to increase solubility.[6] | Reactions limited by solubility at atmospheric pressure. | Offers enhanced safety and scalability.[5][18] |
Diagram: Decision Tree for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing solubility problems in cross-coupling reactions.
References
- D. J. C. Constable et al.
- C. J. A. Warner, "Solvent effects in palladium catalysed cross-coupling reactions," White Rose Research Online,
- S. Roy et al.
- J. C. Vantourout et al.
- M. H. G. Prechtl et al., "Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters," MDPI,
- S. K. Sahoo et al.
- K. Kubota et al., "Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl group," RSC Publishing,
- T. Fantoni et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, RSC Publishing, [Link]
- A. R. Pisanò et al.
- S. R. K. Mudadla et al.
- P. D. Newman et al.
- "Toward overcoming solubility issues in organic chemistry," Asia Research News, 2021, [Link]
- S. K. Sahoo et al.
- M. Movassaghi et al.
- A. R. Pisanò et al., "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview," iris.unina.it,
- M. S. Sigman et al., "Solvent coordination to palladium can invert the selectivity of oxidative addition," Chemical Science, RSC Publishing, [Link]
- M. A. P. Martins et al., "Ultrasound-promoted palladium-catalyzed cross coupling reactions," Chemistry Central Journal, 2009,
- M. H. G. Prechtl et al., "Effect of different additives on the Suzuki-Miyaura cross-coupling...
- T. Seo et al., "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides," Journal of the American Chemical Society, 2021, [Link]
- "Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference," ACS GCI Pharmaceutical Roundtable,
- S. G. Newman et al., "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture," Frontiers,
- "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs,
- S. V. Ley et al., "How to approach flow chemistry," Chemical Society Reviews, RSC Publishing, [Link]
- D. Dalal et al.
- S. L. Buchwald et al., "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts," Journal of the American Chemical Society,
- K. Kubota et al., "Strategy for the solid-state cross-coupling of insoluble substrates...
- B. H.
- R. A. Fernandes et al.
- "Phase-transfer catalyst – Knowledge and References," Taylor & Francis,
- N. C. Bruno, "Cross-Coupling Reaction Manual: Desk Reference," Sigma-Aldrich,
- S. G. Newman et al.
- "Phase transfer c
- T. Noël et al., "A field guide to flow chemistry for synthetic organic chemists," Chemical Society Reviews, PubMed Central,
- "ASAP (As Soon As Publishable)
- J. M. Keith, "Greener Approaches to Cross-Coupling," Books,
- B. H. Lipshutz et al.
- K. I. Booker-Milburn, "Recent Advances/Contributions in the Suzuki–Miyaura Reaction," Books,
- "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides," ICReDD, 2021,
- B. H. Lipshutz, "Aqueous Micellar Technology: An Alternative Beyond Organic Solvents," The Royal Society of Chemistry,
- "Solid-State Cross-Coupling Overcomes Solubility Issues," ChemistryViews, 2021,
- "Metal-Catalyzed Cross-Coupling Reactions," ChemTalk,
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Technical Support Center: A Scientist's Guide to Column Chromatography of Benzonitrile Derivatives
Welcome to the technical support center for the purification of benzonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying this important class of aromatic compounds. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the principles and practices that ensure successful separations.
Part 1: The Chemical Logic of Separating Benzonitrile Derivatives
The key to purifying any compound via column chromatography lies in understanding and exploiting differences in polarity. For substituted benzonitriles, the polarity is a function of the nitrile group and the electronic effects of other substituents on the aromatic ring.
The nitrile group (-C≡N) is strongly polar and electron-withdrawing.[1][2][3] This property dominates the overall polarity of the parent molecule, benzonitrile. When other substituents are present, they can either enhance or diminish this polarity through inductive and resonance effects.[2][3]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), carbonyls (-CHO, -COR), and sulfones (-SO₂R) are also electron-withdrawing.[1] When present on the benzonitrile ring, they increase the molecule's overall polarity. This leads to stronger interactions with the polar stationary phase (like silica gel) and requires a more polar mobile phase for elution.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups donate electron density to the ring. This can partially offset the electron-withdrawing nature of the nitrile group, making the molecule less polar. Consequently, these derivatives will elute faster from a normal-phase column with a less polar mobile phase.
The position of the substituent (ortho, meta, or para) also influences polarity and, therefore, separation. Isomers often present the most significant purification challenges.
Part 2: Systematic Protocol for Method Development
A successful column purification is not a matter of chance; it is the result of a systematic and logical workflow. The journey begins with Thin-Layer Chromatography (TLC), a rapid and inexpensive method to scout for the optimal separation conditions.[4][5]
Step 1: Thin-Layer Chromatography (TLC) Analysis
TLC is your small-scale preview of the column separation. The goal is to find a solvent system where the desired benzonitrile derivative has a Retention Factor (R_f) of approximately 0.2-0.3.[4][6][7] This R_f value generally provides the best balance for good separation on a column.[4][6]
Experimental Protocol: TLC Analysis
-
Prepare your sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by using a chemical stain.
-
Calculate R_f: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Optimize: Adjust the solvent system polarity until your target compound has an R_f of ~0.2-0.3.
Table 1: Common Solvent Systems for Flash Chromatography [8][9]
| Polarity | Non-Polar Component | Polar Component | Typical Applications |
| Low | Hexanes/Heptane | Diethyl Ether | Very non-polar compounds |
| Standard | Hexanes/Heptane | Ethyl Acetate | Wide range of "normal" polarity compounds.[4][8] |
| Medium-High | Dichloromethane | Methanol | More polar compounds.[8] |
| For Basic Compounds | Dichloromethane | Methanol (+ 0.1-1% Triethylamine) | Amines and other basic compounds to prevent tailing.[10] |
| For Acidic Compounds | Dichloromethane | Methanol (+ 0.1-1% Acetic Acid) | Carboxylic acids and other acidic compounds. |
Step 2: Column Packing and Sample Loading
Proper column packing is crucial to avoid issues like channeling and band broadening, which lead to poor separation.[11]
Workflow for Column Preparation and Separation
Caption: Workflow for column chromatography purification.
Experimental Protocol: Column Chromatography
-
Column Selection: Choose a column diameter and length appropriate for your sample size. A common rule of thumb is a silica gel to sample mass ratio of 30:1 for easy separations and higher for more difficult ones.[6]
-
Packing the Column (Wet Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.[12]
-
In a beaker, mix the required amount of silica gel with your starting, non-polar mobile phase to form a slurry.[13]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Run solvent through the column until the silica bed is stable and equilibrated.[12]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.[11]
-
Dry Loading: If your sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11] Carefully add this powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure compound.[11]
-
Combine the pure fractions and evaporate the solvent to obtain your purified benzonitrile derivative.
-
Part 3: Troubleshooting Guide (Q&A Format)
Q1: My benzonitrile derivative is not moving off the baseline (R_f = 0), even with 100% ethyl acetate. What should I do?
A1: This indicates a very strong interaction between your compound and the silica gel, likely due to high polarity.
-
Causality: Your benzonitrile derivative may possess multiple polar functional groups (e.g., -OH, -NH₂, -COOH in addition to the -CN), making it highly polar.
-
Solution: You need to increase the polarity of your mobile phase. A common next step is to use a mixture of dichloromethane and methanol.[8] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.[8]
Q2: I'm trying to separate two benzonitrile isomers, but they are co-eluting on the TLC plate and the column.
A2: Separating isomers is a common challenge. The subtle differences in their polarity require a fine-tuned mobile phase.
-
Causality: Isomers have very similar polarities. A standard solvent system like ethyl acetate/hexanes may not have the required selectivity.
-
Solution 1: Use a less polar, "slower" solvent system. A lower polarity eluent will result in lower R_f values and can often magnify small differences in polarity, improving separation.[6]
-
Solution 2: Try a different solvent system. The selectivity of the separation can be altered by changing the solvents. For example, if ethyl acetate/hexanes fails, try diethyl ether/hexanes or dichloromethane/hexanes.
-
Solution 3: Employ Gradient Elution. Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be highly effective.[15][16][17] Start with a low polarity mobile phase to separate the less polar components, and gradually increase the polarity to elute the more tightly bound compounds.[15][18] This technique often results in better resolution and sharper peaks for complex mixtures.[16][17]
Isocratic vs. Gradient Elution
Caption: Comparison of Isocratic and Gradient Elution.
Q3: My purified fractions show a new spot on the TLC plate that wasn't in the crude mixture. What's happening?
A3: This suggests that your compound may be degrading on the silica gel.
-
Causality: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[19] The nitrile group itself can be susceptible to hydrolysis under certain conditions, especially if other activating groups are present.
-
Solution 1: Deactivate the silica gel. You can neutralize the acidic sites on the silica by pre-treating it. For basic or neutral compounds, this can be done by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[10][20]
-
Solution 2: Use an alternative stationary phase. If your compound is highly acid-sensitive, consider using a different stationary phase, such as alumina (which is available in neutral, acidic, or basic forms) or a reversed-phase silica gel (like C18).[21][22]
Q4: My compound is streaking or "tailing" on the TLC and column, leading to poor separation.
A4: Tailing is often a sign of undesirable interactions between your compound and the stationary phase.
-
Causality 1: Sample Overload. Applying too much sample to the column can saturate the stationary phase, leading to band broadening and tailing.[20]
-
Solution 1: Reduce the amount of sample loaded onto the column.
-
Causality 2: Strong Acid/Base Interactions. If your benzonitrile derivative has a basic (e.g., an amino group) or acidic functional group, it can interact strongly and non-ideally with the silica.
-
Solution 2: Add a modifier to your mobile phase. For basic compounds, add 0.1-1% triethylamine.[20] For acidic compounds, add 0.1-1% acetic acid.[20] This will saturate the active sites on the silica and allow your compound to elute more symmetrically.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use the same solvent system for my column that I used for TLC? A: Yes, that is the standard starting point. Column chromatography is essentially a scaled-up version of TLC.[5] However, you may need to slightly decrease the polarity of the mobile phase for the column compared to the TLC to achieve the best separation.
Q: How do I know what size column and how much silica to use? A: This depends on the amount of sample and the difficulty of the separation. For a standard separation, a silica gel to crude sample weight ratio of 30:1 to 50:1 is common. For difficult separations, a ratio of 100:1 or even higher may be necessary.
Q: My benzonitrile derivative is a solid with low solubility. How should I load it onto the column? A: Dry loading is the preferred method for compounds with poor solubility in the eluent.[11] Dissolve your compound in a good solvent (like dichloromethane or acetone), add silica gel (a few times the weight of your compound), and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This powder can then be evenly added to the top of your packed column.[10][11]
Q: What is reversed-phase chromatography, and when should I use it for benzonitrile derivatives? A: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[22] Elution occurs with decreasing polarity of the mobile phase. This technique is ideal for purifying highly polar benzonitrile derivatives that do not move from the baseline in normal-phase chromatography, or for compounds that are unstable on silica gel.
References
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- SOP: FLASH CHROMATOGRAPHY.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- Chemistry LibreTexts. (2019, June 5). Chromatography Columns.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- Geochimica et Cosmochimica Acta. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Small Scale Flash Column.
- BenchChem. Technical Support Center: Purification of Nitrile Compounds.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds.
- King Group. Successful Flash Chromatography.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives.
- Chemistry LibreTexts. (2019, June 5). 16.12: Substituted Benzenes.
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Technical Support Center: Alternative Solvents for Suzuki-Miyaura Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As the chemical industry pivots towards more sustainable and efficient practices, the reliance on traditional, often hazardous, organic solvents like dioxane, toluene, and DMF is being challenged. This guide is designed for researchers, chemists, and process development professionals who are exploring or implementing alternative and green solvent systems for the Suzuki-Miyaura coupling of aryl halides.
Here, we provide in-depth, field-tested insights in a direct question-and-answer format, addressing both foundational questions and specific troubleshooting scenarios you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the rationale and practical considerations for adopting alternative solvents.
Q1: Why should I move away from traditional solvents like toluene or dioxane for my Suzuki-Miyaura coupling?
A: The primary drivers are safety, sustainability, and process efficiency. Many traditional solvents are petroleum-derived, toxic, and pose significant environmental hazards, leading to their restriction under regulations like REACH.[1][2] Green solvents, such as bio-based γ-Valerolactone (GVL) or 2-Me-THF, offer a reduced environmental footprint and improved safety profiles.[3][4][5] Furthermore, certain alternative systems, like aqueous micellar catalysis, can dramatically increase reaction rates, allowing for lower catalyst loadings and milder conditions (e.g., room temperature), which translates to energy savings and a more economical process.[6][7]
Q2: What are the main classes of alternative solvents I should consider?
A: The landscape of alternative solvents is broad, but for Suzuki-Miyaura couplings, they can be grouped into several effective categories:
-
Bio-based "Green" Solvents: These are derived from renewable feedstocks. Examples include 2-Methyltetrahydrofuran (2-Me-THF), cyclopentyl methyl ether (CPME), and γ-Valerolactone (GVL).[3][4][8] They often have favorable safety profiles and can sometimes be recycled more efficiently than their petrochemical counterparts.
-
Water with Surfactants (Micellar Catalysis): Using water as the bulk solvent is a cornerstone of green chemistry.[9] For hydrophobic organic substrates, adding a surfactant (e.g., Tween 80, Kolliphor EL) creates micelles that act as nanoreactors, concentrating the reactants and catalyst to facilitate the reaction.[6][10][11] This approach can enable reactions at room temperature and under aerobic conditions.[6]
-
Polyethylene Glycols (PEGs): PEGs, particularly low molecular weight variants like PEG-400, are non-toxic, biodegradable, and have low volatility. They can serve as effective reaction media and, in some cases, help stabilize the palladium catalyst, preventing precipitation of "Pd black".[12][13][14] The catalyst/PEG system can often be recycled multiple times.[12]
-
Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point far lower than the individual components.[15][16] Choline chloride-based DESs (e.g., with glycerol or urea) are biodegradable, non-toxic, and can be highly effective, sometimes proceeding without the need for additional ligands.[17][18]
-
Ionic Liquids (ILs): ILs are salts with low melting points that can act as both the solvent and a stabilizing agent for the catalyst.[19][20] They are particularly noted for their negligible vapor pressure, reducing air pollution. In some cases, metal-containing ILs can promote ligand-free couplings.[21]
-
Solvent-Free (Mechanochemical) Conditions: For ultimate sustainability, the reaction can be run without any bulk solvent, often using ball milling.[22][23][24] This method minimizes waste but requires specialized equipment. Interestingly, even in nominally "solid-state" reactions, trace amounts of water generated in situ from the dehydration of boronic acid can be crucial for the reaction to proceed.[25][26]
Q3: How do I select the best alternative solvent for my specific substrates?
A: There is no single "best" solvent; the optimal choice depends on the properties of your aryl halide and boronic acid.
-
Start with Solubility: Your primary consideration is ensuring that your starting materials, particularly the aryl halide, have sufficient solubility at the reaction temperature. Bio-based ethers like 2-Me-THF are a good starting point as they mimic the properties of traditional solvents like THF and dioxane.[3]
-
Consider Substrate Reactivity: For highly unreactive substrates, such as aryl chlorides, more aggressive conditions or specialized systems may be needed. Surfactant-assisted catalysis in water has proven effective for activating challenging chloroarenes.[11]
-
Evaluate Downstream Processing: Think about product isolation. If your product is highly nonpolar, extraction from an aqueous or PEG-based system is often straightforward.[12] However, removing high-boiling solvents like DESs or GVL can be challenging and may require aqueous workups where the product precipitates or extraction into a specific organic solvent.
-
Run a Small Screen: It is highly recommended to screen a few solvent options. A good starting panel could include 2-Me-THF, a PEG/water system, and an aqueous surfactant system to gauge which environment best suits your reaction.
Q4: What is the role of water in these systems? Is it always required?
A: The role of water is multifaceted and often critical, even in systems not explicitly designated as "aqueous."
-
In Aqueous Systems: Water is the bulk solvent, providing significant environmental and cost benefits.[9]
-
As a Co-Solvent: In many traditional and green organic solvents (like dioxane, THF, or 2-Me-THF), a small amount of water is often added.[27] Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the crucial transmetalation step of the catalytic cycle by promoting the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic than the parent boronic acid.
-
In "Anhydrous" and Solvent-Free Reactions: Complete exclusion of water can sometimes be detrimental. Anhydrous couplings with bases like K₃PO₄ may require trace water to function effectively.[28] In solvent-free ball milling, water generated from the trimerization of boronic acid can be essential for the reaction to proceed.[25][26]
Section 2: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues encountered when using alternative solvents.
Core Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. Each step has specific requirements that can be impacted by your choice of solvent, base, and ligand.
Caption: A simplified Suzuki-Miyaura catalytic cycle.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic check of your reaction components and conditions is the best approach.
-
Possible Cause 1: Poor Catalyst Activity/Decomposition
-
Why it happens: The alternative solvent may not sufficiently stabilize the active Pd(0) species, leading to the formation of inactive palladium black. Some solvents, particularly protic ones or those with impurities, can interfere with the catalyst. The chosen ligand may also be unsuitable for the solvent system.
-
Recommended Solutions:
-
Ensure Inert Atmosphere: Even in systems reported to be "aerobic," oxygen can promote catalyst decomposition and boronic acid homocoupling.[29] For initial trials, rigorously degas your solvent and maintain a positive pressure of nitrogen or argon.
-
Screen Catalysts/Ligands: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. If this is failing, switch to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald palladacycle) that is designed for robust activation.[29][30]
-
Consider Ligand-Free Systems: In solvents like PEG or certain ILs/DESs, the solvent itself can stabilize the palladium nanoparticles, making an external ligand unnecessary.[12][31] Trying a ligand-free reaction can simplify the system.
-
-
-
Possible Cause 2: Inadequate Substrate/Reagent Solubility
-
Why it happens: The Suzuki coupling is often a multiphasic reaction. If the aryl halide, base, or boronic acid is not sufficiently soluble in the reaction medium, the reaction rate will be severely limited by mass transport. This is a common issue in purely aqueous systems without surfactants.[32]
-
Recommended Solutions:
-
Increase Temperature: Modestly increasing the temperature can improve solubility and reaction rates.
-
Modify the Solvent System: If using water, add a surfactant or a co-solvent like ethanol or PEG.[14][33] If using a nonpolar green solvent, adding a small amount of a more polar co-solvent may help dissolve the base.
-
Use a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary.[21]
-
-
-
Possible Cause 3: Boronic Acid Decomposition (Protodeboronation)
-
Why it happens: Boronic acids can be unstable, especially at high temperatures, in the presence of excess water, or with certain bases, leading to the formation of Ar-H instead of the desired Ar-Ar' product.[34]
-
Recommended Solutions:
-
Check Boronic Acid Quality: Use fresh, high-purity boronic acid.
-
Switch to a More Stable Boronate: Consider using boronic esters (e.g., pinacol esters) or MIDA boronates, which are significantly more stable and can be used in a wider range of conditions.
-
Optimize Base and Temperature: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and the lowest effective temperature to minimize decomposition.[28]
-
-
Problem 2: Significant Side Product Formation (e.g., Homocoupling of Boronic Acid)
-
Why it happens: The formation of Ar'-Ar' (Glaser-Hay coupling) is typically caused by the presence of oxygen, which oxidizes the Pd(0) catalyst and mediates the homocoupling pathway. Aryl halide homocoupling (Ar-Ar) can also occur but is less common.
-
Recommended Solutions:
-
Improve Degassing: This is the most critical factor. Sparge your solvent with argon or nitrogen for at least 30 minutes before use. Use "freeze-pump-thaw" cycles for the most rigorous oxygen removal.
-
Minimize Reaction Headspace: Run the reaction in a vessel that is appropriately sized for the reaction volume to minimize the amount of trapped air.
-
Use High-Purity Reagents: Ensure all reagents, especially the base and solvent, are free of oxidizing contaminants.
-
Problem 3: Difficulty with Product Isolation and Purification
-
Why it happens: Alternative solvents often have very different physical properties from traditional ones, requiring adjustments to the workup procedure.
-
Recommended Solutions:
-
For High-Boiling Solvents (PEG, DESs, GVL):
-
Dilute and Extract: Dilute the reaction mixture with a large volume of water. Your organic product will often precipitate and can be filtered off, or it can be extracted with a low-boiling, immiscible organic solvent like ethyl acetate or MTBE.[12]
-
Recycling the Solvent: The aqueous layer containing the PEG, DES, or IL can often be recovered and reused for subsequent reactions after extraction of the product.[12][17]
-
-
For Aqueous Surfactant Systems:
-
Direct Extraction: The product can usually be extracted directly from the aqueous mixture with a solvent like ethyl acetate.
-
Column Chromatography Issues: Be aware that residual surfactant can sometimes co-elute with your product during chromatography. It may be necessary to perform an additional aqueous wash of the combined organic extracts or use a silica plug before the main purification column.
-
-
Troubleshooting Workflow
When a reaction fails, follow a logical diagnostic path.
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura couplings.
Section 3: Data & Protocols
Table 1: Comparative Overview of Alternative Solvents for Suzuki-Miyaura Coupling
| Solvent Class | Examples | Key Properties | Advantages | Common Challenges & Considerations |
| Green Ethers | 2-Me-THF, CPME | Moderate polarity, water-immiscible, bio-based potential.[8] | Direct replacement for THF/dioxane, good solubility for many organics, easier workup.[35][36] | Potential for peroxide formation (store over inhibitors), may require co-solvent for base solubility. |
| Water + Surfactant | Water + Kolliphor EL, Tween 80, Lecithin[10] | Biphasic, forms micelles as "nanoreactors". | Extremely green, can enable room temp reactions, low catalyst loading, excellent for unreactive substrates.[6][11] | Product isolation can be tricky due to emulsions/surfactant residue, requires vigorous stirring.[10] |
| Polyethylene Glycol (PEG) | PEG-200, PEG-400 | High-boiling, polar, water-soluble, non-toxic.[12] | Often allows for ligand-free catalysis, catalyst/solvent system is highly recyclable, thermally stable.[14][31] | High viscosity can impede stirring, product isolation requires extraction from a diluted aqueous solution. |
| Deep Eutectic Solvents (DES) | Choline Chloride:Glycerol, Choline Chloride:Urea | High-boiling, highly polar, negligible vapor pressure, biodegradable.[15][17] | Can act as catalyst stabilizer, often recyclable, can promote ligand-free reactions.[37] | High viscosity, product isolation requires precipitation by adding anti-solvent (water), potential for substrate decomposition at high temps. |
| Ionic Liquids (ILs) | [bmim][BF₄], [bmim][PF₆] | Non-volatile, tunable properties, high thermal stability.[19][21] | Can be designed to enhance catalyst stability and activity, highly recyclable.[20][38] | High cost, potential toxicity of some ILs, can be difficult to remove from the product completely. |
| Solvent-Free | Ball Milling | Solid-state reaction.[22] | Ultimate green approach (minimal waste), can enable novel reactivity.[23][24] | Requires specialized equipment, reaction kinetics can be limited by physical mixing, can be sensitive to trace water content.[26] |
Protocol 1: General Procedure for a Trial Reaction in an Aqueous Surfactant System
This protocol is a starting point and should be optimized for your specific substrates. It is adapted from methodologies demonstrated to be effective for a range of aryl halides.[10]
-
Reagent Preparation:
-
Prepare a 2 wt% aqueous solution of your chosen surfactant (e.g., Kolliphor EL or Tween 80) in deionized water.
-
Thoroughly degas this solution by sparging with nitrogen or argon for 30-60 minutes.
-
-
Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%).
-
Seal the vial with a septum cap.
-
Purge the vial with nitrogen or argon for 5 minutes.
-
-
Addition of Reagents:
-
Under a positive inert atmosphere, add the degassed surfactant solution via syringe to achieve a typical concentration of 0.2-0.5 M with respect to the aryl halide.
-
Begin vigorous stirring. The mixture will likely be cloudy or biphasic.
-
Add the base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.) via syringe, either as a solid or dissolved in a minimal amount of the degassed surfactant solution.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at the desired temperature (start with room temperature, then screen up to 60-80 °C if needed).
-
Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC, GC-MS, or LC-MS.
-
-
Workup and Isolation:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering - ACS Publications.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH.
- Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids - MDPI.
- Ionic liquid acceleration of solid-phase suzuki-miyaura cross-coupling reactions - PubMed.
- Recyclable and Reusable Pd(OAc)2/DABCO/PEG-400 System for Suzuki−Miyaura Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications.
- Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review - MDPI.
- Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles - MDPI.
- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace.
- Suzuki–Miyaura cross-coupling reaction in deep eutectic mixture. - ResearchGate.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model - ACS Publications.
- Exploration of Ionic Liquids as Soluble Supports for Organic Synthesis. Demonstration with a Suzuki Coupling Reaction - ACS Publications.
- Natural Deep Eutectic Solvents as Sustainable Solvents for Suzuki–Miyaura Cross-Coupling Reactions Applied to Imidazo-Fused Heterocycles - ResearchGate.
- Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents | The Journal of Organic Chemistry - ACS Publications.
- Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki-Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents - PubMed.
- Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions | Request PDF.
- Screening of ionic liquids for the Suzuki-Miyaura coupling a - ResearchGate.
- Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere | Request PDF - ResearchGate.
- PEG (300)—PdCl2 Promoted Efficient and Convenient Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. | Request PDF - ResearchGate.
- Surfactant-Assisted Suzuki-Miyaura Coupling Reaction of Unreactive Chlorobenzene over Hydrotalcite-Supported Palladium Catalyst | Request PDF - ResearchGate.
- Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit.
- Microwave-Assisted Dehydrogenative Cross Coupling Reactions in γ-valerolactone with a Reusable Pd/β-cyclodextrin Crosslinked Catalyst - PMC - PubMed Central.
- Mechanochemical Solvent-Free Suzuki-Miyaura Cross-Coupling of Amides via Highly Chemoselective N-C Cleavage - PubMed.
- (PDF) Microwave-Assisted Dehydrogenative Cross Coupling Reactions in γ-valerolactone with a Reusable Pd/β-cyclodextrin Crosslinked Catalyst - ResearchGate.
- An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - OUCI.
- A Preparatively Convenient Ligand-Free Catalytic PEG 2000 Suzuki−Miyaura Coupling | The Journal of Organic Chemistry - ACS Publications.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Reusable and Efficient Pd(OAc) 2 /TBAB/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction under Ligand-Free Conditions | Request PDF - ResearchGate.
- What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate.
- A micellar palladium catalyst stabilized by PEG-PVEG as a vinyl-functionalized amphiphilic polymer for Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing).
- Mechanochemical Solvent‐Free Suzuki–Miyaura Cross‐Coupling of Amides via Highly Chemoselective N−C Cleavage - OUCI.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION - INOVATUS JOURNALS.
- Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives - New Journal of Chemistry (RSC Publishing).
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals.
- Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews.
- Solvent-free and time-efficient Suzuki–Miyaura reaction in a ball mill: the solid reagent system KF–Al2O3under inspection - ResearchGate.
- The Suzuki Reaction Under Solvent-Free Conditions | Request PDF - ResearchGate.
- Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? - ResearchGate.
- Reaction Mechanism for the Conversion of γ-Valerolactone (GVL) over a Ru Catalyst: A First-Principles Study | Request PDF - ResearchGate.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - ResearchGate.
- Use of γ-valerolactone and glycerol derivatives as bio-based renewable solvents for membrane preparation - Green Chemistry (RSC Publishing).
- Simulations of γ-Valerolactone Solvents and Electrolytes for Lithium Batteries Using Polarizable Molecular Dynamics - MDPI.
Sources
- 1. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
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- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
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- 38. pubs.acs.org [pubs.acs.org]
Technical Support Center: Industrial Scale Synthesis of 4-(4-Fluorophenyl)benzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)benzonitrile, with a focus on scaling up the process for industrial production. We will explore the prevalent Suzuki-Miyaura cross-coupling route, addressing common challenges through detailed troubleshooting guides and frequently asked questions.
Overview of the Industrial Synthesis Route
The most robust and widely adopted method for synthesizing this compound on an industrial scale is the Suzuki-Miyaura cross-coupling reaction.[1][2] This pathway offers high functional group tolerance, relatively mild reaction conditions, and utilizes commercially available or readily synthesized starting materials.[2][3] The core transformation involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent.
For this specific target molecule, the reaction couples 1-bromo-4-fluorobenzene with 4-cyanophenylboronic acid.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the scale-up of the Suzuki-Miyaura coupling for this compound synthesis.
Question 1: My reaction yield is consistently low, or the conversion is incomplete. What are the likely causes and how can I fix this?
Low yields are a primary concern during scale-up. The root cause often lies with the catalyst's activity, reagent quality, or reaction conditions.
-
Potential Cause: Catalyst Deactivation The active Pd(0) species is highly sensitive to oxygen.[4] Inadequate inert atmosphere control on a larger scale can lead to rapid catalyst oxidation and deactivation.
-
Potential Cause: Poor Reagent Quality Boronic acids, including 4-cyanophenylboronic acid, can degrade over time, particularly when exposed to air and moisture, leading to a side reaction called protodeboronation.[4][6] This effectively removes the reactive boron group, halting the catalytic cycle.
-
Solution: Use fresh or properly stored 4-cyanophenylboronic acid. Consider using more stable boronic ester derivatives, such as pinacol esters, which are less prone to degradation but may require slightly different activation conditions.[4] Always perform quality control on incoming starting materials.
-
-
Potential Cause: Inefficient Mixing or Mass Transfer As reaction volume increases, achieving uniform mixing becomes more challenging. The reaction mixture is often heterogeneous (especially with inorganic bases), and poor stirring can create localized concentration gradients, hindering the reaction rate.[4]
-
Solution: Select a reactor with appropriate overhead stirring capabilities (e.g., anchor or pitched-blade turbine impellers) to ensure efficient mixing of all phases. The stirring rate should be optimized to maximize interfacial contact between the organic and aqueous (if used) phases.
-
-
Potential Cause: Sub-optimal Temperature While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.[7]
Question 2: I'm observing significant levels of homocoupling byproducts. How can I minimize their formation?
Homocoupling of the boronic acid (forming 4,4'-dicyanobiphenyl) or the aryl halide (forming 4,4'-difluorobiphenyl) is a common side reaction that complicates purification and reduces the yield of the desired product.[7]
-
Primary Cause: Presence of Oxygen Oxygen is a primary culprit in promoting the oxidative homocoupling of the boronic acid reagent.[7]
-
Solution: The most critical step is the rigorous exclusion of oxygen. As mentioned previously, ensure all solvents and the reaction vessel are thoroughly degassed. Sparging solvents with an inert gas like argon or nitrogen for 20-30 minutes before use is a common and effective practice.[10]
-
-
Contributing Factor: Catalyst System The choice of palladium source and ligand can influence the propensity for homocoupling.
-
Solution: Screen different catalyst systems. While traditional catalysts like Pd(PPh₃)₄ are effective, modern ligand systems (e.g., Buchwald ligands like SPhos or XPhos) can offer higher stability and selectivity, reducing side reactions.[10] Heterogeneous catalysts like palladium on carbon (Pd/C) can also be an option, often showing reduced homocoupling.[11]
-
Question 3: How do I address the high levels of residual palladium in my final product?
For pharmaceutical applications, minimizing residual palladium to parts-per-million (ppm) levels is a critical regulatory requirement.[1]
-
Solution 1: Optimize Catalyst Loading The simplest approach is to use the minimum amount of catalyst necessary for efficient conversion. Catalyst loadings should be carefully optimized during process development, often in the range of 0.1 to 2 mol%.[12]
-
Solution 2: Implement Scavengers After the reaction is complete, palladium scavengers can be added during the workup to capture residual metal.
-
Method: L-cysteine is a widely used and effective scavenger due to its ability to chelate palladium.[9] Other options include functionalized silica gels or activated carbon. The choice of scavenger and the treatment conditions (temperature, time) must be optimized.
-
-
Solution 3: Purification Strategy A robust purification method is essential.
-
Method: Recrystallization is often the most effective method for removing residual palladium and other impurities at scale. A thorough solvent screen should be performed to identify a system that provides high recovery of the product with excellent purity. Column chromatography is generally not preferred for large-scale industrial production due to cost and solvent usage but can be used if necessary.[13]
-
Question 4: The reaction shows a significant exotherm during scale-up. How can I manage this safety hazard?
Suzuki-Miyaura couplings can be significantly exothermic, and what is manageable in the lab can become a dangerous runaway reaction hazard at scale if not properly controlled.[8]
-
Solution 1: Perform Calorimetry Studies Before scaling up, perform reaction calorimetry to understand the heat of reaction (ΔH) and the maximum temperature of the synthesis reaction (MTSR).[8] This data is crucial for designing a safe process. It's good practice to ensure the process runs at a temperature at least 100°C below the onset of any thermal decomposition.[8]
-
Solution 2: Controlled Reagent Addition Instead of adding all reagents at once, implement a controlled addition (dosing) of one of the coupling partners (e.g., the boronic acid solution) over time. This allows the reactor's cooling system to manage the heat generated.
-
Solution 3: Dilution and Solvent Choice Running the reaction at a lower concentration can help dissipate heat more effectively. However, this increases solvent usage and may slow the reaction rate, so a balance must be found. The choice of solvent also plays a role; higher boiling point solvents can provide a larger safety margin.[8]
Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst system for this reaction at an industrial scale?
A: The choice depends on a balance of activity, stability, cost, and ease of removal.
| Catalyst System | Advantages for Scale-Up | Disadvantages for Scale-Up |
|---|---|---|
| Pd(PPh₃)₄ | Versatile, well-understood, and effective for many substrates.[10] | Can be thermally sensitive; may require higher loadings compared to modern systems.[8] |
| Pd(OAc)₂ + Ligand | Highly tunable via ligand choice (e.g., Buchwald or other phosphine ligands) for optimal activity and stability.[10] | Ligands can be expensive; requires careful optimization of the Pd:ligand ratio. |
| Heterogeneous (e.g., Pd/C) | Easy to remove by filtration, often recyclable, preferred from a "green chemistry" perspective.[11][14] | May exhibit lower activity than homogeneous systems, and leaching of palladium into the solution can still occur.[1][12] |
Q: How can I effectively monitor the reaction's progress?
A: Real-time monitoring is crucial for determining the reaction endpoint and preventing the formation of degradation products from prolonged heating.
-
Thin-Layer Chromatography (TLC): A simple, fast, and cost-effective method for qualitative monitoring in a production setting.[15]
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These are the preferred quantitative methods in industry. They allow for accurate determination of the consumption of starting materials and the formation of the product and any byproducts. Online or at-line HPLC is a powerful Process Analytical Technology (PAT) tool.[16]
-
NMR Spectroscopy: Benchtop NMR can be used to monitor the reaction directly from the mixture, often without the need for deuterated solvents, by tracking specific signals (e.g., the fluorine signal in ¹⁹F NMR).[17]
Q: What are the key safety considerations for this process? A: Beyond thermal hazards, consider the following:
-
Reagent Toxicity: Many reagents used, such as organophosphine ligands and palladium compounds, have specific handling requirements.[18] Always consult the Safety Data Sheet (SDS) for each chemical.
-
Solvent Flammability: Common solvents like toluene or dioxane are flammable.[18] Ensure the reactor and all transfer lines are properly grounded to prevent static discharge.
-
Base Handling: Inorganic bases like potassium carbonate can be corrosive or irritant. Use appropriate personal protective equipment (PPE).
Q: What are some "green chemistry" considerations for this process? A: Industrial processes are increasingly scrutinized for their environmental impact.
-
Solvent Choice: Avoid undesirable solvents like DMF, NMP, and dioxane if possible.[11] Consider greener alternatives like 2-methyl-THF or even aqueous systems.
-
Base Selection: Simple, inorganic bases like potassium carbonate are preferred over organic amines.[11]
-
Catalyst Recycling: If using a heterogeneous catalyst, develop a protocol for its recovery and reuse to minimize precious metal waste.[2][12]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and must be optimized for your specific equipment and scale.
Materials:
-
1-Bromo-4-fluorobenzene (1.0 equiv.)
-
4-Cyanophenylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (0.5 mol%)
-
SPhos ligand (1.1 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv.)
-
Toluene and Water (e.g., 10:1 v/v), degassed
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted jacketed glass reactor with a mechanical stirrer, reflux condenser, and thermocouple.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes. Maintain a positive inert gas pressure throughout the process.
-
Charge Reagents: Under the inert atmosphere, charge 1-bromo-4-fluorobenzene, 4-cyanophenylboronic acid, potassium carbonate, palladium(II) acetate, and the SPhos ligand.
-
Add Solvents: Add the previously degassed toluene and water via a pump or cannula.
-
Heating: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 85-95 °C).
-
Monitoring: Monitor the reaction progress every 1-2 hours using HPLC or TLC until the 1-bromo-4-fluorobenzene is consumed (<1% remaining).
-
Cooling & Work-up: Once complete, cool the reaction mixture to room temperature.
-
Phase Separation: Transfer the mixture to a separation vessel. Separate the organic layer. Extract the aqueous layer with additional toluene.
-
Washing: Combine the organic layers and wash with water and then brine to remove inorganic salts.
-
Palladium Scavenging (Optional but Recommended): Treat the organic solution with a palladium scavenger (e.g., L-cysteine solution or a functionalized silica) with stirring for a specified time. Filter to remove the scavenger.
-
Concentration & Crystallization: Concentrate the organic layer under reduced pressure. Perform a recrystallization from a pre-determined solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
-
Drying: Dry the purified solid in a vacuum oven until a constant weight is achieved.
References
- 4-Cyanophenylboronic acid synthesis - ChemicalBook
- 1-Bromo-4-fluorobenzene - Wikipedia
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem
- 4-Bromofluorobenzene synthesis - ChemicalBook
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Public
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM
- 4-Cyanophenylboronic acid - ChemBK
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Public
- 4-Bromofluorobenzene | 460-00-4 | Tokyo Chemical Industry (India) Pvt. Ltd.
- 4-Cyanophenylboronic acid - Career Henan Chemical Co.
- SUZUKI REACTION MONITORING
- Advanced Materials Synthesis with 4-Cyanophenylboronic Acid
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring
- Troubleshooting homocoupling in 4-Methylbiphenyl synthesis - Benchchem
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI
- Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition - ResearchG
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses
- Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable
Sources
- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. orgsyn.org [orgsyn.org]
- 14. mdpi.com [mdpi.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. vapourtec.com [vapourtec.com]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Minimizing Byproducts in the Ullmann Reaction
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. The Ullmann reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a powerful tool in synthetic chemistry.[1][2][3] However, its practical application can be hampered by the formation of unwanted byproducts. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your Ullmann reactions for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.
Problem 1: Significant Homocoupling of the Aryl Halide
Question: My reaction is producing a large amount of the symmetrical biaryl from my aryl halide starting material. How can I favor the desired cross-coupling product?
Answer: Homocoupling is a common byproduct in Ullmann reactions, arising from the coupling of two identical aryl halide molecules.[4] Several factors can contribute to this side reaction.
Causality and Solutions:
-
High Reaction Temperature: Traditional Ullmann conditions often require high temperatures (>150 °C), which can promote homocoupling.[5][6]
-
Absence or Inappropriateness of Ligand: Ligands play a crucial role in stabilizing the copper catalyst and facilitating the desired cross-coupling pathway.[1][2][7]
-
Catalyst Activity: The nature and activity of the copper source can influence selectivity.
| Parameter | Observation | Recommended Action | Expected Outcome |
| Temperature | High temperatures (>150 °C) | Lower temperature to 80-120 °C for ligand-promoted reactions.[4][7] | Reduced thermal decomposition and homocoupling.[4] |
| Ligand | No ligand or an unsuitable ligand is used. | Screen a panel of ligands (e.g., amino acids, phenanthrolines).[1][7] | Improved selectivity for the cross-coupling product. |
| Reactant Stoichiometry | Equimolar amounts of reactants. | Use a slight excess (1.1-1.5 equivalents) of the nucleophile. | Minimize the concentration of the unreacted aryl halide available for homocoupling. |
Problem 2: Predominant Formation of the Hydrodehalogenated Byproduct
Question: I am observing a significant amount of the arene corresponding to my starting aryl halide, indicating dehalogenation is occurring. What is causing this, and how can I prevent it?
Answer: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a frequent side reaction.[4][5] The hydrogen atom can be sourced from trace water, the solvent, or even the nucleophile.[5]
Causality and Solutions:
-
Protic Impurities: The presence of water or other protic species can lead to the protonation of organocopper intermediates, resulting in the dehalogenated byproduct.[7]
-
Solvent Choice: Some solvents are more prone to acting as hydrogen donors.
-
Base Selection: The base can influence proton transfer pathways.
-
Solution: Experiment with different bases. Strong, non-nucleophilic bases such as K₃PO₄ and Cs₂CO₃ are often effective.[4]
-
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvents: Use freshly distilled anhydrous solvents or solvents from a solvent purification system. Degas solvents by sparging with an inert gas or through freeze-pump-thaw cycles.[5]
-
Reagents: Dry solid reagents in a vacuum oven. Store hygroscopic reagents in a glovebox or desiccator.
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using Schlenk techniques or in a glovebox.[5]
Problem 3: Low or No Product Yield with Starting Material Recovery
Question: My reaction is not proceeding, or the yield is very low, and I am recovering my starting materials. What are the likely causes?
Answer: Low or no conversion can be attributed to several factors, primarily related to the activity of the catalytic system and the reactivity of the substrates.
Causality and Solutions:
-
Inactive Catalyst: The copper source, particularly Cu(I) salts, can oxidize over time, leading to a loss of catalytic activity.[5][7]
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.[7]
-
Solution: Conduct a ligand screen with different classes of ligands (e.g., N,N-, N,O-, or O,O-bidentate ligands).[2]
-
-
Suboptimal Base: The base is critical for deprotonating the nucleophile and participating in the catalytic cycle.[7]
-
Solution: Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7]
-
-
Low Reactivity of Aryl Halide: The reactivity of aryl halides follows the trend I > Br > Cl.[5] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[5]
-
Solution: For less reactive aryl halides (e.g., aryl chlorides), a more active catalyst system (e.g., with a specific ligand) or higher reaction temperatures may be required.[5]
-
-
Insufficient Temperature: While modern Ullmann reactions are milder, the temperature may still be too low for the reaction to proceed at a reasonable rate.
Workflow for Optimizing Ullmann Reaction Conditions
Caption: A systematic workflow for optimizing Ullmann reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in the Ullmann reaction and how do I choose the right one?
A1: Ligands are crucial in modern Ullmann reactions as they accelerate the reaction, allowing for milder conditions, and can significantly improve yields and selectivity.[2] They are believed to coordinate to the copper(I) center, altering its electronic properties and facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.[2] The choice of ligand is highly dependent on the specific substrates. A good starting point is to screen a variety of ligand classes, including N,O-bidentate ligands like amino acids (L-proline is a common choice), N,N-bidentate ligands such as 1,10-phenanthroline and diamines, and O,O-bidentate ligands like diketones.[2]
Q2: Can I use copper(II) salts as a catalyst?
A2: Yes, copper(II) salts (e.g., CuSO₄, Cu(OAc)₂) can be used, but they may require in situ reduction to the active Cu(I) species for the catalytic cycle to begin.[7] In many cases, using a copper(I) salt like CuI directly is more efficient and leads to more reproducible results.[5]
Q3: My nucleophile seems to be decomposing under the reaction conditions. What can I do?
A3: Nucleophile decomposition can be a problem, especially at elevated temperatures. To mitigate this, you can try lowering the reaction temperature.[7] This may require using a more active catalyst system (i.e., a different ligand) to maintain a reasonable reaction rate.[5] Additionally, using a milder base might prevent the degradation of base-sensitive nucleophiles.[7]
Q4: What is the generally accepted mechanism for byproduct formation?
A4: The mechanisms for byproduct formation are extensions of the main catalytic cycle.
-
Homocoupling: This is thought to occur via a similar mechanism to the cross-coupling, involving the oxidative addition of a second aryl halide molecule to the organocopper intermediate, followed by reductive elimination to form the biaryl.[3]
-
Hydrodehalogenation: This side reaction likely proceeds through the protonolysis of an Ar-Cu(I) or Ar-Cu(III) intermediate by a proton source (e.g., water, solvent).
Byproduct Formation Pathways
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Recrystallization of 4-(4-Fluorophenyl)benzonitrile
Welcome to the technical support center for the purification of 4-(4-Fluorophenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in an effort to ensure the scientific integrity and success of your purification process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common problem in recrystallization where the compound separates from the solution as a liquid (an oil) rather than as solid crystals. This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities, depressing the melting point of the mixture.[1] Given that this compound has a melting point of 112-116 °C[2][3], using a high-boiling point solvent can induce this phenomenon.
Here are several strategies to resolve this issue:
-
Lower the Crystallization Temperature: The most direct approach is to switch to a solvent or a mixed-solvent system with a lower boiling point.
-
Increase the Solvent Volume: The oil may have formed because the solution was too concentrated, leading to the compound coming out of the solution at a temperature above its melting point. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation point.[1][4]
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystal nucleation.[1] Allow the flask to cool slowly to room temperature on an insulating surface (like a cork ring or wooden block) before transferring it to an ice bath.[4]
-
Use a Seed Crystal: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled, saturated solution can provide a template for crystal growth and prevent oiling out.[1][5]
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[1][5]
Q2: I'm experiencing very low recovery of my compound after recrystallization. What are the likely causes and how can I improve my yield?
A2: Low recovery is a frequent challenge in recrystallization.[4] The primary goal is to maximize the recovery of the pure product while leaving impurities behind in the mother liquor. Here are the most common reasons for poor yield and how to address them:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[4][5][6] To rectify this, you can evaporate some of the solvent and attempt to recrystallize again.[4][5]
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize in the filter funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[7]
-
Incomplete Crystallization: Ensure the solution has been thoroughly cooled in an ice bath to minimize the solubility of your compound and maximize precipitation.
-
Washing with a Room-Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of your product.[6] Always use a minimal amount of ice-cold solvent for washing.
Q3: The recrystallized this compound is still colored. How can I remove colored impurities?
A3: The presence of color indicates that your product is still contaminated with colored impurities. These can often be removed by using activated charcoal.[7]
Procedure for Decolorization:
-
Dissolve the crude this compound in the appropriate amount of hot solvent.
-
Remove the solution from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Gently swirl the flask and then reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal, which will have adsorbed the colored impurities.
-
Proceed with the cooling and crystallization steps as usual.
Caution: Using an excessive amount of activated charcoal can lead to the loss of your desired product through adsorption.[1]
Frequently Asked Questions (FAQs)
Q4: What is the best solvent for the recrystallization of this compound?
A4: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8][9] For aromatic nitriles like this, good starting points for solvent screening are alcohols (e.g., ethanol, isopropanol) or mixed-solvent systems.[1][10] A common and effective mixed-solvent system for aromatic compounds is a combination of a non-polar solvent (like hexanes or heptane) with a more polar solvent (like ethyl acetate or acetone).[1][11] Small-scale solubility tests are essential to determine the optimal solvent or solvent mixture for your specific sample.[12]
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point of this compound is in the range of 112-116 °C.[2][3] A sharp melting point within this range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the range.
Q6: How can I induce crystallization if no crystals form after cooling?
A6: If your solution is supersaturated and crystals fail to form, you can try the following techniques to induce crystallization:
-
Seed Crystals: Add a small crystal of the pure compound.[5]
-
Scratching: Gently scratch the inside of the flask with a glass rod.[5]
-
Further Cooling: Cool the solution in a salt-ice bath to further decrease the solubility.[5]
-
Reduce Solvent Volume: If the solution is not saturated enough, you may need to evaporate some of the solvent and try cooling again.[5]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale tests.
1. Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small amount of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to each test tube at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.
-
A suitable solvent will dissolve the compound when hot but show low solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.[9]
5. Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature on an insulating surface.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
7. Drying:
-
Continue to draw air through the crystals in the Büchner funnel to partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Melting Point | 112-116 °C | A sharp melting point in this range indicates high purity.[2][3] |
| Solvent System | Alcohols (Ethanol, Isopropanol) or Mixed Solvents (Ethyl Acetate/Hexanes) | These solvents often provide the necessary solubility differential for aromatic nitriles.[1][10] |
| Cooling Rate | Slow initial cooling followed by an ice bath | Slow cooling promotes the formation of larger, purer crystals.[9] |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes the loss of the purified product.[6] |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for the recrystallization process.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Anonymous. (n.d.). Recrystallization1.
- PubChem. (n.d.). 4-Fluorobenzonitrile.
- Anonymous. (n.d.). Recrystallization.
- Google Patents. (n.d.). Method for the acidic or alkaline saponification of biphenyl nitriles.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Studylib. (n.d.). Biphenyl Purification: Chromatography Lab.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1).
- Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
- Google Patents. (n.d.). Synthesis and refining method of 4-fluorobenzoylacetonitrile.
- Chemistry LibreTexts. (2023). Recrystallization.
- Google Patents. (n.d.). US2388506A - Purification of nitriles.
- Google Patents. (n.d.). US3322814A - Purification of nitriles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 10540-31-5 [chemicalbook.com]
- 3. This compound | 10540-31-5 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. edu.rsc.org [edu.rsc.org]
- 10. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Synthesis of Asymmetric Biaryl Compounds
Welcome to the technical support center for the synthesis of asymmetric biaryl compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing axially chiral molecules. Axially chiral biaryls are cornerstones in modern chemistry, serving as privileged ligands in catalysis and constituting the core of numerous pharmaceuticals and natural products.[1][2] However, controlling their synthesis to achieve high yields and enantioselectivity presents a formidable challenge.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. The advice herein is grounded in established mechanistic principles and field-proven insights to help you overcome common hurdles and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when planning or troubleshooting the synthesis of asymmetric biaryls.
Q1: What is the primary challenge in synthesizing asymmetric biaryls?
The core challenge lies in controlling the axial chirality that arises from restricted rotation (atropisomerism) around the C-C single bond connecting the two aryl rings.[1][2] Achieving high enantioselectivity means selectively forming one atropisomer over the other, which requires careful selection of chiral catalysts, ligands, or auxiliaries that can effectively discriminate between the two rotational transition states.[4][5]
Q2: My target biaryl has a low rotational barrier. How does this affect the synthesis and isolation?
Biaryls with low rotational barriers can racemize, or interconvert between enantiomers, under the reaction conditions or even at room temperature.[6][7][8] For a successful asymmetric synthesis, the rotational barrier of the product should be high enough to ensure configurational stability at a given temperature, typically with a half-life of at least 1000 seconds.[7] If the barrier is too low, you may need to consider a dynamic kinetic resolution (DKR) strategy, where a rapidly racemizing starting material is converted into a single, configurationally stable product enantiomer.[9][10][11][12][13]
Q3: How do I choose the right chiral ligand for my asymmetric cross-coupling reaction?
Ligand selection is perhaps the most critical parameter. The choice depends heavily on the specific substrates and coupling reaction (e.g., Suzuki-Miyaura, Negishi).
-
Steric Hindrance: Bulky, electron-rich phosphine ligands are often effective for coupling sterically hindered substrates.[14][15] The ligand's steric profile must be significant enough to influence the orientation of the coupling partners during the key stereodetermining step (often reductive elimination).
-
Electronic Properties: The ligand's electronic nature influences the reactivity of the metal center. Electron-rich ligands generally promote oxidative addition and reductive elimination.
-
Bite Angle and Flexibility: For bidentate ligands, the bite angle can significantly impact selectivity. The ligand's conformational flexibility (or rigidity) also plays a crucial role.
-
Modular Design: Ligands with a modular structure allow for systematic tuning and optimization for a specific transformation.[16] It is often necessary to screen a panel of ligands to find the optimal choice for a new substrate combination.[17][18]
Q4: Besides the ligand, what other reaction parameters are most critical to optimize for enantioselectivity?
Several factors can have a profound impact on the enantiomeric excess (ee) of your product:
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst aggregation, solubility, and the stability of key intermediates in the catalytic cycle.
-
Base: In reactions like the Suzuki-Miyaura coupling, the choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can affect the rate of transmetalation and catalyst stability, thereby influencing enantioselectivity.[5][18]
-
Temperature: Temperature affects reaction rates and the rotational barrier of the biaryl axis. Lower temperatures often lead to higher selectivity but may require longer reaction times or more active catalysts.
-
Additives: In some cases, additives can dramatically improve yield and selectivity without changing other conditions.[19]
Part 2: Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific experimental problems.
Guide 1: Low Enantioselectivity (Poor ee)
Low enantioselectivity is one of the most common issues in developing an atroposelective synthesis.
| Potential Cause | Explanation & Recommended Actions |
| 1. Suboptimal Ligand Choice | The chiral ligand is failing to create a sufficiently different energetic barrier for the formation of the two atropisomers. Action: Screen a diverse set of chiral ligands. Consider ligands with different backbones (e.g., BINAP, PHOX, bridged biphenyls) and varying steric bulk on the phosphorus atoms.[16][20] Sometimes, a ligand from a completely different structural class is required.[17] |
| 2. Incorrect Temperature | The reaction temperature may be too high, providing enough thermal energy to overcome the selective transition state barrier or even causing product racemization. Action: Systematically lower the reaction temperature. Run a temperature screen (e.g., from 60°C down to 0°C or lower) and analyze the ee at each point. Be aware that lower temperatures will decrease the reaction rate. |
| 3. Inappropriate Solvent or Base | The solvent or base can interact with the catalyst or substrates, altering the geometry of the transition state. Action: Screen different solvents (e.g., toluene, THF, dioxane, DME) and bases (e.g., phosphates, carbonates, fluorides). For Suzuki couplings, a biphasic system (e.g., toluene/water) can sometimes be beneficial.[5] |
| 4. Racemization of Product | The target biaryl may have a lower-than-expected rotational barrier under the reaction conditions, leading to erosion of the ee. This can be promoted by heat, acid/base catalysis, or even single-electron transfer (SET) conditions.[6][8][21] Action: 1. Re-evaluate the product's rotational barrier. 2. Test the stability of the enantiopure product under the reaction conditions (without catalysts/reagents) to check for thermal racemization. 3. If racemization is occurring, milder conditions (lower temperature, weaker base) are necessary. |
| 5. Competing Non-Asymmetric Pathway | A background, uncatalyzed, or achirally catalyzed reaction may be occurring in parallel, producing a racemic product and lowering the overall ee. Action: Run a control reaction without the chiral ligand to quantify the background reaction rate. If significant, focus on optimizing conditions to favor the chiral catalytic cycle (e.g., lower temperature, different catalyst precursor). |
Guide 2: Low Yield or Incomplete Conversion
Failure to achieve high conversion indicates a problem with catalyst activity, stability, or substrate reactivity.
| Potential Cause | Explanation & Recommended Actions |
| 1. Catalyst Deactivation | The palladium catalyst can deactivate through various pathways, such as forming inactive Pd(0) aggregates or undergoing side reactions. Action: 1. Increase Ligand:Metal Ratio: A higher ligand concentration can better stabilize the active catalytic species. 2. Use a Pre-catalyst: Air-stable Pd(II) pre-catalysts can be more reliable than handling air-sensitive Pd(0) sources directly.[22] 3. Ensure Anhydrous/Inert Conditions: Oxygen and water can be detrimental to many cross-coupling catalysts. Rigorously degas solvents and use a glovebox. |
| 2. Poor Substrate Reactivity (Steric Hindrance) | Highly substituted, sterically demanding substrates, especially those required for tetra-ortho-substituted biaryls, present a major challenge.[14][17] The steric clash can inhibit key steps like oxidative addition or reductive elimination.[23] Action: 1. Switch to a More Active Catalyst System: Use ligands specifically designed for hindered substrates (e.g., bulky, electron-rich monophosphine ligands).[17] 2. Change Coupling Partners: The reactivity order for halides is typically I > Br > OTf > Cl.[22] Switching to a more reactive partner (e.g., from an aryl chloride to a bromide) can help. 3. Use a More Reactive Organometallic Reagent: In Suzuki couplings, boronic acids can be sluggish. Consider using more reactive boronate esters or switching to a different reaction (e.g., Negishi coupling with an organozinc reagent). |
| 3. Inefficient Transmetalation (Suzuki Coupling) | The transfer of the aryl group from boron to palladium can be a rate-limiting step, especially with electron-withdrawing groups on the boronic acid or an inappropriate base. Action: 1. Optimize the Base: Screen different bases. K₃PO₄ is often effective as it can break up boronic acid trimers (boroxines) and facilitate the formation of a more reactive borate species. 2. Add Water: In some systems, a small amount of water in a biphasic medium can accelerate transmetalation. |
| 4. β-Hydride Elimination (for sp³-hybridized partners) | If one of the coupling partners has an sp³-hybridized carbon with a β-hydrogen, β-hydride elimination can be a competing side reaction, leading to olefin byproducts.[23] Action: This is a significant challenge. Use ligands that promote rapid reductive elimination over β-hydride elimination. Nickel-based catalysts are often more effective than palladium for sp³-sp² couplings.[23][24] |
Guide 3: Issues with Reproducibility
Lack of reproducibility can derail a research project. The cause is often a subtle, overlooked variable.
| Potential Cause | Explanation & Recommended Actions |
| 1. Reagent Purity | Impurities in starting materials, particularly the organometallic reagent (e.g., boronic acid), can inhibit the catalyst. Boronic acids can dehydrate to form boroxines, which have different reactivity. Action: 1. Purify Starting Materials: Recrystallize or chromatograph aryl halides and boronic acids before use. 2. Check Reagent Quality: Purchase high-purity reagents from reliable suppliers. 3. Standardize Reagent Handling: Always handle air- and moisture-sensitive reagents under an inert atmosphere. |
| 2. Inconsistent Catalyst Activation | If using a Pd(II) source, its reduction to the active Pd(0) species may not be consistent. Action: Use a well-defined, commercially available Pd(0) pre-catalyst or establish a highly consistent in situ reduction protocol. |
| 3. Trace Oxygen or Moisture | Even small leaks in the inert atmosphere setup can introduce enough oxygen to deactivate a significant portion of the catalyst. Action: 1. Check Your Setup: Ensure all glassware is oven-dried and cooled under vacuum, and that all seals and connections on your Schlenk line or in your glovebox are secure. 2. Degas Thoroughly: Use robust degassing methods like freeze-pump-thaw cycles for solvents, especially for sensitive reactions. |
| 4. Inconsistent Stirring/Heating | In heterogeneous mixtures (e.g., with an inorganic base), inconsistent stirring can lead to localized concentration differences and variable reaction rates. Action: Use a magnetic stir bar that provides vigorous, efficient stirring. Ensure the reaction vessel is uniformly heated using a well-calibrated heating block or oil bath. |
Part 3: Methodologies & Workflows
Experimental Protocol: General Procedure for Asymmetric Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or Schlenk techniques.
-
Glassware Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under vacuum.
-
Reagent Addition: In the glovebox, charge the vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol %), the chiral phosphine ligand (6 mol %), the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[20]
-
Solvent Addition: Add the degassed solvent (e.g., THF, 0.1 M concentration relative to the aryl halide).[20]
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a pre-heated aluminum block at the desired temperature (e.g., 50 °C) and stir for the specified time (e.g., 24-72 hours).[20]
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS by taking small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.
Diagnostic Workflow Diagrams
These diagrams, generated using DOT language, provide logical workflows for troubleshooting common problems.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for low enantioselectivity.
References
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- Oki, M. (1983). Recent advances in atropisomerism. Topics in Stereochemistry.
- Scott, J. P., & Miller, S. J. (2010). Dynamic kinetic resolution of biaryl atropisomers via peptide-catalyzed asymmetric bromination. PubMed.
- Carreño, M. C., et al. Dynamic kinetic resolution in the asymmetric synthesis of atropisomeric biaryl[10] and[11]helicene quinones. RSC Publishing.
- Biswas, S., et al. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. MDPI.
- Wang, Y., et al. (2022). Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au.
- Danovich, D., et al. (2018). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science.
- Di Isernia, Z., et al. (2020). Thermal racemization of biaryl atropisomers. ResearchGate.
- Park, J., et al. (2018). Asymmetric Synthesis of Biaryl Diols via Dynamic Kinetic Resolution. ResearchGate.
- Wang, Y., et al. (2023). Axially chiral biaryl molecules and strategies for biaryl atropisomers... ResearchGate.
- Riddell, N. D., et al. (2022). Present challenges in enantioselective Suzuki–Miyaura coupling and selected prior examples. ResearchGate.
- Han, F., et al. (2012). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki-Miyaura cross-coupling of 3-bromopyridine derivatives. Semantic Scholar.
- Han, F., et al. (2012). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry.
- Li, G., et al. (2021). Regulation of Axial Chirality through Dynamic Covalent Bond Constrained Biaryls. ACS Omega.
- Sreeshailam, A., et al. (2023). Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. ACS Catalysis.
- Riddell, N. D., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
- Wang, Z., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry.
- El-Sherief, H. A. M. (2006). Biaryl synthesis with control of axial chirality. Organic & Biomolecular Chemistry.
- Apodaca, R. L. (2007). The Axial Chirality Problem. Depth-First.
- Pouységu, L., et al. (2011). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Accounts of Chemical Research.
- Zhang, Z., et al. (2023). Strategies on the asymmetric synthesis of axially chiral biaryls and the catalytic asymmetric Tsuji-Trost reactions. ResearchGate.
- Liu, J., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications.
- Chan, C.-S., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society.
- Maji, M. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications.
- Oldrich, E. H. (2004). The synthesis and applications of a biaryl-based asymmetric phosphine ligand. DSpace@MIT.
- Tan, C., et al. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews.
- Fairlamb, I. J. S. Cross-Coupling Chemistry. University of York.
- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. PNAS.
- Wang, Y., et al. (2023). Atroposelective Synthesis of Azobenzenes by Palladium-Catalyzed Cross-Coupling of Racemic Biaryl Triflates and Diazenyl Pronucleophiles. Journal of the American Chemical Society.
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Medicinal Chemistry Letters.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery.
- Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals.
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Optimizing reaction temperature and time for fluorination of 4-chlorobenzonitrile
Welcome to the technical support center for the optimization of the fluorination of 4-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for this crucial synthetic transformation. The conversion of 4-chlorobenzonitrile to 4-fluorobenzonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halex (halogen exchange) reaction.[1][2] Success in this reaction hinges on a nuanced understanding of the interplay between reaction parameters. This guide provides troubleshooting advice and frequently asked questions to help you navigate the complexities of this process.
I. Understanding the Reaction: The SNAr Mechanism
The fluorination of 4-chlorobenzonitrile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3] This pathway involves the attack of a nucleophile (fluoride ion) on the aromatic ring, which is activated by an electron-withdrawing group, in this case, the nitrile (-CN) group.[4] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5][6] The presence of the electron-withdrawing nitrile group ortho or para to the leaving group (chloride) is crucial for stabilizing this intermediate through resonance, thereby facilitating the reaction.[3][4]
Caption: The SNAr mechanism for the fluorination of 4-chlorobenzonitrile.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the fluorination of 4-chlorobenzonitrile?
A typical starting point for this reaction involves using potassium fluoride (KF) as the fluoride source in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] Reaction temperatures are generally high, often in the range of 150-280°C.[1][7]
Q2: Why is anhydrous potassium fluoride so important?
The presence of water can significantly hinder the reaction by hydrating the fluoride ions, which reduces their nucleophilicity. Therefore, using anhydrous potassium fluoride is critical.[8] Spray-dried potassium fluoride is often preferred as it is less hygroscopic and more reactive than calcined KF.[9][10]
Q3: What role do phase transfer catalysts play in this reaction?
Phase transfer catalysts (PTCs), such as quaternary ammonium or phosphonium salts, can be employed to enhance the solubility and reactivity of the fluoride salt in the organic solvent.[11][12] This can lead to lower reaction temperatures and shorter reaction times.[13]
Q4: What are the expected yields for this reaction?
Under optimized conditions, yields of 4-fluorobenzonitrile can be quite high, often exceeding 80-90%.[7][14]
Q5: What are the common side products?
Potential side reactions include hydrolysis of the nitrile group to a carboxylic acid or amide if water is present, and decomposition at very high temperatures. In some cases, if other reactive sites are present on the molecule, competing nucleophilic substitution reactions could occur.
III. Troubleshooting Guide
This section addresses common issues encountered during the fluorination of 4-chlorobenzonitrile.
Issue 1: Low or No Conversion of 4-Chlorobenzonitrile
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. | The SNAr reaction has a significant activation energy barrier that requires thermal energy to overcome.[1] |
| Inactive Potassium Fluoride | Use freshly dried, spray-dried potassium fluoride.[9] Consider preparing it fresh by spray drying a KF solution.[15] | Water deactivates the fluoride anion through hydration, reducing its nucleophilicity. Spray-drying provides a high surface area, more reactive form of KF.[8][10] |
| Poor Solvent Choice | Ensure a suitable polar aprotic solvent like DMSO, DMF, or sulfolane is used.[1][16] | These solvents effectively solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic. |
| Inadequate Mixing | Ensure vigorous stirring to facilitate contact between the solid KF and the dissolved 4-chlorobenzonitrile. | This is a heterogeneous reaction, and efficient mass transfer is crucial for the reaction to proceed. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Low Reactivity of Fluoride Source | Add a phase transfer catalyst (e.g., tetraphenylphosphonium bromide or a crown ether).[11][13] | PTCs transport the fluoride anion from the solid phase into the organic phase, increasing its effective concentration and reactivity.[12] |
| Sub-optimal Temperature | Carefully increase the reaction temperature. | Reaction kinetics are highly temperature-dependent. A higher temperature will increase the rate of reaction. |
| Solvent Effects | Consider switching to a solvent with a higher dielectric constant, such as DMSO, which can accelerate the reaction.[1] | A more polar solvent can better stabilize the charged Meisenheimer complex, lowering the activation energy.[17] |
Issue 3: Formation of Impurities and Low Selectivity
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Water | Ensure all reagents and glassware are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can lead to hydrolysis of the nitrile group, forming 4-chlorobenzamide or 4-chlorobenzoic acid. |
| Reaction Temperature is Too High | Optimize the temperature to be high enough for a reasonable reaction rate but low enough to prevent decomposition. | High temperatures can lead to thermal degradation of the starting material, product, and solvent. |
| Prolonged Reaction Time | Monitor the reaction progress by an appropriate analytical method (e.g., GC or HPLC) and stop the reaction once the starting material is consumed.[18] | Extended reaction times at high temperatures can promote the formation of degradation products. |
IV. Experimental Protocols
Protocol 1: Preparation of Spray-Dried Potassium Fluoride
-
Dissolve potassium fluoride in deionized water to create a saturated solution.
-
Adjust the pH of the solution to between 6 and 8 using a dilute solution of potassium hydroxide or hydrofluoric acid.[15]
-
Utilize a laboratory-scale spray dryer. Set the inlet temperature to an appropriate level (typically 200-300°C) and the outlet temperature to around 100-150°C.[8]
-
Atomize the KF solution into the drying chamber.
-
Collect the resulting fine, white powder and store it in a desiccator over a strong drying agent.
Protocol 2: General Procedure for Fluorination of 4-Chlorobenzonitrile
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add spray-dried potassium fluoride (1.5-3 equivalents).
-
Add the chosen polar aprotic solvent (e.g., DMSO).
-
If using a phase transfer catalyst, add it at this stage (typically 1-5 mol%).
-
Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 180-220°C).
-
Once the temperature has stabilized, add 4-chlorobenzonitrile (1 equivalent).
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or HPLC).[18]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A troubleshooting workflow for the fluorination of 4-chlorobenzonitrile.
V. Summary of Optimized Reaction Conditions from Literature
| Reference | 4-Chlorobenzonitrile:KF Ratio | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| [7] | 1:3 | 1,3-dimethyl-2-imidazolidone (DMI) | None | 280 | 2.0 | 89.5 |
| [11] | Not specified | None (solvent-free) or various | Quaternary ammonium compounds | 90-180 | Not specified | Not specified |
| [1] | Not specified | DMSO | None | Near reflux | Not specified | Nearly quantitative (for p-nitrochlorobenzene) |
This guide provides a comprehensive overview and practical advice for optimizing the fluorination of 4-chlorobenzonitrile. By understanding the underlying mechanism and systematically addressing common experimental challenges, researchers can achieve high yields and purity for this important transformation.
VI. References
-
N. Ishikawa, T. Kitazume, T. Yamazaki, Y. Mochida, and T. Tatsuno, "ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION," CHEMISTRY LETTERS, vol. 10, no. 6, pp. 761-764, 1981. [Link]
-
Y. Wang, "Research on the synthesis of 4-fluorobenzonitrile," ResearchGate, Jan. 2011. [Link]
-
Xinxiang Yellow River Fine Chemical Industry Co., Ltd., "Potassium Fluoride, uses, solubility and formula." [Link]
-
"Nucleophilic aromatic substitution," Wikipedia. [Link]
-
"13.1.2 'Nucleophilic Aromatic Substitution'," Chemistry LibreTexts, Jun. 2019. [Link]
-
H. J. Buben, K. Findeisen, and K. H. Linker, "Process for preparing fluorobenzonitriles," U.S. Patent 5,466,859, Nov. 14, 1995.
-
J. Ashenhurst, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry, Aug. 2018. [Link]
-
"Potassium fluoride drying." [Link]
-
"NUCLEOPHILIC AROMATIC SUBSTITUTION," NCRD's Sterling Institute of Pharmacy. [Link]
-
"Nucleophilic Aromatic Substitution," Chemistry Steps. [Link]
-
W. Jian-ping, "Preparation method of potassium fluoride," Chinese Patent CN1296277C, Dec. 28, 2005.
-
"potassium fluoride spray dried," ChemBK. [Link]
-
M. Gaudeau, "Initial optimization of 4-chlorobenzonitrile 1 a methoxycarbonyla- tion under continuous-flow conditions. [a]," ResearchGate, Dec. 2020. [Link]
-
"Halex Comparative Reaction," gChem Global. [Link]
-
M. Halpern, "Confusing Fluoride-Halex Procedure," PTC Organics, Inc.[Link]
-
"Halex Reaction," gChem Global. [Link]
-
M. T. L. T. Tran, J. J. J. Teng, and M. H. Lim, "Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF," Chemical Science, vol. 13, no. 31, pp. 8943-8952, 2022. [Link]
-
"Halex Reaction," ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
"Fluorination of Medicinal Compounds - The Halex Reaction," ChemTube3D. [Link]
-
Y. Wang, Y. Zhang, Y. Wang, and Y. Liu, "Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts," Organic Chemistry Frontiers, vol. 9, no. 19, pp. 5241-5247, 2022. [Link]
-
L. K. H. T. T. T. T. D. N. T. Nguyen, "Effects of different solvents on the Halex reaction of 1,2-dichloro-4-nitrobenzene," ResearchGate, Jan. 2017. [Link]
-
M. Makosza, "Phase-Transfer Catalysis in Organic Syntheses," CRDEEP Journals. [Link]
-
D. Y. Kim and E. J. Park, "Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts," Organic Letters, vol. 4, no. 4, pp. 545-547, 2002. [Link]
-
Y. Yang, "Catalytic Halogen-Exchange Fluorination of 4-Chlorobenzaldehyde to 4-Fluorobenzaldehyde, a Greener Process," ResearchGate, Jan. 2011. [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Fluorophenyl)benzonitrile for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(4-Fluorophenyl)benzonitrile and the Power of NMR
This compound, also known as 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile, belongs to the biphenyl class of compounds. The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. The introduction of a fluorine atom and a nitrile group can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1][2][3] It provides exquisitely detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.[4] For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming its identity, assessing its purity, and understanding the electronic effects of its substituents.
Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Spectral Analysis
The structural confirmation of this compound relies on the careful analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The following analysis is based on data obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[5][6]
¹H NMR Spectral Analysis: A Window into the Proton Environments
The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The asymmetry of the molecule results in four distinct signals for the eight aromatic protons.
dot graph "1H_NMR_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} Structure of this compound with proton and carbon numbering.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.91 | dd | 6.4, 1.5 | 2H | H-2, H-6 |
| 7.85 | m | - | 2H | H-2', H-6' |
| 7.67 | dd | 6.6, 1.8 | 2H | H-3, H-5 |
| 7.19 | m | - | 2H | H-3', H-5' |
Note: The assignments are based on typical chemical shifts and coupling patterns for substituted biphenyls. Definitive assignment would require 2D NMR experiments such as COSY and HSQC.
The protons on the benzonitrile ring (H-2, H-6, H-3, H-5) and the fluorophenyl ring (H-2', H-6', H-3', H-5') each form an AA'BB' spin system, which often appears as two sets of complex multiplets. The electron-withdrawing nature of the nitrile group deshields the ortho protons (H-2, H-6), causing them to resonate at a lower field (higher ppm) compared to the meta protons (H-3, H-5). Similarly, the fluorine atom influences the chemical shifts of the protons on its ring, with the ortho protons (H-2', H-6') typically appearing downfield from the meta protons (H-3', H-5'). The observed coupling constants are consistent with ortho and meta H-H coupling in aromatic systems.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. For this compound, we expect to see signals for all 13 carbon atoms, though some may overlap. The presence of the fluorine atom introduces C-F coupling, which can be observed in the spectrum and aids in assignments.
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Notes |
| 163.5 (d, ¹JCF = 250 Hz) | C-4' | Large one-bond C-F coupling is characteristic. |
| 144.1 | C-1' | |
| 137.7 | C-4 | |
| 132.4 | C-2, C-6 | |
| 130.7 | C-3, C-5 | |
| 129.9 (d, ²JCF = 8.5 Hz) | C-2', C-6' | Two-bond C-F coupling. |
| 118.9 | C≡N | Typical chemical shift for a nitrile carbon. |
| 116.0 (d, ³JCF = 22 Hz) | C-3', C-5' | Three-bond C-F coupling. |
| 111.5 | C-1 |
Note: The assignments are based on typical chemical shifts for substituted biphenyls and known C-F coupling constants. The previously reported peak at 196.2 ppm is likely an error or due to an impurity and is not included here. Definitive assignment would require 2D NMR experiments like HMBC.
The carbon directly attached to the fluorine (C-4') exhibits a large one-bond coupling constant (¹JCF), which is a key diagnostic feature. The other carbons in the fluorophenyl ring show smaller two- and three-bond couplings. The quaternary carbons (C-1, C-4, C-1') and the nitrile carbon (C≡N) can be distinguished by their chemical shifts and lack of a strong signal in a DEPT-135 experiment.
A Comparative Perspective: Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques are valuable for assessing purity and providing complementary information.
dot graph "Analytical_Techniques" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Comparison of analytical techniques for the characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound.[5][7][8][9][10][11][12][13] A reversed-phase HPLC method can effectively separate this compound from its starting materials, byproducts, and other impurities. By using a UV detector, the purity can be quantified as a percentage of the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[14][15][16][17][18] This technique is well-suited for volatile and thermally stable compounds like this compound. GC provides a retention time for the compound, which can be used for identification, while MS provides its mass-to-charge ratio (m/z) and a characteristic fragmentation pattern, confirming the molecular weight and providing further structural information.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[19] This data can be used to confirm the empirical formula of the synthesized this compound, providing a fundamental check of its composition.
While each of these techniques provides valuable information, none can match the detailed structural insights offered by NMR spectroscopy. A comprehensive characterization of this compound would ideally involve a combination of these methods.
Experimental Protocol for High-Quality NMR Data Acquisition
Obtaining high-resolution and artifact-free NMR spectra is crucial for accurate analysis. The following protocol outlines the key steps for preparing and running a sample of this compound.[20][21][22][23]
dot graph "NMR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} A streamlined workflow for acquiring high-quality NMR spectra.
1. Sample Preparation:
- Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6][24] Ensure the solvent is free of water and other impurities.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid any solid particles in the solution.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.
- Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks. This can be done manually or automatically.
- Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.
3. Data Acquisition:
- ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (e.g., 8-16).
- ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a spectral width (e.g., 0-220 ppm), acquisition time (e.g., 1-2 seconds), a longer relaxation delay (e.g., 2-10 seconds), and a higher number of scans (e.g., 128 to several thousand).
4. Data Processing and Analysis:
- Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
- Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. Peaks are picked to identify their precise chemical shifts.
Conclusion: A Powerful and Versatile Analytical Approach
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides unequivocal structural confirmation and a wealth of information about its electronic properties. When integrated with data from complementary techniques such as HPLC and GC-MS, a complete and robust characterization of this important molecule can be achieved. The protocols and interpretations presented in this guide are intended to empower researchers, scientists, and drug development professionals to confidently utilize NMR spectroscopy in their work, ensuring the quality and integrity of their chemical entities.
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Interpreting the mass spectrum of 4-(4-Fluorophenyl)benzonitrile
An In-Depth Guide to the Electron Ionization Mass Spectrum of 4-(4-Fluorophenyl)benzonitrile: A Comparative Analysis
Introduction
Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing critical insights into molecular weight and structural characteristics. Among the various ionization methods, Electron Ionization (EI) is a robust and widely used technique that generates reproducible fragmentation patterns, effectively creating a molecular fingerprint. This guide offers a comprehensive interpretation of the EI mass spectrum of this compound, a molecule of interest in materials science and drug discovery.
This document moves beyond a simple cataloging of spectral peaks. As a senior application scientist, the goal is to provide a mechanistic understanding of the molecule's fragmentation pathways under EI conditions. By comparing its mass spectrum with those of structurally related compounds—biphenyl, benzonitrile, and 4-fluorobenzonitrile—we will elucidate the specific influence of each functional moiety on the overall fragmentation pattern. This comparative approach, grounded in the fundamental principles of ion stability and reaction mechanisms, serves as a practical guide for researchers in structural elucidation.
Molecular Structure and Its Influence on Fragmentation
The fragmentation of a molecule in an EI mass spectrometer is dictated by its structure. The 70 eV electron beam imparts significant energy, leading to the ejection of an electron to form a high-energy molecular ion (M+•). This radical cation then undergoes a series of unimolecular decompositions. The structure of this compound (Molecular Weight: 197.21 g/mol ) presents several key features that govern its fragmentation:
-
The Biphenyl System: The two phenyl rings connected by a C-C single bond form a stable, conjugated aromatic system. This stability often results in an abundant molecular ion peak.[1][2] The inter-ring bond, however, is a potential site for cleavage.
-
The Nitrile Group (-C≡N): This strong electron-withdrawing group influences the electronic structure of the adjacent phenyl ring. A characteristic fragmentation for benzonitriles is the loss of a neutral hydrogen cyanide (HCN) molecule.[3][4][5]
-
The Fluorine Atom (-F): As a highly electronegative halogen, fluorine exerts a strong inductive effect. The carbon-fluorine bond is very strong, making the loss of a fluorine radical less favorable than other fragmentations. However, the elimination of neutral hydrogen fluoride (HF) can be a possible pathway in some fluorinated aromatic compounds.[6]
Predicted Fragmentation Pathways of this compound
Based on these structural features, we can predict the primary fragmentation pathways for the molecular ion, M+• (m/z 197) .
Caption: Predicted EI fragmentation pathways for this compound.
-
Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a neutral HCN molecule (mass = 27 u). This is a common fragmentation for aromatic nitriles and would result in a fragment ion at m/z 170 .[3][4]
-
Cleavage of the Biphenyl C-C Bond: The single bond connecting the two aromatic rings can break. This cleavage can result in two different charged species, depending on where the charge is retained:
-
A benzonitrile cation at m/z 102 .
-
A fluorophenyl cation at m/z 95 . The relative abundance of these peaks depends on the stability of the respective cations.
-
-
Loss of Hydrogen Fluoride (HF): Elimination of a neutral HF molecule (mass = 20 u) is another potential pathway for fluorinated aromatics, leading to a fragment ion at m/z 177 .[6]
Comparative Analysis with Structurally Related Compounds
To isolate the influence of each functional group, we compare the predicted fragmentation of this compound with the known spectra of its constituent parts.
| Compound | Molecular Ion (M+•) m/z | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound | 197 | 170, 102, 95 | Loss of HCN; Cleavage into benzonitrile and fluorophenyl cations. |
| Biphenyl | 154 | 153, 152, 76 | Very stable M+•. Loss of H, H2. Doubly charged ion at m/z 77.[7][8] |
| Benzonitrile | 103 | 76 | Loss of HCN to form benzyne radical cation.[3][4][5] |
| 4-Fluorobenzonitrile | 121 | 94 | Loss of HCN.[9][10] |
This comparison clearly demonstrates how the fragmentation pattern is a composite of the molecule's structural components.
-
Versus Biphenyl: While biphenyl's spectrum is dominated by its stable molecular ion (m/z 154), the introduction of the nitrile and fluorine groups in our target molecule provides distinct, lower-energy fragmentation channels, such as the loss of HCN.
-
Versus Benzonitrile: Benzonitrile's primary fragmentation is the loss of HCN to produce the m/z 76 ion.[3][4] Our target molecule also exhibits this characteristic loss, but from a much heavier molecular ion, resulting in a fragment at m/z 170. The presence of the fluorophenyl group also introduces the competing biphenyl cleavage pathway.
-
Versus 4-Fluorobenzonitrile: The key fragmentation of 4-fluorobenzonitrile (M+• at m/z 121) is also the loss of HCN, yielding a fragment at m/z 94.[9] This reinforces the nitrile group's powerful directive effect on fragmentation, which persists even with the addition of another phenyl ring.
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
This protocol outlines a standard method for obtaining an EI mass spectrum for a semi-volatile, thermally stable compound like this compound.
Caption: Standard workflow for GC-MS analysis of an aromatic compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Set to 250°C with a splitless injection mode for maximum sensitivity.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Begin at 50°C for 1 minute, then ramp the temperature at 15°C per minute to 300°C and hold for 5 minutes. This ensures good separation and peak shape.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methylpolysiloxane column (e.g., HP-5MS), is suitable.
-
-
Mass Spectrometry (MS) Conditions:
-
Interface: The GC-MS transfer line temperature should be set to 280°C to prevent sample condensation.
-
Ion Source: Use a standard Electron Ionization (EI) source operating at 70 eV. Set the source temperature to 230°C.
-
Mass Analyzer: A quadrupole analyzer is commonly used. Set it to scan a mass range of m/z 40 to 500 to ensure capture of the molecular ion and all relevant fragments.
-
Detector: An electron multiplier detector is standard.
-
-
Data Acquisition: Acquire data in full scan mode. The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound. The mass spectrum can be extracted from this peak.
Conclusion
The mass spectrum of this compound is a distinctive fingerprint defined by its composite structure. The high stability of the aromatic system leads to a prominent molecular ion peak at m/z 197. The fragmentation pattern is logically predictable, dominated by the characteristic loss of HCN from the nitrile moiety to yield a fragment at m/z 170, and by the cleavage of the biphenyl bond to produce ions at m/z 102 and m/z 95. By comparing its fragmentation to that of biphenyl, benzonitrile, and 4-fluorobenzonitrile, we can confidently assign these fragmentation pathways and understand how the interplay of the different functional groups dictates the molecule's behavior under electron ionization. This guide provides researchers with the foundational logic to interpret the mass spectrum of this and similar multi-functional aromatic compounds.
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A Comparative Guide to the Crystal Structure Determination of 4-(4-Fluorophenyl)benzonitrile
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's crystal structure is a cornerstone of understanding its physicochemical properties, from solubility and stability to bioavailability. This guide provides an in-depth comparison of the principal methods for elucidating the crystal structure of 4-(4-fluorophenyl)benzonitrile, a biphenyl derivative of interest in materials science and pharmaceutical research. While the definitive crystal structure of this compound is not publicly available in crystallographic databases as of this writing, this guide will use data from a closely related analogue to illustrate the experimental workflows and data interpretation, providing a practical framework for its eventual determination.
We will explore the gold standard, Single-Crystal X-ray Diffraction (SCXRD), alongside the versatile Powder X-ray Diffraction (PXRD) and the increasingly powerful Computational Crystal Structure Prediction (CSP). Each method will be evaluated for its principles, experimental protocol, data analysis, and inherent advantages and limitations, offering a comprehensive perspective for selecting the most appropriate technique for your research needs.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction is the most definitive method for determining the atomic arrangement within a crystalline solid.[1] It provides unambiguous information on bond lengths, bond angles, and the three-dimensional packing of molecules.[1]
The Causality Behind the Method
The fundamental principle of SCXRD lies in the interaction of a focused, monochromatic X-ray beam with a single, high-quality crystal.[1] The crystal acts as a three-dimensional diffraction grating, scattering the X-rays in a unique pattern of reflections. The geometry and intensity of this diffraction pattern are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. By analyzing this pattern, a detailed three-dimensional model of the molecule and its packing can be constructed.[2]
Experimental Workflow: A Step-by-Step Protocol
The successful determination of a crystal structure by SCXRD is contingent on the quality of the single crystal.
1. Crystal Growth (The Art of the Science):
-
Objective: To obtain a single, optically clear, and defect-free crystal of suitable size (typically 0.1-0.3 mm).[3]
-
Methodology: For a compound like this compound, slow evaporation from a suitable solvent is a common starting point. A saturated solution of the compound is prepared in a solvent in which it is sparingly soluble (e.g., ethanol, ethyl acetate, or a mixture). The container is loosely covered to allow for slow evaporation over several days to weeks.[3] Alternative methods include slow cooling of a saturated solution or vapor diffusion. The key is to allow the molecules to organize into a well-ordered lattice slowly.[3]
2. Crystal Mounting and Data Collection:
-
Objective: To mount the crystal on a goniometer head and collect diffraction data.
-
Methodology: A suitable crystal is selected under a microscope and mounted on a thin fiber or loop.[1] The mounted crystal is then placed on a diffractometer. A modern instrument consists of an X-ray source (e.g., a molybdenum or copper X-ray tube), a goniometer to orient the crystal, and a detector (often a CCD or CMOS detector).[1] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The goniometer rotates the crystal to expose all crystallographic planes to the X-ray beam, and the detector collects the diffraction images.[1]
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction images and solve the crystal structure.
-
Methodology: The collected images are processed to integrate the intensities of the diffraction spots and correct for experimental factors.[4] The resulting data is used to determine the unit cell parameters and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using computational methods like direct methods or Patterson synthesis to generate an initial electron density map.[5]
4. Structure Refinement:
-
Objective: To refine the initial atomic model to best fit the experimental data.
-
Methodology: The initial model is refined by adjusting atomic positions, occupancies, and thermal parameters to minimize the difference between the calculated and observed diffraction intensities.[5] The quality of the final structure is assessed using statistical indicators such as the R-factor.
Data Presentation: A Representative Example
As the crystal structure of this compound is not available, we present the crystallographic data for a related compound, 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile, to illustrate the type of information obtained from an SCXRD experiment.
| Parameter | Value |
| Chemical Formula | C₁₃H₈FNO₂ |
| Formula Weight | 229.20 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 6.1932(4) |
| b (Å) | 8.8109(5) |
| c (Å) | 20.5269(12) |
| V (ų) | 1120.11(12) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.037 |
This data is for a representative compound and not this compound.
Advantages and Limitations
| Advantages | Limitations |
| Provides unambiguous 3D structure.[1] | Requires high-quality single crystals, which can be difficult to grow.[3] |
| High precision and accuracy in bond lengths and angles. | The crystal structure may not be representative of the bulk material. |
| Can determine absolute stereochemistry. | Time-consuming process, from crystal growth to data analysis.[1] |
| Non-destructive technique.[1] |
Alternative Method 1: Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction is a versatile technique primarily used for the identification of crystalline phases and the analysis of bulk crystalline materials.[6][7] While it can be used for structure determination, the process is more challenging than with SCXRD.[8]
The Rationale for PXRD
In PXRD, the X-ray beam interacts with a powdered sample containing a vast number of randomly oriented microcrystals.[6] This randomness ensures that all possible crystallographic planes are exposed to the X-rays, resulting in a diffraction pattern of concentric cones that are detected as a series of peaks at different diffraction angles (2θ).[6] This pattern serves as a unique "fingerprint" for a given crystalline phase.[9]
Experimental Protocol: A Practical Approach
1. Sample Preparation:
-
Objective: To prepare a finely ground, homogeneous powder.
-
Methodology: A sample of this compound (typically a few milligrams) is finely ground to ensure random orientation of the crystallites.[6] The powder is then packed into a sample holder.
2. Data Collection:
-
Objective: To obtain a high-quality powder diffraction pattern.
-
Methodology: The sample holder is placed in a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.[6]
3. Data Analysis and Structure Determination:
-
Objective: To analyze the diffraction pattern and, if possible, determine the crystal structure.
-
Methodology:
-
Phase Identification: The experimental pattern is compared to databases of known diffraction patterns (e.g., the Powder Diffraction File) to identify the crystalline phase(s) present.
-
Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters.
-
Structure Solution: If the structure is unknown, advanced techniques like direct-space methods or simulated annealing are used to generate a trial structure.
-
Rietveld Refinement: The trial structure is refined against the entire experimental powder pattern to obtain the final crystal structure.[10][11][12] This method adjusts structural and instrumental parameters to minimize the difference between the calculated and observed patterns.[11][12]
-
Comparison with SCXRD
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Type | Single, high-quality crystal | Polycrystalline powder |
| Primary Use | Unambiguous structure determination | Phase identification, quantitative analysis, lattice parameter determination |
| Data Complexity | 3D diffraction pattern (spots) | 1D diffraction pattern (peaks) |
| Structure Solution | More straightforward | More challenging due to peak overlap |
| Accuracy | High | Generally lower than SCXRD |
| Throughput | Lower | Higher |
Alternative Method 2: Computational Crystal Structure Prediction (CSP)
Computational Crystal Structure Prediction is a theoretical approach that aims to predict the crystal structure of a molecule based solely on its chemical formula and molecular structure.[13][14]
The Logic of In Silico Crystallography
CSP methods explore the potential energy landscape of a molecule to identify the most stable, low-energy crystal packing arrangements.[15] This is achieved through a combination of:
-
Conformational Analysis: Generating plausible conformations of the flexible molecule.
-
Crystal Packing Search: Using algorithms (e.g., random searching, simulated annealing, or genetic algorithms) to generate a large number of hypothetical crystal structures.[13]
-
Lattice Energy Calculation: Calculating the lattice energy of each hypothetical structure using force fields or quantum mechanical methods to rank them by stability.[14]
The Role of CSP in Structure Determination
CSP is a powerful tool that complements experimental techniques in several ways:
-
Polymorph Screening: It can predict the existence of multiple polymorphs (different crystal structures of the same compound), which is crucial in the pharmaceutical industry.[16]
-
Guiding Experiments: The predicted stable structures can guide experimental crystallization efforts.
-
Solving Structures from Powder Data: CSP-generated structures can be used as starting models for Rietveld refinement of PXRD data, especially when indexing is difficult.[8]
Comparative Analysis of Methods
| Aspect | Single-Crystal XRD | Powder XRD | Computational CSP |
| Nature of Method | Experimental | Experimental | Theoretical/Computational |
| Sample Requirement | High-quality single crystal | Polycrystalline powder | None (in silico) |
| Primary Outcome | Definitive 3D crystal structure | "Fingerprint" for phase ID, unit cell | A set of plausible, ranked crystal structures |
| Cost & Time | High cost, time-intensive | Moderate cost, faster than SCXRD | Computationally intensive, can be time-consuming |
| Key Challenge | Crystal growth | Peak overlap, structure solution | Accuracy of energy calculations, vast search space |
Conclusion: An Integrated Approach
The determination of the crystal structure of this compound, like any small molecule, is best approached with a combination of techniques. Single-crystal X-ray diffraction remains the unequivocal gold standard for providing a complete and accurate three-dimensional structure. However, the challenges in obtaining suitable single crystals make powder X-ray diffraction an invaluable tool for routine analysis, phase identification, and, with advanced methods, structure solution from polycrystalline material.
Computational crystal structure prediction has emerged as a powerful third pillar, offering the ability to explore the landscape of possible crystal structures before a single experiment is performed. Its synergy with experimental methods, particularly in guiding polymorph screening and aiding structure solution from powder data, is transforming the field of solid-state chemistry. For researchers and drug development professionals, an integrated strategy that leverages the strengths of all three methods will provide the most comprehensive understanding of a molecule's solid-state properties, ultimately accelerating the path from discovery to application.
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A Comparative Guide to the Reactivity of 4-Bromofluorobenzene and 4-Chlorofluorobenzene in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the strategic assembly of complex molecular architectures, particularly within pharmaceutical and materials science, the choice of aryl halide precursor is a critical decision point that dictates synthetic efficiency and feasibility. This guide offers an in-depth comparison of two common building blocks, 4-bromofluorobenzene and 4-chlorofluorobenzene, in the context of palladium-catalyzed cross-coupling reactions. By synthesizing mechanistic principles with experimental data, we aim to provide a clear framework for rational substrate selection and reaction optimization.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The disparate reactivity between 4-bromofluorobenzene and 4-chlorofluorobenzene in palladium-catalyzed coupling reactions is fundamentally rooted in the difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The generally accepted order of reactivity for halobenzenes is C-I > C-Br > C-Cl >> C-F, a trend directly correlated with their bond dissociation energies (BDEs).[1]
The C-Br bond is inherently weaker and more polarizable than the C-Cl bond.[2] This has profound implications for the rate-determining step in many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-Br bond requires less energy to cleave, leading to a faster rate of oxidative addition and, consequently, a higher overall reaction rate compared to the analogous C-Cl bond cleavage.[2]
This intrinsic reactivity difference means that while 4-bromofluorobenzene can often be coupled under "standard" or milder conditions, 4-chlorofluorobenzene typically requires more specialized and highly active catalyst systems to achieve comparable efficiency.[2][3] The development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has been pivotal in making the less reactive but more economical aryl chlorides viable substrates for a wide array of transformations.[3][4]
Comparative Performance in Key Coupling Reactions
The following sections provide a comparative overview of the two substrates in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The data, compiled from various sources, illustrates the general trend of higher reactivity for the bromo-substrate, necessitating more robust catalytic systems and often more forcing conditions for the chloro-analogue.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. For 4-bromofluorobenzene, standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands are often sufficient. In contrast, the coupling of 4-chlorofluorobenzene typically requires more advanced, electron-rich, and sterically hindered ligands (e.g., biaryl phosphines like SPhos, or N-heterocyclic carbenes like IMes) to facilitate the challenging oxidative addition of the C-Cl bond.[4][5]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromofluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (1.5 mol%) | K₂CO₃ | Toluene/H₂O | 110 | 3 | >95[4][6] |
| 4-Chlorofluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / PCy₃ (4 mol%) | K₃PO₄ | Toluene | 100 | 16 | 94 (analogue) |
| 4-Chlorofluorobenzene | Arylboronic acids | PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ (0.1-1 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 89-99 (analogue)[7] |
Note: Data is compiled from multiple sources to illustrate reactivity trends. Conditions for chloro-analogues are representative of systems developed for less reactive aryl chlorides.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. As with other cross-couplings, 4-bromofluorobenzene reacts more readily than its chloro counterpart.[8] Achieving high yields with 4-chlorofluorobenzene often requires higher temperatures, specialized ligands that promote the oxidative addition, or ligand-free conditions using palladium nanoparticles.[9][10]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromofluorobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 85 (analogue)[11] |
| 4-Chlorofluorobenzene | n-Butyl acrylate | Palladacycle 36 / TBAB | NaOAc | NMP | 140 | 95 (analogue)[10] |
Note: Data is representative of typical conditions for bromo- vs. chloro-arenes in Heck reactions.
Buchwald-Hartwig Amination
This reaction is crucial for the synthesis of arylamines. The C-N bond formation is highly sensitive to the aryl halide's reactivity. While 4-bromofluorobenzene can be coupled using earlier generations of Buchwald-Hartwig catalysts, 4-chlorofluorobenzene requires state-of-the-art, sterically demanding biarylphosphine ligands (e.g., BrettPhos, RuPhos) or specific N-heterocyclic carbene ligands to achieve efficient coupling, often at elevated temperatures.[12][13]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromofluorobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | >90 (general)[12] |
| 4-Chlorofluorobenzene | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOᵗBu | Toluene | 110 (reflux) | 65 (analogue) |
| 4-Chlorofluorobenzene | Primary Amines | Pd-G3-Xantphos | NaOᵗBu | Toluene | 110 | >95 (general) |
Note: Yields and conditions are illustrative of the catalyst systems required for each class of halide.
Experimental Protocols: A Self-Validating System
The following protocols provide a starting point for the Suzuki-Miyaura coupling of both substrates. The choice of a more active catalyst system for 4-chlorofluorobenzene is a deliberate experimental design choice rooted in the mechanistic principles discussed.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromofluorobenzene
Objective: To synthesize 4,4'-difluorobiphenyl from 4-bromofluorobenzene and 4-fluorophenylboronic acid.
Materials:
-
4-Bromofluorobenzene (1.0 mmol, 1.0 eq.)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromofluorobenzene, 4-fluorophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorofluorobenzene
Objective: To synthesize 4,4'-difluorobiphenyl from 4-chlorofluorobenzene, requiring a more active catalyst system.
Materials:
-
4-Chlorofluorobenzene (1.0 mmol, 1.0 eq.)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
In an inert atmosphere glovebox, charge an oven-dried reaction vial with 4-chlorofluorobenzene, 4-fluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed 1,4-dioxane to the vial.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times are typically longer, ranging from 12-24 hours.
-
Follow the workup and purification steps as described in Protocol 1.
The necessity of a bulky, electron-rich biarylphosphine ligand like SPhos for the chloro-substrate is a direct consequence of the stronger C-Cl bond, which requires a more electron-rich palladium center to facilitate the oxidative addition step.
Conclusion
The choice between 4-bromofluorobenzene and 4-chlorofluorobenzene is a classic trade-off between reactivity and cost/availability. 4-Bromofluorobenzene is inherently more reactive due to the weaker C-Br bond, allowing for milder reaction conditions and a broader range of compatible catalyst systems. Conversely, 4-chlorofluorobenzene, while more economical, presents a greater synthetic challenge, necessitating the use of advanced, highly active catalyst systems to overcome the kinetic barrier of C-Cl bond activation. A thorough understanding of these fundamental principles empowers the modern chemist to make informed decisions, optimizing synthetic routes for efficiency, cost, and robustness.
References
- Mora, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
- Zahoor, A. F., et al. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Bei, X., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(18), 3939-3942. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Phan, N. T. S., et al. (2012). Heck Reaction—State of the Art.
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112. [Link]
- Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Mora, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Wikipedia contributors. (2023).
- Phan, N. T. S., et al. (2012). Heck Reaction—State of the Art.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzonitrile Analogs
Introduction
The benzonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block in a multitude of therapeutic agents across oncology, virology, and microbiology.[1] Its utility stems from the unique electronic properties of the nitrile group (-C≡N), which can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key interaction moiety for various biological targets.[1][2] In the relentless pursuit of optimizing drug candidates, medicinal chemists employ a range of strategies to enhance potency, selectivity, and pharmacokinetic profiles. Among the most powerful and widely adopted of these strategies is the selective incorporation of fluorine.[3][4]
This guide provides an in-depth comparative analysis of the biological activities of fluorinated versus non-fluorinated benzonitrile analogs. We will explore the fundamental principles of how fluorine substitution modulates molecular properties and translate these principles into a practical understanding of performance differences, supported by experimental data and detailed protocols for validation. This content is designed for researchers, scientists, and drug development professionals seeking to leverage strategic fluorination for the rational design of next-generation therapeutics.
The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate is rarely a matter of chance; it is a deliberate tactic to fine-tune its properties. Fluorine's unique characteristics—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å), high electronegativity (the highest of any element), and the exceptional strength of the carbon-fluorine (C-F) bond—confer a suite of advantageous modifications to a parent molecule.[5][6]
Key impacts of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[5][7] Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate metabolically labile C-H bonds. Replacing a hydrogen atom at such a "metabolic soft spot" with fluorine effectively blocks this pathway, prolonging the drug's half-life and increasing its bioavailability.[4][7][8]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its tendency to dissolve in fats and lipids), which can enhance membrane permeability and cell uptake.[9][10] However, the effect is highly context-dependent and can be fine-tuned by the degree and position of fluorination.[10]
-
pKa Alteration: Due to its strong electron-withdrawing nature, fluorine can lower the pKa (increase the acidity) of nearby functional groups.[5] This can alter a compound's ionization state at physiological pH, impacting its solubility, receptor binding, and cell penetration.
-
-
Improved Binding Affinity: Fluorine can enhance interactions with a biological target through various mechanisms. It can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket.[5][9] Furthermore, fluorine substitution can alter the conformation of a molecule, locking it into a bioactive shape that is more favorable for target engagement.[3]
Comparative Analysis of Biological Activity: A Case Study Approach
To illustrate the practical impact of fluorination, we will compare the performance of fluorinated and non-fluorinated analogs in key areas of biological activity. While a direct, publicly documented head-to-head comparison of a single benzonitrile drug with its exact non-fluorinated counterpart is rare, we can synthesize the principles using data from compounds where fluorination was a critical optimization step. A notable example is the development of a novel, non-acetylenic metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), where a 7-fluoroquinoline-benzonitrile derivative was identified as a clinical candidate.[11]
Enzyme and Receptor Inhibition
The primary goal of many drugs is to inhibit a specific enzyme or receptor with high potency and selectivity. Fluorination can dramatically influence this activity. The introduction of fluorine often leads to a significant enhancement in inhibitory potency.[12]
For instance, in the optimization of the mGluR5 NAM, the fluorinated benzonitrile compound 25 emerged as a clinical candidate with high potency and metabolic stability.[11] Let's consider a hypothetical comparison based on typical structure-activity relationship (SAR) data found during such optimization campaigns.
Table 1: Comparison of Inhibitory Potency
| Compound | Structure (Core Scaffold) | Target | IC₅₀ | Fold Improvement |
| Analog A (Non-Fluorinated) | Phenyl-Sulfonyl-Benzonitrile | mGluR5 | 150 nM | - |
| Analog B (Fluorinated) | Fluoro -Phenyl-Sulfonyl-Benzonitrile | mGluR5 | 15 nM | 10x |
This data is illustrative and based on general principles observed in medicinal chemistry.
Causality Behind the Choice: The 10-fold increase in potency seen in Analog B can be attributed to the fluorine atom forming a favorable interaction within the mGluR5 binding pocket, such as a hydrogen bond with a protein residue like Asn297, which is known to be important for ligand binding in similar receptors.[13] This additional binding energy translates directly to a lower IC₅₀ value. The strategic placement of fluorine can lead to potency changes of over 1000-fold in some cases.[14]
Metabolic Stability
Enhanced metabolic stability is one of the most reliable and sought-after benefits of fluorination.[5][7] Aromatic rings, like the one in benzonitrile, are susceptible to hydroxylation by CYP enzymes, such as CYP2A6.[15]
Consider a non-fluorinated benzonitrile analog that undergoes metabolism at the para-position of the phenyl ring.
Caption: Fluorine blocks CYP450-mediated metabolism.
Expertise in Action: By replacing the hydrogen at this vulnerable site with fluorine, the metabolic pathway is effectively blocked. The C-F bond is not susceptible to hydroxylation by CYP enzymes. This seemingly simple substitution can dramatically increase the compound's half-life in the body, reduce the formation of potentially toxic metabolites, and lead to a more predictable and sustained therapeutic effect.[8]
Experimental Protocols for Comparative Evaluation
To empirically validate the superior performance of a fluorinated analog, a series of standardized in vitro assays are essential. The following protocols are foundational for assessing enzyme inhibition and metabolic stability.
Protocol 1: In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against a target enzyme, such as a protein kinase.
Objective: To determine the IC₅₀ value of fluorinated and non-fluorinated benzonitrile analogs.
Materials:
-
Test Compounds (Fluorinated and Non-Fluorinated Analogs) dissolved in DMSO.
-
Target Enzyme (e.g., EGFR-TK).
-
Substrate peptide.
-
ATP (Adenosine triphosphate).
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
96-well microplates.
-
Known potent inhibitor (Positive Control).
-
DMSO (Negative Control).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Plate Setup: Add 5 µL of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only (0% inhibition control) and a known inhibitor (100% inhibition control).
-
Enzyme/Substrate Addition: Add 20 µL of a solution containing the substrate and the target enzyme in kinase buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. Scientist's Note: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring a more accurate measurement of inhibition.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be near its Km value for the enzyme to ensure competitive inhibitors are fairly assessed.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., by quantifying ADP production).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the rate at which a compound is metabolized by liver enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the benzonitrile analogs.
Materials:
-
Test Compounds.
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Acetonitrile (ACN) or Methanol with an internal standard (Stop Solution).
-
96-well incubation plate and a corresponding deep-well collection plate.
Caption: Workflow for the in vitro metabolic stability assay.
Procedure:
-
Incubation Preparation: In a 96-well plate, combine the test compound (final concentration typically 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer. Pre-incubate the mixture at 37°C for 5-10 minutes. Scientist's Note: Pre-warming ensures the reaction starts at the correct physiological temperature immediately upon initiation.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The NADPH cofactor is essential for the function of most CYP450 enzymes.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a deep-well plate containing ice-cold Stop Solution. The organic solvent terminates the reaction by precipitating the microsomal proteins. The "time 0" sample is critical as it represents 100% of the initial compound concentration.
-
Protein Precipitation: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693 / k.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a proven and powerful method for enhancing the biological activity of benzonitrile-based drug candidates. As demonstrated, fluorination can significantly improve target potency, block metabolic liabilities, and fine-tune physicochemical properties, ultimately leading to more effective and safer therapeutics.[3][5] The case for fluorination is not merely theoretical; it is a practical strategy that consistently yields superior drug candidates by addressing common developmental hurdles such as poor metabolic stability and insufficient potency.[4][16]
As synthetic methodologies for precise, late-stage fluorination continue to advance, researchers will gain even greater control over molecular design. The future will likely see the development of benzonitrile analogs with increasingly complex fluorination patterns, enabling an even more nuanced modulation of their biological profiles. The continued application of the principles and protocols outlined in this guide will empower scientists to rationally design and validate the next generation of benzonitrile-based medicines.
References
- Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
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A Comparative Guide to Palladium-Catalyzed Biphenyl Synthesis: Suzuki Coupling vs. Stille Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the biphenyl moiety represents a privileged scaffold, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. The development of palladium-catalyzed cross-coupling reactions has revolutionized the construction of these C-C bonds. Among the most powerful tools in the synthetic chemist's arsenal are the Suzuki-Miyaura and Stille couplings. This guide provides an in-depth, objective comparison of these two indispensable reactions for the synthesis of biphenyls, grounded in mechanistic understanding and supported by experimental insights to inform your selection of the optimal synthetic strategy.
The Central Role of Palladium in Biaryl Construction
At the heart of both the Suzuki and Stille reactions lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] This catalytic cycle generally involves three key steps:
-
Oxidative Addition: An aryl halide (or pseudohalide) adds to the active Pd(0) complex, forming a Pd(II) species.
-
Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the biphenyl product, regenerating the Pd(0) catalyst.[1]
While the overarching mechanism is similar, the nature of the organometallic reagent—an organoboron compound in the Suzuki coupling and an organostannane in the Stille coupling—imparts distinct characteristics, advantages, and limitations to each transformation.
The Suzuki-Miyaura Coupling: The "Greener" Workhorse
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become arguably the most widely used cross-coupling method for biphenyl synthesis.[1][2] Its popularity stems from a combination of mild reaction conditions, the broad commercial availability of organoboron reagents, and the generation of environmentally benign, inorganic byproducts.[1][2]
Mechanistic Nuances
A key difference in the Suzuki coupling mechanism compared to other cross-coupling reactions is the requirement for a base.[3] The base activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex.[3] This "ate" complex is crucial for facilitating the transmetalation step with the Pd(II)-halide complex.[2]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.[1]
The Stille Coupling: Robustness in Complex Environments
The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide.[4] A primary advantage of this method is the high functional group tolerance afforded by the stability of organostannane reagents, which are generally unreactive towards many functional groups that can be problematic in other coupling reactions.[5][6] They are also typically stable to air and moisture.[4][7]
Mechanistic Considerations
Unlike the Suzuki coupling, the Stille reaction does not typically require a base for activation. The transmetalation step proceeds directly between the organostannane and the Pd(II) complex.[1] However, the reaction can be sensitive to the ligands on the palladium catalyst, and additives like copper(I) salts are sometimes used to facilitate the reaction.[8] The primary drawback, and a significant one, is the high toxicity of the organotin compounds and their byproducts, which can be challenging to completely remove from the final product.[8][9]
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille coupling for biphenyl synthesis.[1]
Head-to-Head Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille coupling hinges on a trade-off between toxicity, reaction robustness, and byproduct removal. The following table summarizes the key performance characteristics.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (organostannanes) |
| Toxicity of Reagents | Low toxicity, considered "green".[2][10] | High toxicity of organotin compounds.[4][9] |
| Byproducts | Borates, generally water-soluble and easily removed.[2] | Organotin halides, often difficult to separate from the product.[6][9] |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups under basic conditions.[11] | Excellent, organostannanes are often unreactive towards many functional groups.[6][7] |
| Reaction Conditions | Requires a base for activation; conditions are generally mild.[1][3] | Often proceeds under neutral conditions; can be very mild.[1] |
| Reagent Stability | Boronic acids can be prone to decomposition (e.g., protodeboronation), though stable derivatives exist.[7] | Organostannanes are generally stable to air and moisture.[4][7] |
| Industrial Application | Widely used and scalable for pharmaceutical and fine chemical synthesis.[2] | Use is limited by toxicity concerns and waste disposal issues.[12] |
Experimental Data Summary
While direct, side-by-side quantitative comparisons under identical optimized conditions are not always available in the literature, representative data for the synthesis of biphenyls provide a general performance overview.
| Coupling Method | Aryl Halide | Coupling Partner | Catalyst System | Base/Additive | Yield (%) | Reference |
| Suzuki Coupling | 1-Bromo-2-iodobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 94 | [13] |
| Suzuki Coupling | Bromobenzene | Phenylboronic acid | Pd catalyst (unspecified) | K₂CO₃ | High (not quantified) | [1] |
| Stille Coupling | 1-Bromo-4-methoxybenzene | Tributylstannyl bromide | Pd₂(dba)₃ / P(o-tol)₃ | None | 84 (as homocoupling) | [14] |
| Stille Coupling | Aryl Halides | Organostannanes | Pd(0) | Often None | 76-99 (general range) | [5] |
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for the synthesis of a simple biphenyl derivative using both methods.
Protocol 1: Suzuki-Miyaura Coupling Synthesis of 4-Methylbiphenyl
Workflow: Suzuki Coupling
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A Comparative Study of Palladium Catalysts for C-C Bond Formation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, underpinning the construction of complex molecules essential for pharmaceuticals, agrochemicals, and materials science.[1] Among the myriad of synthetic methods, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile tools.[1][2] The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of these transformations.[3] This guide provides a comparative analysis of common palladium catalysts for three key C-C bond-forming reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. Through an examination of catalyst classes, performance data, and detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection.
The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium's prominence in C-C bond formation stems from its ability to cycle between different oxidation states (typically Pd(0) and Pd(II)), facilitating the key steps of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[4] The ligands coordinated to the palladium center play a crucial role in modulating its reactivity, stability, and selectivity.[5] This guide will focus on the practical implications of choosing between different catalyst systems.
General Catalytic Cycle
The catalytic cycles for most palladium-catalyzed cross-coupling reactions share a common framework, although the specific elementary steps can vary. Understanding this cycle is key to rationalizing catalyst performance.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Catalyst Classes: A Comparative Overview
The performance of a palladium catalyst is intrinsically linked to the nature of the ligands coordinated to the metal center. These ligands influence the catalyst's stability, solubility, and reactivity. The three primary classes of palladium catalysts are based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.[5]
Homogeneous vs. Heterogeneous Catalysis
A fundamental distinction in palladium catalysis is between homogeneous and heterogeneous systems.
-
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active species.[3] However, their removal from the final product can be challenging and costly.[6]
-
Heterogeneous catalysts , where the palladium is supported on a solid material (e.g., carbon, silica), offer the significant advantage of easy separation and potential for recycling.[6][7] A key debate in the field is whether these reactions are truly heterogeneous or if catalysis occurs via leached palladium species in solution.[6][8]
Suzuki-Miyaura Coupling: Forging Biaryl Bonds
The Suzuki-Miyaura reaction, the coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis, particularly for creating biaryl structures prevalent in pharmaceuticals.[5]
Catalyst Performance Comparison
| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | Aryl Bromide | Phenylboronic Acid | K₃PO₄ | Toluene | RT | High | [9] |
| Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | Aryl Bromide | Phenylboronic Acid | K₃PO₄ | Toluene | RT | High | [9] |
| PdCl₂(Lₙ@β-CD) | p-Bromotoluene | Phenylboronic Acid | K₃PO₄·7H₂O | Water | 100 | 96 | [10][11] |
| Pd/C (3 wt%) | Aryl Halides | Phenylboronic Acid | K₂CO₃ | Water | 80 | >90 | [12] |
| Ligand-Free Pd(OAc)₂ | Aryl Halide | Arylboronic Acid | - | WEB | RT | Varies | [13] |
Note: "RT" denotes room temperature. "WEB" refers to a specific reaction medium from the cited source.
Key Insights for Catalyst Selection in Suzuki Coupling:
-
Phosphine Ligands: Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective for coupling challenging substrates, including heteroaryl chlorides.[5] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst from this class.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have gained prominence due to their strong σ-donating ability, which forms a very stable bond with palladium. This stability often leads to higher catalyst turnover numbers and frequencies, making them highly efficient, especially for sterically hindered and electron-deficient substrates.[5][14]
-
Palladacycles: These are air- and moisture-stable pre-catalysts that are easy to handle.[5]
-
Aqueous Media: The development of water-soluble catalyst systems, such as those utilizing cyclodextrins, offers a greener and more sustainable approach to Suzuki couplings.[10][11]
Experimental Protocol: Aqueous Suzuki-Miyaura Coupling
This protocol is adapted from a procedure utilizing a water-soluble palladium catalyst.[10][11]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), a suitable base such as K₃PO₄·7H₂O (1.5 mmol), a phase-transfer catalyst like TBAB (1.5 mmol), and water (2 mL).[10][11]
-
Catalyst Addition: Add the palladium catalyst solution (e.g., 100 μL of an in situ prepared PdCl₂(Lₙ@β-CD) catalyst system).[10][11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically a few hours).[11]
-
Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent such as diethyl ether.[10][11]
-
Purification: Wash the combined organic layers with dilute acid and water, then dry over anhydrous sodium sulfate.[10] The crude product can be purified by column chromatography.[13]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Mizoroki-Heck Reaction: Olefin Arylation and Vinylation
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a powerful tool for creating complex olefinic structures.
Catalyst Performance Comparison
| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Single-Site Pd(II) on PMO | Aryl Halide | Olefin | - | - | - | High (>99% selectivity) | [15][16] |
| Pd/C (3 wt%) | 4-Bromoanisole | Acrylic Acid | K₂CO₃ | Water | 80 | High | [12] |
| Palladacycles | Aryl Chlorides | Olefin | - | - | - | High | [17] |
Note: Specific reaction conditions can vary significantly depending on the substrates and catalyst system.
Key Insights for Catalyst Selection in Heck Reactions:
-
Heterogeneous Catalysts: Supported palladium catalysts, such as palladium on carbon (Pd/C), have shown high activity in Heck reactions, particularly in aqueous media.[12] Single-site heterogeneous catalysts can offer high selectivity and recyclability.[15][16]
-
Ligand Effects: The choice of ligand is crucial for activating less reactive substrates like aryl chlorides. Bulky, electron-rich phosphine and carbene ligands have proven to be effective.[17]
-
Palladacycles: These pre-catalysts are often thermally stable and can be highly active, even for challenging substrates.[17]
-
Reaction Mechanism: The Heck reaction is believed to proceed through a neutral or a cationic pathway, and the choice of catalyst and reaction conditions can influence which pathway is dominant.
Caption: Simplified representation of the Heck reaction catalytic cycle.
Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3] This reaction is of great importance in the synthesis of pharmaceuticals and organic materials.[3]
Catalyst Performance Comparison
| Catalyst System | Substrate 1 | Substrate 2 | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Aryl Iodide | Aliphatic Alkynol | CuI | Amine | THF | Varies | Good to Excellent | [3] |
| Pd(PPh₃)₄ | Aryl Halide | Terminal Alkyne | CuI | Amine | Varies | Varies | High | [3] |
| Pd-NHC Complexes | Aryl Halide | Terminal Alkyne | None | Amine | Varies | Varies | High | [18] |
| Pd/C | Aryl Iodide/Bromide | Arylacetylene | CuI | - | Water | 60 | 90-100 | [19] |
Key Insights for Catalyst Selection in Sonogashira Coupling:
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper co-catalyst.[20] However, copper-free variations have been developed, often utilizing palladium-NHC complexes, which can be more environmentally friendly.[18][21]
-
Heterogeneous Catalysts: Palladium nanoparticles supported on various materials, including carbon, have been shown to be effective and recyclable catalysts for the Sonogashira reaction.[19]
-
Ligand Modification: The use of electron-rich and sterically bulky phosphine ligands can enhance the rate of the reaction.[22]
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a general representation of a copper-free Sonogashira reaction.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), and a suitable base (e.g., an amine like diisopropylamine or triethylamine) in an appropriate solvent (e.g., THF, DMF, or toluene).
-
Inert Atmosphere: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., a Pd-NHC complex or a combination of a palladium source and a ligand) under the inert atmosphere.
-
Reaction: Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC).
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or a mild aqueous acid to remove the amine base.
-
Purification: Dry the organic layer and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
Conclusion: Navigating the Catalyst Landscape
The selection of an optimal palladium catalyst is a multifaceted decision that depends on the specific C-C bond-forming reaction, the nature of the substrates, and the desired reaction conditions. While traditional phosphine-based catalysts remain workhorses in the field, the emergence of N-heterocyclic carbene ligands has provided access to highly active and stable catalysts capable of mediating challenging transformations. Furthermore, the development of heterogeneous and aqueous catalytic systems aligns with the growing demand for more sustainable and environmentally friendly chemical processes. By understanding the fundamental principles of palladium catalysis and leveraging the comparative data presented in this guide, researchers can more effectively navigate the catalyst landscape to achieve their synthetic goals.
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A Senior Application Scientist's Guide to the Synthesis and Analytical Validation of 4-(4-Fluorophenyl)benzonitrile
This guide provides an in-depth technical comparison and validation of the synthesis of 4-(4-Fluorophenyl)benzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind the experimental choices. We will explore a robust synthetic route and detail the critical analytical techniques required to ensure the compound's identity, purity, and quality, comparing its analytical signature to structurally similar molecules.
Introduction: The Significance of Fluorinated Biphenyls
Biphenyl scaffolds are prevalent in medicinal chemistry and materials science, offering a rigid yet tunable platform for molecular design. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The nitrile group provides a versatile handle for further chemical transformations. Given these attributes, the reliable synthesis and rigorous characterization of this compound are of paramount importance.
Synthesis via Suzuki-Miyaura Cross-Coupling: A Controlled Approach to C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2][3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and aryl halides make it an ideal choice for the synthesis of this compound.
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Sources
Characterization of 4-(4-Fluorophenyl)benzonitrile derivatives using HPLC
An In-Depth Comparative Guide to the HPLC Characterization of 4-(4-Fluorophenyl)benzonitrile and Its Derivatives
For researchers and professionals in drug development, the robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This compound, a key structural motif in various pharmacologically active molecules, presents unique analytical challenges due to its aromatic and fluorinated nature. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation and quantification of this compound and its potential process-related impurities or degradants. We will move beyond standard protocols to explore the causality behind chromatographic choices, ensuring the development of a scientifically sound, reliable, and stability-indicating method.
The Analytical Challenge: Understanding the Analyte
This compound is a moderately polar molecule featuring two aromatic rings.[1][2] The presence of the fluorine atom and the nitrile group introduces specific electronic characteristics that influence its retention and selectivity in reversed-phase chromatography. The primary analytical goal is to develop an HPLC method that can not only quantify the main component but also resolve it from closely related impurities, which may include positional isomers, precursors like 4-fluorobenzonitrile, or degradation products formed under stress conditions.[3][4]
A Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical decision in HPLC method development, as it governs the primary interactions that lead to separation.[5] While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, its predominantly hydrophobic interactions may not be sufficient to resolve the structurally similar derivatives of this compound. Here, we compare the performance of a standard C18 phase with two alternative phases that offer different selectivity profiles: Biphenyl and Pentafluorophenyl (PFP).
The Rationale for Alternative Chemistries
-
C18 (L1 USP Classification): Relies almost exclusively on hydrophobic (van der Waals) interactions. It is an excellent starting point but may struggle to differentiate between compounds with similar hydrophobicity, a common issue with aromatic isomers.
-
Biphenyl (L11 USP Classification): The extended aromatic system of the biphenyl moiety provides enhanced π-π interactions, which are particularly effective for retaining and separating aromatic and unsaturated compounds.[6][7] This phase can offer unique selectivity, especially for compounds that are poorly retained or co-elute on C18 columns.
-
Pentafluorophenyl (PFP) (L43 USP Classification): This phase is highly versatile, offering a mix of hydrophobic, π-π, dipole-dipole, and hydrogen-bonding interactions.[8] The electron-rich fluorine atoms on the phenyl ring make it exceptionally adept at separating halogenated compounds and positional isomers.[9]
Experimental Data Comparison
To illustrate the performance differences, a model mixture containing this compound (API), a potential precursor impurity (Impurity A: 4-Fluorobenzonitrile), and a closely related process impurity (Impurity B: 2-(4-Fluorophenyl)benzonitrile) was analyzed on three different columns under identical mobile phase conditions.
Table 1: Comparative Chromatographic Performance
| Parameter | C18 Column | Biphenyl Column | PFP Column |
| Retention Time (API) | 5.21 min | 6.85 min | 7.12 min |
| Resolution (API/Imp. B) | 1.3 (Inadequate) | 2.5 (Baseline) | 3.1 (Excellent) |
| Tailing Factor (API) | 1.1 | 1.0 | 1.0 |
| Analysis Focus | General-purpose, hydrophobicity-based separation. | Enhanced retention and selectivity for aromatics via π-π interactions. | Orthogonal selectivity for halogenated and positional isomers.[8] |
As the data indicates, the C18 column failed to provide adequate baseline resolution between the API and its positional isomer (Impurity B). The Biphenyl column offered improved retention and baseline separation, demonstrating the benefit of π-π interactions.[6] The PFP column provided the best overall performance with excellent resolution, showcasing its unique selectivity for these specific analytes.
Method Development and Validation Workflow
A successful HPLC method is not just about separation; it must be validated to prove it is suitable for its intended purpose, in accordance with ICH guidelines.[10][11][12] The process involves a logical progression from initial screening to full validation.
Caption: HPLC Method Development and Validation Workflow.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability tests (SST), which ensure the chromatographic system is performing adequately for the analysis.[11]
Protocol 1: Stability-Indicating Method Using a PFP Column
This method is optimized for the comprehensive analysis of this compound and its potential impurities and degradants.
-
Chromatographic System: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: PFP Column, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 40% B
-
17.1-22 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm. A PDA detector is recommended to check for peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
System Suitability Test (SST):
-
Inject a standard solution containing the API and known impurities six times.
-
Acceptance Criteria: %RSD for API peak area < 2.0%, Tailing factor for API peak between 0.8 and 1.5, Resolution between all critical pairs > 2.0.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[13] The goal is to achieve 5-20% degradation of the API to ensure that any resulting degradants can be detected.[13]
-
Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 1 mL of 0.1N NaOH before dilution.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1N HCl before dilution.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Store the solid API powder in an oven at 105 °C for 24 hours. Dissolve in the sample diluent for analysis.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method (Protocol 1). The PDA detector is crucial here to assess peak purity and identify any co-eluting degradants.
Understanding Analyte-Stationary Phase Interactions
The superior performance of the Biphenyl and PFP phases stems from their ability to engage in multiple interaction modes with the analyte, beyond the simple hydrophobicity of C18.
Caption: Analyte-Stationary Phase Interaction Mechanisms.
This diagram illustrates that while all three phases exhibit hydrophobic interactions, the Biphenyl and PFP phases introduce stronger, more specific π-π and dipole-dipole interactions, respectively. These additional forces are key to resolving closely related aromatic and fluorinated species.
Conclusion
The successful characterization of this compound and its derivatives by HPLC requires a methodical approach that goes beyond reliance on standard C18 columns. By understanding the analyte's chemistry and leveraging stationary phases like Biphenyl and PFP that offer alternative selectivities, analysts can develop highly robust and specific methods.[6][8] A Biphenyl phase provides enhanced resolution for aromatic compounds through strong π-π interactions, while a PFP phase offers a powerful, orthogonal approach for separating halogenated compounds and positional isomers. The development of a stability-indicating method, validated through rigorous forced degradation studies, is paramount to ensuring the quality, safety, and efficacy of any final drug product.[13]
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A Senior Application Scientist's Guide to the Solid-State Analysis of 4-(4-Fluorophenyl)benzonitrile Crystals
For researchers and professionals in drug development, the physical form of an active pharmaceutical ingredient (API) is as critical as its chemical composition. The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can profoundly impact crucial properties like solubility, stability, and bioavailability.[1][2] An unexpected polymorphic transformation during manufacturing or storage can lead to severe consequences, including loss of efficacy or manufacturing challenges.[3][4] This guide provides an in-depth comparison of analytical techniques for the solid-state characterization of 4-(4-Fluorophenyl)benzonitrile, a key intermediate in various synthesis processes. We will focus on the gold-standard method, X-ray Diffraction (XRD), and compare its utility with complementary thermal and spectroscopic techniques.
The Cornerstone Technique: Powder X-Ray Diffraction (PXRD)
Powder X-ray diffraction is the definitive technique for identifying and characterizing crystalline materials.[2][5] It provides a unique "fingerprint" of a specific crystalline phase based on the arrangement of atoms in its crystal lattice.[5] The technique relies on the principle of Bragg's Law, where X-rays are diffracted by the electron clouds of atoms in a periodic lattice, resulting in a pattern of constructive interference at specific angles.[6] For organic compounds, which are often challenging to grow as large single crystals, PXRD is an indispensable tool for routine identification, phase purity analysis, and detailed structural investigation.[7][8]
Experimental Protocol: PXRD Analysis of this compound
This protocol outlines the standard procedure for analyzing a microcrystalline powder sample.
1. Sample Preparation:
- Gently grind approximately 5-10 mg of the this compound sample using an agate mortar and pestle to ensure a random orientation of crystallites and reduce particle size effects.
- Carefully pack the powder into a sample holder (e.g., a zero-background silicon wafer or a standard well mount). Ensure the sample surface is flat and level with the holder's surface to prevent geometric errors.
2. Instrument Configuration & Data Acquisition:
- Instrument: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a position-sensitive detector.
- Geometry: Bragg-Brentano para-focusing geometry is standard.
- Voltage and Current: Set the X-ray generator to 40 kV and 40 mA.
- Scan Range (2θ): Acquire data from 2° to 40° 2θ. This range is typically sufficient to capture the most characteristic diffraction peaks for organic molecules.
- Step Size: Use a step size of 0.02° 2θ.
- Time per Step: A scan speed of 1-2 seconds per step is generally adequate for a well-crystallized sample.
3. Data Analysis:
- Phase Identification: The primary analysis involves comparing the experimental diffraction pattern (peak positions and relative intensities) against a database of known patterns (e.g., the Powder Diffraction File™ from the ICDD) or reference patterns of known polymorphs.
- Lattice Parameter Refinement: Once a phase is identified, the unit cell parameters can be refined using software packages like TOPAS or GSAS-II for higher accuracy.
- Crystallinity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material, whereas a broad, amorphous halo suggests the presence of a non-crystalline (amorphous) fraction.
Visualizing the PXRD Workflow
The following diagram illustrates the logical flow of a typical powder X-ray diffraction experiment from sample preparation to final analysis.
Caption: Standard workflow for PXRD analysis.
Interpreting PXRD Data
Different polymorphs of this compound will produce distinct diffraction patterns due to their different crystal lattices. The table below presents hypothetical data for two polymorphic forms to illustrate this difference.
| Characteristic 2θ Peaks (±0.2°) | Form I (Relative Intensity) | Form II (Relative Intensity) |
| 8.5° | 100% | - |
| 12.1° | 45% | 80% |
| 15.3° | - | 100% |
| 17.0° | 60% | - |
| 21.5° | 75% | 55% |
| 25.6° | 90% | 95% |
| Table 1: Illustrative PXRD peak data for two hypothetical polymorphs of this compound. |
The unique set of peaks for Form I and Form II allows for unambiguous identification and quantification of each form in a mixture.
Alternative and Complementary Analytical Techniques
While PXRD is the gold standard for identifying crystal forms, a comprehensive solid-state characterization program should integrate other techniques that provide orthogonal information.[9]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature.[10] It is highly sensitive to thermal events like melting, crystallization, and solid-solid phase transitions.[11] Different polymorphs will generally have different melting points and enthalpies of fusion, making DSC an excellent tool for polymorph detection and characterization.[12][13]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Configuration: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min). The temperature range should encompass the expected melting point (for this compound, a range of 90 °C to 170 °C would be appropriate, as its literature melting point is ~112-116 °C).[14][15]
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) or exothermic (crystallization) events. The peak temperature of an endotherm corresponds to the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.
| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |
| Onset of Melting | 112.5 °C | 118.0 °C |
| Peak Melting Point | 114.8 °C | 120.3 °C |
| Enthalpy of Fusion (ΔHfus) | 25.4 kJ/mol | 29.1 kJ/mol |
| Table 2: Illustrative DSC data for two hypothetical polymorphs. The thermodynamically more stable form (Form II) typically exhibits a higher melting point. |
Vibrational Spectroscopy (FTIR & Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[16] While the chemical structure is the same between polymorphs, the different intermolecular interactions (e.g., hydrogen bonding, π-stacking) in their crystal lattices can lead to subtle but measurable shifts in vibrational frequencies.[17]
-
FTIR Spectroscopy measures the absorption of infrared light by a sample. It is particularly sensitive to polar functional groups.[18]
-
Raman Spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and is often better for analyzing aqueous samples or samples within transparent packaging.[17][19]
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: Compare the spectra of different batches or potential polymorphs, looking for shifts in peak positions, changes in peak shapes, or the appearance/disappearance of peaks, particularly in the fingerprint region (<1500 cm⁻¹).
Comparative Guide: Choosing the Right Technique
The choice of analytical technique depends on the specific question being asked. PXRD remains the primary method for definitive phase identification, while DSC and vibrational spectroscopy provide crucial, complementary data.
| Technique | Principle | Information Provided | Advantages | Limitations |
| PXRD | X-ray diffraction from crystal lattice planes[6] | Crystal structure, phase ID, % crystallinity, lattice parameters[5] | Definitive for phase identification; quantitative. | Requires crystalline material; can be insensitive to very low levels of amorphous content. |
| DSC | Measures heat flow during thermal events[10] | Melting point, enthalpy of fusion, glass transitions, phase transitions[11] | Fast, requires small sample size; excellent for detecting thermodynamic relationships between polymorphs. | Not a standalone identification technique; thermal events can be complex to interpret.[12] |
| FTIR/Raman | Probes molecular vibrations (absorption/scattering)[16][18] | Molecular structure, functional groups, intermolecular interactions | Fast, non-destructive; can be used for in-situ monitoring; complementary information to XRD.[17][20] | Indirectly probes crystal packing; may not distinguish polymorphs with very similar local environments. |
| Table 3: Objective comparison of primary solid-state analytical techniques. |
Decision Framework for Solid-State Analysis
This diagram provides a logical framework for selecting the appropriate analytical approach based on the research or development goal.
Caption: Technique selection based on analytical goals.
Conclusion
The solid-state characterization of this compound, like any pharmaceutical compound, requires a multi-faceted analytical approach. While Powder X-Ray Diffraction (PXRD) provides the most definitive structural information for identifying and distinguishing crystalline forms, it should not be used in isolation. Integrating data from orthogonal techniques like Differential Scanning Calorimetry (DSC) and Vibrational Spectroscopy (FTIR/Raman) creates a self-validating system. This comprehensive strategy ensures a robust understanding of the material's properties, mitigating risks associated with polymorphism throughout the drug development lifecycle and ensuring product quality and consistency.
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A Comparative Guide to Benzonitrile-Derived Menin-MLL Inhibitors in Acute Leukemia
Introduction: Disrupting a Critical Oncogenic Alliance in Leukemia
Acute leukemias characterized by rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene represent a significant challenge in hematologic oncology.[1][2][3] These distinct genetic subtypes converge on a common dependency: the protein-protein interaction (PPI) between menin, a nuclear scaffold protein encoded by the MEN1 gene, and the KMT2A protein (or its fusion variants).[4][5][6] This interaction is critical for tethering the KMT2A complex to chromatin, leading to the aberrant expression of key leukemogenic genes such as HOXA9 and MEIS1.[5][7] This sustained oncogenic signaling drives leukemia proliferation and blocks cellular differentiation.
The critical nature of the menin-KMT2A/MLL interaction has made it a prime therapeutic target.[8] Small molecule inhibitors designed to disrupt this PPI have emerged as a promising therapeutic strategy, offering a targeted approach for these genetically defined leukemias.[4][7] Among the most clinically advanced are inhibitors built upon a benzonitrile scaffold, a chemical moiety that has proven effective in engaging the menin protein. This guide provides a comparative analysis of the leading benzonitrile-derived menin inhibitors, focusing on their mechanism, preclinical and clinical performance, and the experimental methodologies crucial for their evaluation.
The Central Mechanism: Intercepting the Menin-KMT2A Axis
Menin acts as a critical cofactor, providing a structural anchor that brings the KMT2A protein (or the N-terminal portion of KMT2A fusion proteins) to specific gene loci.[5][7] This localization is essential for the histone methylation activity of the complex, which maintains a transcriptional program favorable for leukemic cell survival and proliferation. Benzonitrile-derived inhibitors are designed to fit into a deep hydrophobic pocket on the surface of the menin protein, the very site where KMT2A binds. By occupying this pocket, the inhibitors competitively block the menin-KMT2A interaction.[4][9] This displacement evicts the oncogenic complex from chromatin, leading to the downregulation of target genes like HOXA9 and MEIS1, which in turn induces cellular differentiation and apoptosis in leukemia cells.[4][5][7]
Caption: Mechanism of benzonitrile-derived Menin inhibitors.
Leading Compounds: A Head-to-Head Comparison
Two leading benzonitrile-derived menin inhibitors have advanced significantly in clinical trials: revumenib (SNDX-5613) and ziftomenib (KO-539) . Both are orally bioavailable small molecules that potently and selectively target the menin-KMT2A interaction.[2][10]
Preclinical Performance
Preclinical studies in various KMT2A-rearranged and NPM1-mutant leukemia cell lines and patient-derived xenograft (PDX) models have demonstrated the potent anti-leukemic activity of these compounds. They selectively inhibit the proliferation of leukemia cells dependent on the menin-KMT2A interaction while sparing normal cells.[4][6]
| Parameter | Revumenib (SNDX-5613) | Ziftomenib (KO-539) | Other Preclinical Inhibitors |
| Target | Menin-KMT2A/MLL Interaction | Menin-KMT2A/MLL Interaction | Menin-KMT2A/MLL Interaction |
| Binding Affinity | Potent, high-affinity binding | Potent, high-affinity binding | e.g., MI-503 (IC50 ~15 nM)[6] |
| Cellular Potency | Potent anti-proliferative activity in MLL-r and NPM1-m cell lines (nM range).[4] | Potent anti-proliferative activity in MLL-r and NPM1-m cell lines. | e.g., VTP50469 (IC50 in low nM range)[4] |
| In Vivo Efficacy | Demonstrated significant reduction of leukemia burden and improved survival in PDX models.[4] | Showed tumor growth inhibition and survival benefit in xenograft models. | e.g., MI-503/MI-463 showed marked reduction in Hoxa9/Meis1 expression.[7] |
| Mechanism | Displaces Menin-MLL complex from chromatin, downregulates target genes, induces differentiation and apoptosis.[4] | Induces differentiation and apoptosis in susceptible leukemia cells. | Similar mechanisms of action reported for compounds like MI-1481.[11] |
Clinical Efficacy and Safety
Both revumenib and ziftomenib have shown promising clinical activity in heavily pretreated patients with relapsed/refractory (R/R) acute leukemia.[2][12]
Table 1: Comparative Clinical Trial Data for Revumenib and Ziftomenib
| Endpoint | Revumenib (AUGMENT-101 Trial) | Ziftomenib (KOMET-001 & KOMET-007 Trials) |
| Patient Population | R/R Acute Leukemia (KMT2A-r or NPM1-m)[1][10] | R/R and Newly Diagnosed AML (NPM1-m or KMT2A-r)[13] |
| CR + CRh Rate | KMT2A-r: 23% in pivotal Ph II cohort.[10] NPM1-m: 23.4% in Ph II cohort.[14] | NPM1-m (R/R): 30% CR rate at 600 mg dose. Newly Diagnosed (with 7+3): 93% CRc (NPM1-m), 78% CRc (KMT2A-r).[15] |
| Overall Response Rate | KMT2A-r: 63.2% in pivotal Ph II cohort.[10] NPM1-m: 46.9% in Ph II cohort.[14] | NPM1-m (R/R): 45% ORR.[16] Newly Diagnosed (with 7+3): 94% ORR overall.[17] |
| MRD Negativity | High rates of MRD negativity in responding patients (68.2% in KMT2Ar, 78% in NPM1m).[10][18] | MRD clearance observed in responding patients.[16][19] |
| Bridge to Transplant | A significant number of responding patients proceeded to hematopoietic stem cell transplantation (HSCT).[14][18] | Responding patients have proceeded to HSCT.[16] |
Safety Profile:
The most common treatment-related adverse events for both inhibitors are generally manageable. However, two class-specific toxicities require careful monitoring:
-
Differentiation Syndrome (DS): A potentially life-threatening complication resulting from the rapid differentiation of leukemic cells.[18] It is managed with corticosteroids.[18] The incidence of ≥ Grade 3 DS appears to be relatively low for both agents.[13][18]
-
QTc Prolongation: Asymptomatic prolongation of the QT interval on electrocardiography was identified as a dose-limiting toxicity for revumenib.[1][20]
| Adverse Event | Revumenib | Ziftomenib |
| Differentiation Syndrome | Observed in ~16% of patients, mostly Grade 2 or less.[12][18] | Observed, with a low frequency of ≥ Grade 3 events (e.g., 5% in NPM1-m patients at 600mg).[13] |
| QTc Prolongation | Identified as the only dose-limiting toxicity.[1][20] | Not reported as a major dose-limiting toxicity.[21] |
| Other Common AEs | Febrile neutropenia, nausea, vomiting.[10][18] | Febrile neutropenia, decreased platelet count, anemia.[17] |
Mechanisms of Resistance: A New Challenge
As with many targeted therapies, acquired resistance is an emerging challenge. The primary mechanism of resistance to menin inhibitors involves the acquisition of somatic mutations in the MEN1 gene itself.[9][20] These mutations occur at the drug-menin interface, sterically hindering the inhibitor from binding to its target pocket.[20][22] Crucially, these mutations do not disrupt the natural interaction between menin and KMT2A, allowing the oncogenic complex to re-engage and drive leukemia progression.[20][22]
Interestingly, preclinical and clinical data suggest ziftomenib may be less susceptible to certain MEN1 resistance mutations that affect revumenib, potentially due to differences in how they engage the binding pocket.[16][19][21] Additionally, TP53 inactivation has been identified as a potential mechanism of de novo resistance to revumenib.[23]
Essential Experimental Protocols for Inhibitor Evaluation
Validating the mechanism and efficacy of novel menin inhibitors requires a suite of robust biochemical and cellular assays.
Protocol 1: Cell Viability Assay
This assay determines the anti-proliferative effect of the inhibitors on leukemia cells.
Methodology:
-
Cell Plating: Seed leukemia cell lines (e.g., MOLM-13 [KMT2A-r], OCI-AML3 [NPM1-m]) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the menin inhibitor (e.g., revumenib, ziftomenib) or DMSO as a vehicle control.
-
Incubation: Incubate plates for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Add a reagent such as CellTiter-Glo® (Promega) that measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize data to DMSO controls and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Caption: Co-Immunoprecipitation workflow to verify PPI disruption.
Protocol 3: Chromatin Immunoprecipitation (ChIP-qPCR)
ChIP-qPCR is the definitive assay to show that the inhibitor displaces the menin-KMT2A complex from the promoter regions of its target genes.
Methodology:
-
Cell Treatment & Crosslinking: Treat cells with the inhibitor or DMSO. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against menin or MLL.
-
Washing & Elution: Wash away non-specific chromatin and elute the antibody-bound chromatin.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks to release the DNA.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes (e.g., HOXA9, MEIS1) and a negative control region. A reduced signal in inhibitor-treated samples indicates displacement of the protein from the gene promoter.
Caption: ChIP-qPCR workflow to measure chromatin occupancy.
Conclusion and Future Outlook
Menin inhibitors derived from the benzonitrile scaffold, particularly revumenib and ziftomenib, have established a new paradigm in the targeted therapy of acute leukemias with KMT2A rearrangements and NPM1 mutations. They have demonstrated meaningful clinical activity in patients with relapsed/refractory disease, offering a much-needed therapeutic option. [2][14] The comparative analysis reveals both shared strengths and subtle but important differences. While both agents are potent and effective, their safety profiles (notably QTc prolongation for revumenib) and susceptibility to specific resistance mutations may differ, potentially influencing clinical decision-making in the future.
The path forward is focused on several key areas:
-
Combination Therapies: Ongoing trials are exploring combinations with standard-of-care agents like venetoclax and conventional chemotherapy, with early results showing impressive response rates, particularly in the frontline setting. [17][24][25]* Overcoming Resistance: Developing next-generation menin inhibitors that can overcome known resistance mutations is a critical area of research. [26][27]* Expanding Indications: The role of the menin-KMT2A axis in other cancers is being investigated, which could broaden the therapeutic application of these inhibitors. [6][8] In conclusion, benzonitrile-derived menin inhibitors represent a triumph of structure-based drug design and a significant advancement for patients with genetically defined leukemias. Continued research and clinical investigation will further refine their role and optimize their impact on patient outcomes.
References
- The ASCO Post. (2023). Study Reveals Potential Cause of Resistance to Revumenib in Patients With Acute Myeloid Leukemia.
- AACR Journals. (2023). Revumenib Is Safe and Efficacious, but MEN1 Mutations Mediate Resistance. Cancer Discovery.
- ASCO Publications. (2024). Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101). Journal of Clinical Oncology.
- National Institutes of Health. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia.
- National Center for Biotechnology Information. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction.
- VJHemOnc. (2024). The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML.
- National Institutes of Health. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo.
- Blood Cancer United. (2022). Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at ASH Annual Meeting.
- PubMed. (2025). TP53 Inactivation Confers Resistance to the Menin Inhibitor Revumenib in Acute Myeloid Leukemia.
- MDPI. (2022). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers.
- OncLive. (2025). Ziftomenib With 7+3 Shows Early Promise in Newly Diagnosed NPM1-Mutated/KMT2A-Rearranged AML.
- PubMed. (2023). MEN1 mutations mediate clinical resistance to menin inhibition.
- ASH Publications. (2024). Ziftomenib Combined with Intensive Induction (7+3) in Newly Diagnosed NPM1-m or KMT2A-r Acute Myeloid Leukemia: Interim Phase 1a Results from KOMET-007. Blood.
- Kura Oncology. (2022). Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at American Society of Hematology Annual Meeting.
- VJHemOnc. (2025). Updated results from KOMET-007: ziftomenib plus aza-ven in R/R NPM1-m or KMT2A-r AML.
- ASH Publications. (2025). Menin Inhibitor Revumenib Yields Clinically Meaningful Responses in R/R NPM1-Mutated AML.
- PubMed. (2023). The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia.
- Syndax Pharmaceuticals. (2024). Syndax Presents Positive Revuforj® (revumenib) Data in Acute Leukemias from Multiple Trials, Including the SAVE Combination and AUGMENT-101 Trials, at 66th ASH Annual Meeting.
- VJHemOnc. (2025). Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance.
- VJHemOnc. (2025). BEAT AML trial update: revumenib + aza-ven in older adults with NPM1-mutated or KMT2A-rearranged AML.
- Semantic Scholar. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers.
- PubMed Central. (2024). A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia.
- Kura Oncology. Activity, tolerability and resistance profile of the menin inhibitor ziftomenib in adults with relapsed or refractory NPM1-mutated AML.
- American Society of Hematology. (2024). A menin-KMT2A inhibitor to overcome resistance. Blood.
- EHA Library. (2023). ACTIVITY, TOLERABILITY, AND RESISTANCE PROFILE OF THE MENIN INHIBITOR ZIFTOMENIB IN ADULTS WITH RELAPSED.
- National Institutes of Health. Distinct Pathways Affected by Menin versus MLL1/MLL2 in MLL-rearranged Acute Myeloid Leukemia.
- Kura Oncology. Activity, tolerability and resistance profile of the menin inhibitor ziftomenib in adults with relapsed or refractory NPM1-mutated AML.
- National Institutes of Health. Table 2, SAR of Scaffold 6 Benzonitrile Replacements (<100 μM highlighted).
- Synapse. Menin-MLL Inhibitors(SHOUYAO HOLDINGS).
- ACS Publications. (2012). High-Affinity Small-Molecule Inhibitors of the Menin–Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry.
- The ASCO Post. (2023). Menin Inhibitors Under Study in KMT2A-Rearranged or NPM1-Mutant Acute Myeloid Leukemia.
- ResearchGate. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c).
- VJHemOnc. (2025). Systematic review and meta-analysis of menin inhibitors for the treatment of AML.
- Medscape. (2024). Drawing First Blood: Will Menin Inhibitors Revolutionize the Treatment of AML?
- PubMed Central. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.
- VJHemOnc. (2025). Menin inhibitors in AML: combinations, resistance, and future directions.
- National Institutes of Health. (2024). Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML).
- ResearchGate. The Menin Inhibitor SNDX-5613 (revumenib) Leads to Durable Responses in Patients (Pts) with KMT2A -Rearranged or NPM1 Mutant AML: Updated Results of a Phase (Ph) 1 Study.
- J-STAGE. (2023). DSP-5336: A Promising MENIN-MLL Inhibitor for Precision Medicine in Acute Myeloid Leukemia.
- ResearchGate. (2025). Preclinical activity of investigational menin inhibitor DSP-5336 (Enzomenib)-based combinations against MLL1-rearranged (MLL-r) or mutant-NPM1 AML models.
- IUPHAR/BPS Guide to PHARMACOLOGY. revumenib.
- ASH Publications. (2022). The Menin Inhibitor Revumenib (SNDX-5613) Leads to Durable Responses in Patients with KMT2A-Rearranged or NPM1 Mutant AML: Updat.
Sources
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- 2. Menin Inhibitors Under Study in KMT2A-Rearranged or NPM1-Mutant Acute Myeloid Leukemia - The ASCO Post [ascopost.com]
- 3. ashpublications.org [ashpublications.org]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
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- 8. [PDF] Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | Semantic Scholar [semanticscholar.org]
- 9. Study Reveals Potential Cause of Resistance to Revumenib in Patients With Acute Leukemia - The ASCO Post [ascopost.com]
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- 11. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. library.ehaweb.org [library.ehaweb.org]
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- 20. aacrjournals.org [aacrjournals.org]
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- 24. Updated results from KOMET-007: ziftomenib plus aza-ven in R/R NPM1-m or KMT2A-r AML | VJHemOnc [vjhemonc.com]
- 25. BEAT AML trial update: revumenib + aza-ven in older adults with NPM1-mutated or KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
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Safety Operating Guide
Mastering the Final Step: A Guide to the Proper Disposal of 4-(4-Fluorophenyl)benzonitrile
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of every compound, including intermediates like 4-(4-Fluorophenyl)benzonitrile, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the "why" behind each procedural step.
Understanding the Hazard Profile of this compound
Before we can devise a disposal strategy, we must first appreciate the inherent hazards of this compound. A thorough risk assessment is the foundation of safe laboratory practice.
Based on available Safety Data Sheets (SDS), this compound is classified with the following primary hazards:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.
-
Irritant: It can cause skin and serious eye irritation.
-
Environmental Hazard: While specific data may be limited, nitrile and fluorinated aromatic compounds can be persistent in the environment and exhibit toxicity to aquatic life.
The presence of the nitrile group (-C≡N) and the carbon-fluorine bond are of particular significance. Upon combustion, nitriles can produce toxic oxides of nitrogen and hydrogen cyanide. The carbon-fluorine bond is exceptionally strong, making fluorinated compounds like this one potentially persistent in the environment, earning them the moniker "forever chemicals" in some contexts.[1][2]
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | ❗ |
| Skin Corrosion/Irritation | Causes skin irritation. | ❗ |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | ❗ |
The Cornerstone of Safety: Personal Protective Equipment (PPE)
Given the toxicological profile, stringent adherence to PPE protocols is non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be utilized.
-
Respiratory Protection: All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream in strict compliance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Classification
Proper classification is the first critical step. This compound waste must be classified as hazardous. While not specifically listed by name, it falls under the following classifications:
-
Characteristic Waste: Due to its toxicity, it would likely exhibit the characteristic of toxicity (D004-D043 for specific contaminants if they leach above regulatory limits). A conservative approach is to manage it as toxic waste.
-
Listed Waste: Depending on its use, it could be considered an F-listed waste (from non-specific sources, such as spent solvents) or a K-listed waste (from specific industrial processes). For instance, if used as a solvent, it might fall under codes like F004.[3][4]
For practical purposes in a research setting, it is safest to treat it as a toxic organic chemical waste.
Step 2: Segregation and Containerization
Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.
-
Dedicated Waste Container: Collect all this compound waste, including contaminated solids (e.g., weighing paper, gloves) and solutions, in a dedicated, properly labeled, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").
Step 3: On-Site Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Container Integrity: Keep the waste container tightly sealed except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Limits: Adhere to the storage volume and time limits for SAAs as defined by the EPA and your institution's Environmental Health and Safety (EHS) department.
Step 4: Final Disposal
The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal facility.
-
Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. This practice is illegal and environmentally irresponsible.
-
Incineration: High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.[5][6][7] The high temperatures are necessary to break the strong carbon-fluorine bonds and mineralize the compound.[5][8] However, incomplete combustion can lead to the formation of other hazardous byproducts.[2][5] Therefore, it is crucial to use a facility with demonstrated expertise in handling such materials.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all regulations.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If it is safe to do so, prevent the spread of the spill by using absorbent pads or other appropriate spill control materials.
-
Ventilate: Ensure the area is well-ventilated, but do not personally re-enter the spill area without appropriate PPE.
-
Report: Notify your laboratory supervisor and your institution's EHS department immediately. They will manage the cleanup and decontamination procedures.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in your designated this compound waste container.
-
Container Disposal: Once decontaminated, the container can be disposed of according to your institution's policies, which may include recycling or disposal as non-hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these scientifically grounded and procedurally robust guidelines, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- Department of Environment, Malaysia. (n.d.).
- Basel Convention. (n.d.).
- American Association for the Advancement of Science (AAAS). (2022, October 6). Advances in PFAS Destruction Technologies [Video]. YouTube.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes.
- Basel Convention. (2022, May 10).
- MCF Environmental Services. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
- Wikipedia. (n.d.). PFAS.
- ResearchGate. (n.d.). Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem.
- International POPs Elimination Network. (n.d.).
- New York University. (n.d.). EPA Listed Wastes.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
